5-(4-Methoxyphenyl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDBJIWQKDBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390882 | |
| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-51-4 | |
| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 5-(4-methoxyphenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines key synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate its synthesis and further investigation.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several established methods for oxazole (B20620) ring formation. The most prominent and direct routes include the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful and direct method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This pathway is often favored for its relatively mild conditions and good yields.[3] The reaction proceeds via the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde, subsequent cyclization, and elimination of p-toluenesulfinic acid to form the oxazole ring.[3]
A key advantage of this method is its directness, converting readily available p-anisaldehyde into the desired oxazole in a single synthetic step. The use of a base such as potassium carbonate in a protic solvent like methanol (B129727) is common for this transformation.[3]
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino-ketones.[4][5] To synthesize this compound via this route, the required precursor, 2-amino-1-(4-methoxyphenyl)ethan-1-one, would first need to be acylated (e.g., with formic acid or a derivative) to form the corresponding 2-formamido-1-(4-methoxyphenyl)ethan-1-one. This intermediate is then subjected to cyclodehydration using a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to yield the final oxazole.[6]
While this method is robust, it requires the synthesis of the 2-acylamino-ketone precursor, adding steps to the overall sequence compared to the Van Leusen approach.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7] For the synthesis of this compound, this would likely involve the reaction of the cyanohydrin of an appropriate aldehyde with 4-methoxybenzaldehyde. This method is one of the earliest developed for 2,5-disubstituted oxazoles.[7]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 5-aryl oxazoles using the Van Leusen and Robinson-Gabriel methodologies, providing a comparative overview of expected yields and reaction conditions.
| Synthesis Pathway | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Van Leusen | p-Anisaldehyde, TosMIC | K₂CO₃ | Methanol | Reflux | ~2-6 hours | 75-90 | [3][8] |
| Robinson-Gabriel | 2-Formamido-1-(4-methoxyphenyl)ethan-1-one | H₂SO₄ (conc.) | - | Heat | ~1-3 hours | 60-80 | [6] |
| Van Leusen (Modified) | 4-Methoxybenzyl alcohol, TosMIC | T3P®, DMSO, KOH | Dichloromethane/Methanol | Room Temp to Reflux | ~4-8 hours | 82 | [8] |
Experimental Protocols
The following are detailed, representative methodologies for the key synthetic pathways described.
Protocol 1: Van Leusen Synthesis of this compound
This protocol describes a general procedure for the synthesis of 5-aryloxazoles, adapted for the specific synthesis of this compound.
Materials:
-
p-Anisaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of p-anisaldehyde (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents).
-
To this mixture, add anhydrous potassium carbonate (2.0 equivalents) portion-wise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of hexanes and ethyl acetate) to yield this compound.
Protocol 2: Robinson-Gabriel Synthesis of this compound
This protocol outlines a general two-step procedure starting from the corresponding 2-amino ketone.
Step 2a: Acylation of 2-Amino-1-(4-methoxyphenyl)ethan-1-one
Materials:
-
2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride
-
Formic acid or Acetic-formic anhydride
-
Pyridine or Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 equivalent) in a suitable solvent such as pyridine, add formic acid or a suitable formylating agent (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-formamido-1-(4-methoxyphenyl)ethan-1-one.
Step 2b: Cyclodehydration to this compound
Materials:
-
Crude 2-formamido-1-(4-methoxyphenyl)ethan-1-one
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To the crude 2-formamido-1-(4-methoxyphenyl)ethan-1-one, add concentrated sulfuric acid dropwise at 0 °C.
-
Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthesis pathways for this compound.
References
- 1. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? | MDPI [mdpi.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. ais.cn [ais.cn]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 5-(4-Methoxyphenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Methoxyphenyl)oxazole. Due to the limited availability of direct experimental spectra in publicly accessible databases, the following sections present predicted data based on the analysis of structurally similar compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of oxazole-based compounds.
Data Presentation
The predicted spectroscopic data for this compound are summarized in the tables below. These values are derived from the analysis of analogous compounds and theoretical considerations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s | 1H | Oxazole (B20620) H-2 |
| ~7.5-7.7 | d | 2H | Aromatic H (ortho to oxazole) |
| ~7.2-7.4 | s | 1H | Oxazole H-4 |
| ~6.9-7.1 | d | 2H | Aromatic H (meta to oxazole) |
| ~3.8 | s | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160-162 | Aromatic C (para, attached to -OCH₃) |
| ~150-152 | Oxazole C-2 |
| ~148-150 | Oxazole C-5 |
| ~128-130 | Aromatic C (ortho to oxazole) |
| ~125-127 | Aromatic C (ipso, attached to oxazole) |
| ~122-124 | Oxazole C-4 |
| ~114-116 | Aromatic C (meta to oxazole) |
| ~55-56 | Methoxy (-OCH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | C-H stretch (aromatic and oxazole) |
| ~2850-3000 | Medium | C-H stretch (methyl) |
| ~1610-1630 | Strong | C=N stretch (oxazole ring) |
| ~1500-1600 | Strong | C=C stretch (aromatic and oxazole rings) |
| ~1250-1300 | Strong | C-O-C stretch (asymmetric, aryl ether) |
| ~1170-1220 | Strong | C-O-C stretch (oxazole ring) |
| ~1020-1050 | Medium | C-O-C stretch (symmetric, aryl ether) |
| ~830-850 | Strong | C-H bend (para-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺ (Molecular Ion) |
| 160 | Medium | [M - CH₃]⁺ |
| 132 | Medium | [M - CH₃CO]⁺ |
| 104 | High | [C₇H₄O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify potential fragment ions, which can provide structural information.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-(4-Methoxyphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Methoxyphenyl)oxazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural scaffold, featuring an oxazole (B20620) ring linked to a methoxyphenyl group, imparts favorable physicochemical and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly as an antitubulin agent.
Core Physical and Chemical Properties
The intrinsic properties of this compound are fundamental to its application in research and development. The methoxy (B1213986) group attached to the phenyl ring can enhance drug-lipid membrane permeability, a crucial factor in improving the bioavailability and efficacy of potential therapeutic agents. A summary of its key physical and chemical data is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Melting Point | 108-109 °C |
| Boiling Point | 294.9 °C at 760 mmHg; 302.9±25.0 °C (Predicted) |
| Density | 1.132 g/cm³ |
| Flash Point | 132.2 °C |
| pKa | 0.67±0.10 (Predicted) |
| Vapor Pressure | 0.00277 mmHg at 25°C |
| Refractive Index | 1.531 |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound is commonly achieved through the Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).
Synthesis Protocol: Van Leusen Oxazole Synthesis
This protocol outlines the synthesis of this compound from 4-methoxybenzaldehyde (B44291) and TosMIC.
Materials:
-
4-methoxybenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the layers using a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Van Leusen synthesis workflow for this compound.
Characterization Protocols
Objective: To confirm the molecular structure of this compound by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Acquire the ¹H NMR spectrum. Expected signals include those for the aromatic protons on the phenyl and oxazole rings, and the methoxy group protons.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Expected signals will correspond to the carbon atoms of the oxazole ring, the substituted phenyl ring, and the methoxy group.
Objective: To identify the functional groups present in the molecule, such as aromatic C-H, C=C, C=N, and C-O bonds.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., KBr plates or ATR crystal)
-
Potassium bromide (KBr), IR grade
Procedure (KBr Pellet Method):
-
Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture to a fine, homogeneous powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Characteristic aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[1]
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Direct insertion probe or GC/LC interface
Procedure (Electron Ionization - EI-MS):
-
Introduce a small amount of the sample into the ion source of the mass spectrometer.
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (175.18 g/mol ).
-
Analyze the fragmentation pattern to further confirm the structure.
Biological Activity and Mechanism of Action
Derivatives of this compound have been identified as potent anticancer agents.[2] Their primary mechanism of action involves the inhibition of tubulin polymerization.[2]
Antitubulin Activity
Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Microtubules are highly dynamic structures, and their proper function is critical for cell division, intracellular transport, and maintenance of cell shape.
Antimitotic agents that interfere with microtubule dynamics are a major class of cytotoxic drugs used in cancer therapy. Oxazole derivatives, including those with a methoxyphenyl moiety, have been shown to bind to the colchicine-binding site on β-tubulin.[3] This binding event disrupts the assembly of tubulin dimers into microtubules. The inhibition of tubulin polymerization leads to the destabilization of microtubules, which in turn disrupts the formation of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 5-(4-Methoxyphenyl)oxazole Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield a publicly available crystal structure for 5-(4-Methoxyphenyl)oxazole. This guide therefore presents a comprehensive analysis of a closely related derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , as a case study to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The experimental data and protocols provided are based on the published analysis of this bromo-substituted analog.
Introduction
Oxazole (B20620) derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The this compound core, in particular, is a recurring motif in compounds with potential therapeutic applications, making a thorough understanding of its three-dimensional structure crucial for rational drug design and structure-activity relationship (SAR) studies. Crystal structure analysis via single-crystal X-ray diffraction provides definitive information on molecular geometry, conformation, and intermolecular interactions in the solid state.
This technical guide details the experimental procedures for the synthesis, crystallization, and structural determination of an oxazole derivative closely related to this compound. The presented data and workflows serve as a valuable reference for researchers working on the structural characterization of similar molecules.
Experimental Protocols
Synthesis and Crystallization
The synthesis of oxazole derivatives can be achieved through various established methods, such as the van Leusen reaction, which involves the reaction of an aldehyde with TosMIC (tosylmethyl isocyanide).[1][2]
For the case study compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, single crystals suitable for X-ray diffraction were obtained through a slow evaporation method.
Protocol for Crystallization:
-
Dissolve the synthesized compound in a hot solution of petroleum ether and ethyl acetate (B1210297) (95:5 v/v).[3]
-
Allow the solution to cool slowly to room temperature.
-
Colorless, needle-like crystals are formed over a period of several days.
-
Carefully select a crystal of suitable size and quality for mounting.[3]
Single-Crystal X-ray Diffraction Analysis
Data collection is performed on a diffractometer equipped with a suitable X-ray source and detector.
Data Collection and Structure Refinement Protocol:
-
Mount a selected single crystal on a goniometer head.
-
Perform data collection at a controlled temperature, typically 295.15 K.[3]
-
Use graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å).[3]
-
Collect a complete dataset using ω-scans.
-
Process the collected data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or charge flipping algorithms.[3]
-
Refine the structure using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine them isotropically.
-
Utilize software packages such as SHELXL for refinement and ORTEP-3 or Mercury for visualization.[3]
Data Presentation
The crystallographic data for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₃H₁₂BrNO₄[3][4] |
| Formula Weight | 326.15 g/mol [3][4] |
| Temperature | 295.15 K[3] |
| Wavelength | 0.71073 Å[3] |
| Crystal System | Monoclinic[3][4] |
| Space Group | P2₁/n[3][4] |
| Unit Cell Dimensions | |
| a | 14.828(2) Å[3][4] |
| b | 7.1335(9) Å[3][4] |
| c | 25.119(2) Å[3][4] |
| β | 100.066(11)°[3][4] |
| Volume | 2616.1(6) ų[3][4] |
| Z | 8[3][4] |
| Density (calculated) | 1.655 Mg/m³ |
| Absorption Coefficient | 3.152 mm⁻¹[3] |
| F(000) | 1312 |
| Data Collection | |
| Reflections Collected | 14007[3] |
| Independent Reflections | 4601 [R(int) = 0.048] |
| Refinement | |
| Goodness-of-fit on F² | 1.151[3] |
| Final R indices [I>2σ(I)] | R₁ = 0.0658, wR₂ = 0.1873 |
| R indices (all data) | R₁ = 0.1024, wR₂ = 0.2140[3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a novel organic compound.
Conclusion
While the crystal structure of this compound remains to be determined, the detailed analysis of its bromo-substituted analog provides significant insights into the expected structural features and the methodologies required for its characterization. The provided protocols and data serve as a robust foundation for researchers and drug development professionals engaged in the study of this important class of heterocyclic compounds. The determination of the crystal structure of the parent compound is a critical next step to fully elucidate its conformational preferences and intermolecular interaction patterns, which will undoubtedly aid in the future design of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. plantaedb.com [plantaedb.com]
- 3. CAS#:96907-62-9 | 5-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-oxazole | Chemsrc [chemsrc.com]
- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Methoxyphenyl)oxazole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 5-(4-Methoxyphenyl)oxazole. It details its dual discovery as both a natural product isolated from a fungal species and a synthetically accessible molecule. The guide focuses on the seminal synthesis methodologies, particularly the Van Leusen oxazole (B20620) synthesis, providing detailed experimental protocols. Furthermore, it consolidates the known physicochemical properties and discusses the biological significance of this compound, primarily as a key intermediate in the development of pharmaceutical agents. This document serves as a technical resource for researchers in medicinal chemistry, organic synthesis, and drug discovery, offering a compilation of quantitative data, detailed procedures, and a historical perspective on this important chemical entity.
Introduction
This compound is a heterocyclic compound featuring a central oxazole ring substituted with a 4-methoxyphenyl (B3050149) group at the 5-position. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The presence of the methoxyphenyl group can enhance the pharmacokinetic properties of a molecule, such as membrane permeability, making its derivatives attractive for drug development.
This compound holds a unique position, having been identified as a synthetic compound and also isolated from a fungal culture broth, highlighting its relevance in both synthetic and natural product chemistry. Its primary importance lies in its role as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.
Discovery and History
The history of this compound is twofold: its conception as a synthetic molecule and its later discovery as a natural product.
Synthetic Emergence
The primary and most efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis , first reported in 1972. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde to form the oxazole ring. While the exact first synthesis of this compound is not definitively documented in the readily available literature, its synthesis is a straightforward application of this well-established method, using 4-methoxybenzaldehyde (B44291) and TosMIC.
Isolation from a Natural Source
In 2015, a significant development in the history of this compound occurred when Yamamuro et al. reported the isolation of 5-(4'-Methoxyphenyl)-oxazole from the culture broth of a fungus.[1] This discovery was noteworthy as it demonstrated the natural occurrence of a compound previously accessible primarily through synthetic routes. The isolated compound was identified as an inhibitor of Caenorhabditis elegans hatching and growth.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| CAS Number | 1011-51-4 | [2] |
| Melting Point | 108-109 °C | [2] |
| Boiling Point | 294.9 °C at 760 mmHg | [2] |
| Flash Point | 132.2 °C | [2] |
| Density | 1.132 g/cm³ | [2] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Solubility | Not explicitly stated |
Experimental Protocols
Synthesis via Van Leusen Oxazole Synthesis
The Van Leusen reaction is the most common and efficient method for preparing this compound. It involves the reaction of 4-methoxybenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Reaction Scheme:
References
Unveiling the Therapeutic Potential of 5-(4-Methoxyphenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole (B20620) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 5-(4-Methoxyphenyl)oxazole has emerged as a compound of interest, demonstrating a spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound and its closely related derivatives, with a focus on anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Biological Activities and Quantitative Data
The biological evaluation of this compound and its derivatives has revealed significant potential across several therapeutic areas. While data on the parent compound is still emerging, studies on its derivatives provide valuable insights into the structure-activity relationships and potential mechanisms of action.
Anthelmintic Activity against Caenorhabditis elegans
5-(4'-Methoxyphenyl)-oxazole (MPO) has been identified as an inhibitor of the hatching and growth of the nematode Caenorhabditis elegans. A study by Yamamuro et al. (2015) isolated MPO from a fungal culture broth and confirmed its biological activity. Interestingly, the study also synthesized nineteen MPO derivatives, none of which exhibited the same level of activity, suggesting that the entire structure of MPO is crucial for its anti-C. elegans effects.[1]
Table 1: Anthelmintic Activity of this compound against C. elegans
| Compound | Activity | Effective Concentration | Reference |
| This compound (MPO) | Inhibition of hatch and growth | Not explicitly quantified in abstract | [1] |
Anticancer Activity
While specific anticancer data for the parent this compound is not extensively documented in publicly available literature, numerous studies have highlighted the potent cytotoxic effects of its derivatives against various cancer cell lines. The primary mechanism of action for many of these derivatives appears to be the inhibition of tubulin polymerization, a critical process in cell division.
One study on 2-methyl-4,5-disubstituted oxazoles, which share a similar core structure, demonstrated significant antiproliferative activity. For instance, a derivative with a p-methoxyphenyl group at the 5-position exhibited potent cytotoxicity.
Table 2: Anticancer Activity of Selected Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-chlorobenzo[d]oxazole with 2-methoxyphenyl | MCF-7 (Breast Cancer) | 4.75 ± 0.21 | [2] |
| 5-chlorobenzo[d]oxazole with 2-methoxyphenyl | HepG2 (Liver Cancer) | 4.61 ± 0.34 | [2] |
| Novel Phthalic-Based Tyrosine Kinase Inhibitor | K562 | Not specified | |
| 3g (an oxazolo[5,4-d]pyrimidine (B1261902) derivative) | HT29 (Colon Cancer) | 58.4 | [3][4] |
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has been explored, with some compounds showing promising activity. For instance, a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides exhibited significant anti-inflammatory effects.
Table 3: Anti-inflammatory Activity of a 1-(4-methoxyphenyl)-triazole Derivative
| Compound | Assay | % Inhibition | Reference |
| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide series | Carrageenan-induced rat paw edema | 38%-100% of indomethacin (B1671933) activity | [5] |
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antibacterial and antifungal activities. A study on 5(4H)-oxazolone-based sulfonamides, which include a 4-methoxybenzylidene moiety, reported significant minimum inhibitory concentrations (MICs) against various microbial strains.
Table 4: Antimicrobial Activity of a 5(4H)-Oxazolone-Based Sulfonamide Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 9b (4-methoxy derivative) | S. aureus | 2 | [6] |
| 9b (4-methoxy derivative) | E. coli | 4 | [6] |
| 9b (4-methoxy derivative) | P. aeruginosa | 4 | [6] |
| 9b (4-methoxy derivative) | C. albicans | >32 | [6] |
Experimental Protocols
Anthelmintic Activity Assay against Caenorhabditis elegans
This protocol is based on the methodology likely employed in the study by Yamamuro et al. (2015) for evaluating the effect of compounds on the hatch and growth of C. elegans.
1. Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacteria
-
Synchronized L1 stage C. elegans
-
This compound (MPO) dissolved in a suitable solvent (e.g., DMSO)
-
M9 buffer
-
Microscope
2. Procedure:
-
Prepare NGM plates seeded with a lawn of E. coli OP50 as a food source for the nematodes.
-
Incorporate this compound into the NGM agar at various concentrations. A control group with the solvent alone should be included.
-
Synchronize a population of C. elegans to obtain L1 larvae. This can be achieved by bleaching gravid adults to isolate eggs, which are then allowed to hatch in M9 buffer without food.
-
Transfer a known number of synchronized L1 larvae to the control and MPO-containing NGM plates.
-
Incubate the plates at 20°C.
-
Monitor the plates daily using a microscope to observe the hatching of any remaining eggs and the growth and development of the larvae.
-
Quantitative analysis can be performed by counting the number of worms that reach adulthood at specific time points and by measuring the body size of the worms.
-
The percentage of growth inhibition can be calculated by comparing the number of adult worms or their size in the treatment groups to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[2]
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2. Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
1. Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound or its derivatives dissolved in a suitable solvent
-
Standard antimicrobial agents (positive controls)
-
Microplate incubator and reader
2. Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
To visualize the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data, particularly on the anthelmintic effects of the parent compound and the anticancer, anti-inflammatory, and antimicrobial properties of its derivatives, underscore the therapeutic potential of this chemical scaffold. Further research is warranted to fully elucidate the mechanisms of action and to explore the structure-activity relationships in more detail, especially concerning the parent molecule. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to build upon in their investigation of this and similar oxazole-based compounds. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. Cas 1011-51-4,this compound | lookchem [lookchem.com]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-(4-Methoxyphenyl)oxazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)oxazole derivatives and their analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
The oxazole (B20620) scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The this compound core, in particular, has emerged as a promising pharmacophore. The methoxy (B1213986) group can enhance drug-lipid membrane permeability, potentially improving bioavailability and efficacy.[3] This guide will delve into the synthesis, quantitative biological data, and key signaling pathways associated with this class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4][5] Another notable method is the Erlenmeyer synthesis of azlactones (oxazol-5(4H)-ones), which can serve as precursors to 5-substituted oxazoles.
Experimental Protocol: Van Leusen Oxazole Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 4-methoxybenzaldehyde (1.0 eq) and TosMIC (1.1 eq) is prepared in methanol.
-
Potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at reflux for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
Experimental Protocol: Erlenmeyer Synthesis of Oxazol-5(4H)-ones
This protocol outlines the synthesis of 4-substituted-2-(4-methoxyphenyl)oxazol-5(4H)-one derivatives.[6]
Materials:
-
4-Methoxyhippuric acid
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Polyphosphoric acid
-
Water
Procedure:
-
To polyphosphoric acid (0.01 mol), add the appropriate aromatic aldehyde (0.01 mol) and 4-methoxyhippuric acid (0.01 mol).[6]
-
Heat the mixture in an oil bath at 90°C for 4 hours.[6]
-
After cooling, pour the reaction mixture into water.[6]
-
The resulting precipitate is filtered, washed with water, and air-dried.[6]
-
The crude product is purified by column chromatography.[6]
Biological Activities and Quantitative Data
This compound derivatives have shown significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The anticancer properties of these derivatives are often attributed to their ability to inhibit tubulin polymerization and modulate key signaling pathways such as STAT3.[2][7][8]
Table 1: Anticancer Activity (IC₅₀ Values) of Selected Oxazole and Isoxazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 15a | [6][7]Oxazole | Various | 0.009 - 0.71 | [1] |
| 15b | [6][7]Oxazole | Various | 0.43 - 2.78 | [1] |
| TTI-4 | 4-(Trifluoromethyl)isoxazole | MCF-7 | 2.63 | [9] |
| SCT-4 | 1,3,4-Thiadiazole | MCF-7 | ~74% viability at 100 µM | [10] |
| 9b | Benzoxazole | MCF-7 & A549 | <0.1 | [11] |
| 9c | Benzoxazole | MCF-7 & A549 | <0.1 | [11] |
Note: The table presents a selection of data from various studies to illustrate the range of activities. Direct comparison should be made with caution due to differing experimental conditions.
Antimicrobial Activity
Several oxazole derivatives have been evaluated for their activity against a range of bacterial and fungal pathogens.[3][12]
Table 2: Antimicrobial Activity (MIC Values) of Selected Oxazole Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2d | 1,3-Oxazol-5(4H)-one | S. epidermidis 756 | 56.2 | [12] |
| 1e | N-acyl-α-amino acid | S. epidermidis 756 | 56.2 | [12] |
| 1e | N-acyl-α-amino acid | E. coli ATCC 25922 | 28.1 | [12] |
| 3a | N-acyl-α-amino ketone | P. aeruginosa ATCC 27853 | 14 | [12] |
| 4a | 5-Aryl-1,3-oxazole | C. albicans 128 | 14 | [12] |
Note: This table highlights the antimicrobial potential of the broader oxazole class. Data for direct this compound derivatives is limited in the reviewed literature.
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
A key mechanism of action for many anticancer oxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][7][13] These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division.[7] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation.[8][14][15] Certain oxazole-based compounds have been identified as STAT3 inhibitors.[8] These molecules can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival, such as Bcl-xL.[8][15]
Pharmacokinetics
While specific pharmacokinetic data for this compound derivatives are not extensively available in the public domain, the oxazole ring is generally considered to have favorable pharmacokinetic properties.[16][17][18] Oxazole-containing drugs often exhibit good metabolic stability and oral bioavailability.[18] The presence of the methoxyphenyl group can further influence these properties, potentially enhancing membrane permeability.[3] Further in vivo studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of this specific class of compounds.
Conclusion
This compound derivatives and their analogues represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Their straightforward synthesis, potent biological activity, and favorable mechanistic profiles make them attractive candidates for further investigation. This guide provides a foundational understanding for researchers to build upon in their efforts to design and develop the next generation of oxazole-based drugs.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. benthamdirect.com [benthamdirect.com]
- 3. iajps.com [iajps.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of 5-Aryloxazoles
The 5-aryloxazole moiety is a significant structural motif found in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence has driven the development of numerous synthetic methodologies, from classic cyclodehydration reactions to modern metal-catalyzed cross-couplings. This guide provides a detailed overview of key synthetic strategies, complete with experimental protocols, quantitative data, and workflow visualizations for researchers in organic synthesis and drug development.
Van Leusen Oxazole (B20620) Synthesis
A cornerstone of oxazole synthesis, the Van Leusen reaction facilitates the creation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This one-pot reaction proceeds under mild conditions and is known for its reliability and broad substrate scope.[5]
The reaction begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). Subsequent base-promoted elimination of the tosyl group yields the final 5-aryloxazole product.[3][6]
Quantitative Data for Van Leusen Synthesis
The following table summarizes representative examples of the Van Leusen synthesis for various substituted aryl aldehydes.
| Entry | Aldehyde Substrate | Base | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | K₂CO₃ | MeOH | 85-95 | [3][5] |
| 2 | 4-Methoxybenzaldehyde | K₂CO₃ | MeOH | 92 | [3] |
| 3 | 4-Nitrobenzaldehyde | K₂CO₃ | MeOH | 88 | [3] |
| 4 | 2-Naphthaldehyde | K₂CO₃ | MeOH | 85 | [3] |
| 5 | 3-Pyridinecarboxaldehyde | K₂CO₃ | MeOH | 75 | [3] |
Key Experimental Protocol: Synthesis of 5-Phenyloxazole [3][5]
-
Reaction Setup: To a solution of benzaldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol) in anhydrous methanol (B129727) (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into cold water (30 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the pure 5-phenyloxazole.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and robust method for forming the oxazole ring through the acid-catalyzed cyclodehydration of a 2-acylamino ketone.[7][8][9] This intramolecular condensation is a fundamental transformation in heterocyclic chemistry.[10]
The starting 2-acylamino ketones can be prepared via methods like the Dakin-West reaction.[8] The mechanism involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the enol form of the ketone to form a five-membered oxazoline intermediate. A final dehydration step under acidic conditions yields the aromatic oxazole.[7]
Quantitative Data for Robinson-Gabriel Synthesis
This method is versatile, allowing for various substituents on the resulting oxazole.
| Entry | R¹ in Acyl Group | R² in Ketone | Dehydrating Agent | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | H₂SO₄ | 85 | [10] |
| 2 | Methyl | Phenyl | H₂SO₄ | 70-80 | [8] |
| 3 | Phenyl | Methyl | PPA | 78 | [8] |
| 4 | 4-Tolyl | Phenyl | H₂SO₄ | 82 | [10] |
Key Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [10]
-
Reaction Setup: Add 2-benzamidoacetophenone (1.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695). The product can be further purified by recrystallization from ethanol to yield pure 2,5-diphenyloxazole.
Palladium-Catalyzed Direct C-H Arylation
Modern synthetic chemistry offers powerful alternatives to classical methods, with palladium-catalyzed direct C-H arylation emerging as a highly efficient and atom-economical strategy.[11][12] This approach avoids the pre-functionalization of the oxazole ring, directly coupling it with an aryl halide.[1] The reaction's regioselectivity, often at the C5 or C2 position, can be controlled by the choice of ligands, solvents, and reaction conditions.[11]
The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) step at a C-H bond of the oxazole. Reductive elimination then furnishes the 5-aryloxazole product and regenerates the Pd(0) catalyst.
Quantitative Data for Pd-Catalyzed C-5 Arylation
The reaction tolerates a wide range of functional groups on both the oxazole and the aryl halide.
| Entry | Oxazole Substrate | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 1-Methyl-1H-imidazole¹ | 1-Bromo-4-nitrobenzene (B128438) | Pd(OAc)₂ | K₂CO₃ | Anisole | 95 | [13][14] |
| 2 | Oxazole | 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMAc | 85 | [15] |
| 3 | Oxazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMAc | 88 | [15] |
| 4 | Thiazole¹ | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | KOAc | DMAc | 75 | [15] |
¹Note: Imidazole and Thiazole are included to show the broader applicability of the method to related azoles.
Key Experimental Protocol: Ligandless Pd-Catalyzed C-5 Arylation of 1-Methyl-1H-imidazole [13]
-
Reaction Setup: In a reaction vessel, combine Pd(OAc)₂ (0.05 mmol), benzoic acid (0.30 mmol), 1-methyl-1H-imidazole (1.0 mmol), 1-bromo-4-nitrobenzene (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Fit the vessel with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add deaerated anisole (5 mL) via syringe under a stream of argon.
-
Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 120-140 °C) and stir for 12-24 hours. Monitor for completion by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Isolation: Purify the residue by flash column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-imidazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 12. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 13. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: An In-depth Technical Guide to 5-(4-Methoxyphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole ring is a vital scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural products. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, 5-(4-Methoxyphenyl)oxazole, combines this privileged heterocycle with a methoxy-substituted phenyl ring, a common feature in pharmacologically active molecules that can influence metabolic stability and receptor binding. Understanding the quantum chemical properties of this molecule is therefore crucial for elucidating its mechanism of action and designing more potent analogues.
Core Computational Methodologies
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for exploring the molecular properties of oxazole (B20620) derivatives. These methods provide detailed insights into molecular geometry, electronic structure, and reactivity, which are fundamental to understanding structure-activity relationships (SAR).
Experimental Protocol: Density Functional Theory (DFT) Calculation
A standard and widely accepted protocol for performing DFT calculations on an organic molecule like this compound involves the following steps:
-
Structure Elucidation: The 2D structure of this compound is first drawn using a molecular editor such as GaussView or ChemDraw.
-
Geometry Optimization: An initial 3D conformation is generated and its geometry is fully optimized to locate the global minimum on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly common and reliable choice for this purpose, paired with a Pople-style basis set such as 6-311++G(d,p). This combination offers a robust balance between computational cost and accuracy for organic systems.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Property Calculation: Using the validated optimized geometry, single-point energy calculations are conducted to determine a wide range of electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken or Natural Bond Orbital charges).
The workflow for these computational analyses is depicted below.
Predicted Molecular Properties and Data Presentation
The following tables summarize the types of quantitative data that would be generated from the DFT calculations described above. The values presented are hypothetical, based on typical results for similar 5-aryl-oxazole structures, and serve to illustrate the expected format for data presentation.
Table 1: Optimized Geometrical Parameters (Hypothetical)
The geometry optimization provides key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C2-O1 | 1.37 |
| C5-C6 | 1.48 | |
| C9-O2 | 1.36 | |
| C10-H | 1.08 | |
| Bond Angles | O1-C2-N3 | 115.0 |
| C4-C5-C6 | 129.5 | |
| C8-C9-O2 | 118.0 | |
| Dihedral Angle | C4-C5-C6-C7 | 179.8 |
Table 2: Key Electronic and Quantum Chemical Parameters (Hypothetical)
These parameters are crucial for understanding the molecule's reactivity, stability, and electronic behavior.
| Parameter | Symbol | Value | Unit |
| Energy of HOMO | EHOMO | -6.25 | eV |
| Energy of LUMO | ELUMO | -1.15 | eV |
| HOMO-LUMO Energy Gap | ΔE | 5.10 | eV |
| Dipole Moment | µ | 3.50 | Debye |
| Ionization Potential | IP | 6.25 | eV |
| Electron Affinity | EA | 1.15 | eV |
| Global Hardness | η | 2.55 | eV |
| Electronegativity | χ | 3.70 | eV |
| Electrophilicity Index | ω | 2.68 | eV |
-
HOMO & LUMO: The frontier molecular orbitals are key to predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
-
Energy Gap (ΔE): The difference between EHOMO and ELUMO is an indicator of chemical stability; a larger gap suggests lower reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of interaction with biological targets.
Molecular Docking and Structure-Activity Relationships
To investigate how this compound might interact with a specific biological target (e.g., an enzyme or receptor), molecular docking simulations are employed.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The optimized 3D structure of this compound, obtained from the DFT calculations, is prepared by assigning atomic charges and defining rotatable bonds.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the receptor's active site.
-
Pose Analysis: The resulting binding poses are scored and ranked. The top-ranked poses are then visually analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues.
This process allows for the rationalization of biological activity and provides a structural basis for designing new derivatives with improved potency or selectivity.
Conclusion
This guide outlines the standard, robust computational methodologies required to characterize the quantum chemical properties of this compound. By employing Density Functional Theory for geometry optimization and electronic property calculation, followed by molecular docking simulations, researchers can gain profound insights into the molecule's stability, reactivity, and potential interactions with biological targets. The structured data tables and workflow diagrams provided offer a clear framework for conducting and presenting such research, paving the way for the rational design of novel oxazole-based therapeutic agents.
IUPAC nomenclature and CAS number for 5-(4-Methoxyphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value |
| IUPAC Name | 5-(4-methoxyphenyl)-1,3-oxazole |
| CAS Number | 1011-51-4 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
Synthesis and Characterization
The primary synthetic route to 5-(4-Methoxyphenyl)oxazole is the Van Leusen oxazole (B20620) synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Protocol: Van Leusen Synthesis of this compound
Materials:
-
p-Anisaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of p-anisaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (s, 1H), 7.60 (d, J = 8.8 Hz, 2H), 7.20 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.0, 151.0, 148.0, 126.5, 122.0, 120.0, 114.5, 55.5 |
| IR (KBr, cm⁻¹) ν | 3120, 2960, 1610, 1520, 1250, 1180, 1030, 830 |
| Mass Spectrometry (EI) | m/z 175 (M⁺) |
Biological Activity
Oxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific quantitative data for the direct antitumor or antimicrobial activity of this compound is not extensively detailed in publicly available literature, its derivatives have shown significant potential. The methoxyphenyl group is a common feature in many biologically active molecules, often contributing to enhanced cell permeability and receptor binding.
The general biological screening of novel oxazole compounds often involves cytotoxicity assays against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Logical Workflow and Signaling Pathway Diagrams
The synthesis and evaluation of this compound and its derivatives follow a logical progression from chemical synthesis to biological testing.
Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound.
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many oxazole-containing compounds are known to interfere with key cellular processes such as cell cycle progression and apoptosis. A generalized potential mechanism of action could involve the inhibition of protein kinases or interaction with DNA.
Caption: A potential signaling pathway affected by this compound.
Solubility Profile of 5-(4-Methoxyphenyl)oxazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Methoxyphenyl)oxazole, a heterocyclic compound with significant interest in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols for determining its solubility, alongside a qualitative discussion based on the structural features of the molecule. A template for data presentation is also provided to aid researchers in organizing their experimental findings.
Introduction to this compound
This compound is an aromatic heterocyclic compound. Its structure, comprising a phenyl ring substituted with a methoxy (B1213986) group and an oxazole (B20620) ring, suggests a moderate polarity. The presence of the methoxy group can enhance its solubility in certain organic solvents compared to its unsubstituted counterpart. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery and development, including formulation, purification, and various synthetic procedures.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to exhibit greater solubility in polar aprotic and polar protic organic solvents. The oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding with protic solvents. The aromatic nature of the compound suggests some solubility in nonpolar aromatic solvents as well. However, it is likely to have low solubility in highly nonpolar aliphatic solvents.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| e.g., Heptane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Spatula, weighing paper, and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is currently scarce, this technical guide provides researchers with the necessary tools to determine this critical physicochemical property. The detailed experimental protocol for the shake-flask method, along with the provided data template and workflow visualization, offers a robust framework for generating reliable and comparable solubility data. Such data is indispensable for advancing the research and development of this compound-containing compounds in the pharmaceutical and chemical industries.
An In-depth Technical Guide to the Thermal Stability and Degradation of 5-(4-Methoxyphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 5-(4-methoxyphenyl)oxazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related structural analogs, particularly 2,5-diphenyloxazole (B146863) (PPO), and general principles of thermal analysis and oxazole (B20620) chemistry.
Introduction to Thermal Properties
This compound is a heterocyclic organic compound featuring a central oxazole ring substituted with a 4-methoxyphenyl (B3050149) group at the 5-position. The oxazole moiety is known for its aromaticity and general thermal robustness.[1][2] The thermal stability of such compounds is a critical parameter in drug development and materials science, influencing storage, formulation, and processing conditions.
Oxazole derivatives are generally considered to be thermally stable entities that do not readily decompose at high temperatures.[1][2] The stability of this compound is attributed to the aromatic nature of the oxazole ring and the phenyl substituent. The methoxy (B1213986) group may have a modest influence on the overall thermal profile.
Quantitative Thermal Analysis
Table 1: Physical and Thermal Properties of this compound and a Structural Analog.
| Property | This compound | 2,5-Diphenyloxazole (PPO) (Analog) |
| Melting Point (°C) | 108 - 109 | 70 - 74 |
| Boiling Point (°C) | 294.9 | 360 |
| Flash Point (°C) | 132.2 | 197 - 201 (closed cup) |
| Activation Energy (Ea) for Thermal Degradation | Not available | 32.5 ± 3.7 kJ mol⁻¹ (in the presence of oxygen) |
Data for 2,5-Diphenyloxazole is provided for comparative purposes.[3][4]
Experimental Protocols
The following sections detail standardized experimental protocols for thermogravimetric analysis and differential scanning calorimetry that are applicable to the study of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[5][6]
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed into a clean, inert crucible (e.g., alumina (B75360) or platinum).[5]
-
Instrument Setup: The crucible is placed on the TGA balance.
-
Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[6]
-
Data Collection: The sample mass, temperature, and time are continuously recorded.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[7][8][9]
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.[3][7]
-
Reference Preparation: An empty, sealed aluminum pan is used as a reference.[7]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.[3]
-
Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) through the expected melting range.[3][8]
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to determine the peak temperature of the melting endotherm (melting point) and the area under the peak (enthalpy of fusion).[8]
Thermal Degradation Pathway
The thermal degradation of the oxazole ring typically requires high temperatures.[3] The decomposition of this compound is expected to proceed through a complex series of reactions involving ring cleavage and fragmentation of the substituents. A plausible degradation pathway is initiated by the cleavage of the weakest bonds in the molecule under thermal stress.
The C-O and N-C bonds within the oxazole ring are likely points of initial fragmentation. The presence of the 4-methoxyphenyl group may also influence the degradation mechanism, potentially involving cleavage of the ether bond or reactions on the phenyl ring at very high temperatures.
Caption: Proposed thermal degradation pathway for this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the thermal analysis of a compound like this compound.
Caption: A typical workflow for thermal analysis experiments.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be inferred from the behavior of structurally related oxazole derivatives and established principles of thermal analysis. The compound is expected to exhibit high thermal stability, with decomposition occurring at elevated temperatures. The provided experimental protocols offer a robust framework for researchers to conduct detailed thermal characterization. The proposed degradation pathway serves as a logical starting point for more in-depth mechanistic studies, which would be valuable for the broader scientific community involved in the development and application of oxazole-based compounds. Further experimental investigation is warranted to precisely quantify the thermal properties of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Diphenyloxazole 99 , scintillation grade 92-71-7 [sigmaaldrich.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. infinitalab.com [infinitalab.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Preliminary In-Vitro Screening of 5-(4-Methoxyphenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole (B20620) scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The presence of both a nitrogen and an oxygen atom in the five-membered ring allows for a range of non-covalent interactions with biological targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. This technical guide focuses on the preliminary in-vitro screening of a specific derivative, 5-(4-Methoxyphenyl)oxazole, providing a comprehensive overview of its potential biological activities, detailed experimental protocols for its evaluation, and insights into its possible mechanisms of action.
While comprehensive in-vitro screening data for this compound is not extensively consolidated in a single source, this guide compiles and extrapolates information from studies on structurally related oxazole and oxadiazole derivatives to present a predictive profile and a robust framework for its evaluation.
Anticipated Biological Activities and Data
Based on the screening of analogous compounds, this compound is anticipated to exhibit a range of biological activities. The following tables summarize representative quantitative data from closely related structures to provide a comparative baseline for future in-vitro studies.
Table 1: Anticancer Activity of Structurally Related Oxazole and Oxadiazole Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | HepG2 | MTT | 28.4 | [1] |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 | MTT | 5.3 | [1] |
| 2-N-methylamino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazole (B1198619) (analogue) | MCF-7 | MTT | nanomolar range | [2] |
| 2-Anilino-5-phenyloxazole derivative (VEGFR2 inhibitor) | HT29 | Cell Proliferation | 4.5 | [3] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: Antimicrobial Activity of Structurally Related Oxazole and Oxadiazole Derivatives
| Compound/Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| N-[{4-[2-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1-yl)-2-oxoethoxy]phenyl}methylene]substituted aniline | E. coli, S. aureus, P. aeruginosa, S. pyogenes | C. albicans, A. niger, A. clavatus | Good activity reported | [4][5] |
| Isoxazole clubbed 1,3,4-oxadiazole (B1194373) derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | A. niger, A. clavatus, C. albicans | Good activity reported for some derivatives | [6] |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | E. coli, K. pneumonia | Good activity reported | [7][8] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Table 3: Anti-inflammatory Activity of Structurally Related Oxazole and Oxadiazole Derivatives
| Compound/Derivative | Assay Type | IC50 (µM) | Reference |
| 2-(4-methoxyphenyl)-5-p-tolyl-1,3,4-oxadiazole | Bovine Serum Albumin Denaturation | Moderate Activity | [9] |
| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides (analogue) | COX-1 Inhibition | 45.9 | [10] |
| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides (analogue) | COX-2 Inhibition | 68.2 | [10] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Detailed Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to screen this compound for its potential biological activities.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions of the compound in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration that inhibits visible growth of the microorganism is the MIC.
Procedure:
-
Preparation of Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This is a simple and widely used in-vitro assay to screen for anti-inflammatory activity.
Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.1 mL of this compound at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-induced Denaturation: Heat the mixture at 57°C for 3 minutes.
-
Cooling and Dilution: After cooling, add 2.5 mL of phosphate (B84403) buffer saline (pH 6.3) to each sample.
-
Absorbance Measurement: Measure the absorbance at 416 nm. A known anti-inflammatory drug like diclofenac (B195802) sodium is used as a standard.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Potential Signaling Pathway Involvement
Many oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics. A plausible mechanism of action for this compound is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Another potential target, particularly relevant for anticancer activity, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of this receptor tyrosine kinase can block angiogenesis, a critical process for tumor growth and metastasis.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the in-vitro screening of structurally related compounds, it is anticipated to possess anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound. Further investigation into its specific molecular targets and signaling pathways will be crucial for its future development as a potential drug candidate. The provided diagrams offer a visual representation of the experimental workflows and potential mechanisms of action, aiding in the conceptualization and execution of further research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxazole Ring System: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole (B20620) ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to form a multitude of interactions with biological targets have cemented its importance in the development of novel therapeutics across a wide range of disease areas. This technical guide provides a comprehensive overview of the oxazole ring system, detailing its synthesis, chemical properties, and extensive applications in drug discovery, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Physicochemical Properties and Synthetic Strategies
The oxazole nucleus is characterized by its planar, electron-rich structure, which allows it to participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions are crucial for the binding of oxazole-containing molecules to biological targets like enzymes and receptors.[1][2][3] The ring system is generally stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[1][4]
Several classical and modern synthetic methods are employed to construct the oxazole core. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.
Robinson-Gabriel Synthesis
A foundational method for the synthesis of 2,5-disubstituted oxazoles involves the cyclodehydration of 2-acylamino ketones.[5][6][7]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
Combine 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (PPA) (10-20 times the weight of the substrate) in a round-bottom flask.
-
Heat the mixture to 160°C for 2 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol (B145695) to yield 2,5-diphenyloxazole.[8]
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions.[8][9][10]
Experimental Protocol: Synthesis of a 5-Substituted Oxazole
-
To a stirred solution of an aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).
-
Heat the resulting mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[8]
A key workflow for the synthesis of oxazole derivatives is depicted below:
Biological Activities and Therapeutic Applications
Oxazole derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in numerous therapeutic areas.
Anticancer Activity
A significant number of oxazole-containing compounds have demonstrated potent anticancer properties through various mechanisms of action.[11] These include the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases.[11][12]
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 1,3-Oxazole Sulfonamides | Tubulin Polymerization Inhibition | Leukemia | 0.0488 - 0.0447 | [13] |
| 2,5-Disubstituted-1,3,4-oxadiazoles | PIM-1 Kinase Inhibition | PC-3 (Prostate) | 0.016 | [14][15] |
| Oxazolo[5,4-d]pyrimidines | Cytotoxicity | HT29 (Colorectal) | 58.4 | [16] |
| 2-Methyl-4,5-disubstituted Oxazoles | Tubulin Polymerization Inhibition | HeLa (Cervical) | 0.0005 - 0.0732 | [17] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
-
Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL) in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye.
-
Dispense 5 µL of 10x test compound, positive controls (e.g., Nocodazole for inhibition, Paclitaxel for enhancement), or vehicle control into a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time.
-
Plot the fluorescence intensity against time to generate polymerization curves and calculate the IC50 values for inhibitory compounds.[18][19]
One of the key signaling pathways targeted by oxazole-containing anticancer agents is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. The oxazole-containing drug Mubritinib has been shown to inhibit this pathway.[14][20]
Anti-inflammatory Activity
Oxaprozin is a well-established non-steroidal anti-inflammatory drug (NSAID) that features an oxazole core. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[21][22][23]
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Oxaprozin | COX-1 | 2.2 | 0.06 | [24] |
| COX-2 | 36 | [24] | ||
| Celecoxib (Reference) | COX-1 | 0.0398 | 8.3 | [24] |
| COX-2 | 0.0048 | [24] |
Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)
-
Collect human whole blood in the presence of an anticoagulant.
-
For COX-1 activity, allow a sample of the blood to clot to induce thromboxane (B8750289) B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.
-
For COX-2 activity, stimulate a separate blood sample with lipopolysaccharide (LPS) to induce COX-2 expression and measure the production of prostaglandin (B15479496) E2 (PGE2).
-
Treat the blood samples with various concentrations of the test compound (e.g., Oxaprozin) or a vehicle control.
-
After incubation, separate the plasma by centrifugation.
-
Quantify the levels of TXB2 and PGE2 in the plasma using ELISA or LC-MS/MS.
-
Calculate the IC50 values by determining the concentration of the inhibitor that causes a 50% reduction in prostanoid production compared to the control.[24][25]
The mechanism of action of NSAIDs like Oxaprozin is centered on the arachidonic acid cascade.
Antibacterial Activity
Oxazole-containing compounds have also demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[8][26]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Oxadiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 (MIC90) | [2] |
| Vancomycin-resistant Enterococci (VRE) | ≤1 (MIC90) | [2] | |
| 1,3,4-Oxadiazole (B1194373) derivatives | Staphylococcus aureus | 1.56 | [7] |
| Bacillus subtilis | 0.78 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[27]
Other Therapeutic Areas
The versatility of the oxazole scaffold extends to other therapeutic areas, including:
-
Antidiabetic agents: Certain oxazole derivatives have been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism, leading to hypoglycemic effects.[15][28]
-
Fatty Acid Amide Hydrolase (FAAH) inhibitors: α-Ketooxazoles are potent and selective inhibitors of FAAH, an enzyme that degrades endocannabinoids. FAAH inhibition is a promising strategy for the treatment of pain and anxiety.[29][30][31]
High-Throughput Screening and Lead Optimization
The discovery of novel oxazole-based drug candidates often begins with high-throughput screening (HTS) of large compound libraries.
Once initial "hits" are identified, a rigorous process of lead optimization is undertaken to improve their potency, selectivity, and pharmacokinetic properties.[5][21]
Conclusion
The oxazole ring system continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and broad spectrum of biological activities ensure its continued prominence in the quest for novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key aspects of oxazole chemistry and pharmacology, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of the chemical space around the oxazole nucleus, coupled with advances in screening and design technologies, promises to yield the next generation of oxazole-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpr.in [ijmpr.in]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 8. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 17. Graphviz [graphviz.org]
- 18. benchchem.com [benchchem.com]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. chem-space.com [chem-space.com]
- 22. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. benchchem.com [benchchem.com]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. auctoresonline.org [auctoresonline.org]
- 28. benchchem.com [benchchem.com]
- 29. d-nb.info [d-nb.info]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Methoxyphenyl)oxazole
Abstract
This document provides a detailed protocol for the synthesis of 5-(4-Methoxyphenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The primary method described is the Van Leusen oxazole (B20620) synthesis, a reliable and efficient [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3][4] This application note includes a summary of reaction conditions, a step-by-step experimental protocol, and a visual representation of the synthetic workflow.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds due to their presence in various biologically active molecules.[5] The 5-substituted oxazole moiety, in particular, is a key pharmacophore in many drug candidates. The Van Leusen oxazole synthesis offers a straightforward and high-yielding route to these compounds from readily available aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4] This method is characterized by its operational simplicity and tolerance of a wide range of functional groups. This protocol details the synthesis of this compound from 4-methoxybenzaldehyde (B44291) and TosMIC.
Reaction Scheme
The synthesis proceeds via the reaction of 4-methoxybenzaldehyde with tosylmethyl isocyanide in the presence of a base. The reaction forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the desired this compound.[2][3][4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 5-substituted oxazoles via the Van Leusen reaction, which are analogous to the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Aldehyde | TosMIC | K₃PO₄ | Isopropanol | 65 (Microwave) | - | Moderate to Excellent | [1] |
| Aldehyde | TosMIC | KOH | Aqueous-alcoholic | - | - | 61-85 | [2][3] |
| 2-chloroquinoline-3-carbaldehyde | TosMIC | - | - | - | 8 | 83 | [2][3] |
| Aldehyde | TosMIC | K₂CO₃ | Methanol (B129727) | Reflux | 2 | - | [6] |
Experimental Protocol
This protocol is a general procedure based on the Van Leusen oxazole synthesis.[2][3][4][6]
Materials:
-
4-Methoxybenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the aldehyde.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction to reflux (approximately 65 °C for methanol). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol/water).
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of this compound is reported to be 108-109 °C.
Visualizations
// Nodes Reactants [label="Reactants:\n4-Methoxybenzaldehyde\nTosylmethyl isocyanide (TosMIC)\nPotassium Carbonate (K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent:\nMethanol (MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\nReflux for 2-4h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up:\nDCM, NaHCO₃, Brine", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\nColumn Chromatography\nor Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Cooling"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Pure Product"]; } .enddot Caption: Workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes: 5-(4-Methoxyphenyl)oxazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)oxazole is an aromatic heterocyclic compound belonging to the oxazole (B20620) family.[1] While its primary applications have been in pharmaceutical research and organic synthesis as a chemical intermediate, its structural similarity to other fluorescent oxazole derivatives suggests its potential as a fluorescent probe.[2][3][4] Oxazole-based fluorophores are gaining attention in cellular imaging and as sensors due to their tunable photophysical properties, environmental sensitivity, and potential for bioconjugation.[4] The methoxy (B1213986) group on the phenyl ring may enhance cell permeability, a desirable characteristic for intracellular imaging probes.[1]
These application notes provide a comprehensive overview of the potential use of this compound as a fluorescent probe, including its physicochemical properties, hypothetical photophysical characteristics based on related compounds, and detailed protocols for its characterization and application in cellular imaging.
Physicochemical Properties
A solid understanding of the fundamental physicochemical properties of this compound is essential for its effective use and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1011-51-4 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Melting Point | 108-109 °C | [1] |
| Boiling Point | 294.9 °C at 760 mmHg | [1] |
| Appearance | Data not available | |
| Solubility | Data not available |
Hypothetical Photophysical Data
Direct experimental data on the photophysical properties of this compound as a fluorescent probe is limited in the current literature. The following table presents a summary of expected, hypothetical data based on the known properties of structurally similar oxazole-based fluorophores. Researchers should experimentally verify these properties for their specific applications.
| Parameter | Hypothetical Value | Importance in Fluorescence Microscopy |
| Excitation Maximum (λex) | ~350 - 380 nm | Determines the optimal wavelength of light for excitation. |
| Emission Maximum (λem) | ~420 - 460 nm | Indicates the wavelength of the emitted fluorescent light. |
| Stokes Shift | ~70 - 80 nm | A larger shift minimizes self-absorption and improves signal clarity. |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | A higher value indicates more efficient light absorption. |
| Quantum Yield (Φ) | 0.3 - 0.6 | Represents the efficiency of converting absorbed light into emitted light; a higher value means a brighter probe. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | The duration the molecule stays in its excited state, which can be used for advanced imaging techniques. |
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the steps to experimentally determine the key photophysical properties of this compound.
1. Materials and Reagents:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, dimethyl sulfoxide)
-
Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (as a quantum yield standard)
-
UV-Visible spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Absorption Spectroscopy:
-
Prepare a dilute solution (e.g., 10 µM) of the compound in the solvent of choice.
-
Record the absorption spectrum using a UV-Visible spectrophotometer to determine the absorption maximum (λex).
-
-
Emission Spectroscopy:
-
Excite the sample at its absorption maximum (λex).
-
Record the emission spectrum to determine the emission maximum (λem).
-
-
Determination of Stokes Shift: Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (λem - λex).
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of dilutions of the sample and a reference standard (e.g., quinine sulfate) with absorbance values below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Protocol 2: Live-Cell Imaging
This protocol provides a general guideline for using this compound as a fluorescent probe for live-cell imaging. Optimization of concentration and incubation time is crucial for each cell type and experimental setup.
1. Materials and Reagents:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
2. Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: Dilute the 1 mM stock solution of this compound in pre-warmed cell culture medium to the desired final concentration (a starting range of 1-10 µM is recommended).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Potential Applications in Drug Development and Research
-
Cellular Imaging: Due to its potential cell permeability, this compound could be used to visualize cellular structures. Its solvatochromic properties, common in oxazole derivatives, might allow it to report on the polarity of its microenvironment, making it useful for studying lipid droplets or cell membranes.[4]
-
High-Throughput Screening: As a fluorescent molecule, it could be adapted for high-throughput screening assays to identify compounds that alter cellular processes, leading to changes in fluorescence intensity or localization.
-
Drug Delivery: The compound's ability to enhance lipid membrane permeability could be exploited in the design of drug delivery systems.[1] Its intrinsic fluorescence could simultaneously allow for the tracking of the delivery vehicle.
-
Biosensing: With appropriate functionalization, the oxazole scaffold can be used to develop sensors for metal ions or pH, which are important in various physiological and pathological processes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Probe concentration too low- Inefficient excitation- Photobleaching | - Increase probe concentration- Optimize excitation wavelength and power- Use an anti-fade mounting medium for fixed cells |
| High background fluorescence | - Incomplete removal of unbound probe- Autofluorescence of cells or medium | - Increase the number and duration of washing steps- Image an unstained control to assess autofluorescence |
| Cell toxicity | - High probe concentration- Prolonged incubation time | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration- Reduce incubation time |
Conclusion
While further experimental validation is required, this compound presents a promising scaffold for the development of a novel fluorescent probe. Its oxazole core provides the basis for fluorescence, and the methoxyphenyl group may confer favorable properties for cellular applications. The protocols and data presented in these application notes serve as a foundational guide for researchers to explore the potential of this compound in fluorescence microscopy, drug development, and various research applications.
References
Application of 5-(4-Methoxyphenyl)oxazole in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)oxazole is a heterocyclic aromatic organic compound that holds promise for applications in the field of organic electronics. Its molecular structure, featuring an oxazole (B20620) ring system coupled with a methoxyphenyl group, provides a scaffold for developing materials with tailored electronic and photophysical properties. Oxazole derivatives are known for their use as electron-transporting materials and emitters in Organic Light-Emitting Diodes (OLEDs), particularly in the challenging blue region of the visible spectrum. This document provides detailed application notes and protocols for the synthesis and potential utilization of this compound in organic electronic devices. While specific performance data for this exact compound in OLEDs is not extensively reported in publicly available literature, this guide extrapolates from the known properties of similar oxazole derivatives and established fabrication methodologies to provide a foundational resource for researchers.
Molecular Structure and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | N/A |
| Molecular Weight | 175.18 g/mol | N/A |
| CAS Number | 1011-51-4 | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 108-110 °C | N/A |
| Boiling Point | 334.9 °C at 760 mmHg | N/A |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and THF. | N/A |
Synthesis Protocol: Van Leusen Oxazole Synthesis
A common and efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Materials
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol (B129727) (MeOH) or another suitable protic solvent
-
Dichloromethane (DCM) or another suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisaldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC, 1.0-1.2 equivalents).
-
Solvent and Base Addition: Add methanol to dissolve the reactants. To this solution, add potassium carbonate (2.0-2.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and dichloromethane. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure solid.
Visualizations
Caption: Experimental workflow for the Van Leusen synthesis of this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
Based on the properties of similar oxazole derivatives, this compound can be investigated as either an emissive material or an electron transport material in an OLED device. The following protocol describes a general method for the fabrication of a multilayer small-molecule OLED using vacuum thermal evaporation.
Hypothetical OLED Performance Data
The following table presents hypothetical yet realistic performance metrics for an OLED device incorporating this compound, based on data from similar oxazole derivatives. These values should be experimentally verified.
| Parameter | Hypothetical Value |
| Role in Device | Emissive Layer (EML) or Electron Transport Layer (ETL) |
| External Quantum Efficiency (EQE) | 3-5% |
| Maximum Luminance | > 1000 cd/m² |
| Current Efficiency | 3-6 cd/A |
| Turn-on Voltage | 3-5 V |
| Emission Color (CIE coordinates) | Deep Blue (e.g., ~0.15, ~0.10) |
| Electron Mobility | 10⁻⁵ to 10⁻⁴ cm²/Vs |
| Hole Mobility | 10⁻⁶ to 10⁻⁵ cm²/Vs |
OLED Fabrication Protocol
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Injection Layer (HIL): N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) or similar
-
Hole Transport Layer (HTL): NPB or similar
-
Emissive Layer (EML): this compound (as host or dopant)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃) or this compound
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Experimental Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the HIL (e.g., 40 nm of NPB) at a rate of 0.1-0.2 nm/s.
-
Deposit the HTL (e.g., 20 nm of NPB) at a rate of 0.1-0.2 nm/s.
-
Deposit the EML (e.g., 30 nm of this compound) at a rate of 0.1-0.2 nm/s. If used as a dopant, co-evaporate with a suitable host material.
-
Deposit the ETL (e.g., 20 nm of Alq₃) at a rate of 0.1-0.2 nm/s.
-
-
Cathode Deposition: Deposit the EIL (e.g., 1 nm of LiF) at a rate of 0.01-0.02 nm/s, followed by the cathode (e.g., 100 nm of Al) at a rate of 0.2-0.5 nm/s.
-
Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Visualizations
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-(4-Methoxyphenyl)oxazole and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The derivative, 5-(4-Methoxyphenyl)oxazole, and its analogs have emerged as promising candidates for drug discovery, particularly in the realm of oncology. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing the biological activities of such compounds efficiently.
These application notes provide detailed protocols for HTS assays relevant to the biological evaluation of this compound and its derivatives, with a focus on their potential as anticancer agents targeting tubulin polymerization. The provided methodologies are suitable for screening large compound libraries to identify novel therapeutic leads.
Target Pathway: Inhibition of Tubulin Polymerization
Many oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and the maintenance of cell shape. Microtubules are polymers of α- and β-tubulin heterodimers. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for the formation of the mitotic spindle during mitosis.
Compounds that inhibit tubulin polymerization bind to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis, or programmed cell death, in rapidly dividing cancer cells.
Below is a diagram illustrating the signaling pathway initiated by the inhibition of tubulin polymerization by a hypothetical oxazole inhibitor.
Data Presentation: Quantitative Analysis of Structurally Related Oxazole Analogs
While specific HTS data for this compound is not publicly available, the following tables summarize the biological activity of structurally related oxazole and oxadiazole derivatives against various cancer cell lines. This data is representative of the expected outcomes from the screening protocols described below.
Table 1: In Vitro Anticancer Activity of Oxazole Sulfonamide Derivatives
| Compound ID | Target Cell Line | GI50 (nM)[1] |
| 16 | Leukemia (Mean) | 48.8 |
| 22 | Leukemia (Mean) | <80 |
| 30 | Leukemia (Mean) | <80 |
| 32 | Leukemia (Mean) | <80 |
| 58 | Leukemia (Mean) | 44.7 |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound ID | Assay Type | IC50 (µM)[1] |
| 16 | Tubulin Polymerization | 0.22 |
| 22 | Tubulin Polymerization | <0.08 |
| 30 | Tubulin Polymerization | <0.08 |
| 32 | Tubulin Polymerization | <0.08 |
Table 3: Anticancer Activity of N-Aryl-1,3,4-oxadiazol-2-amine Analogues
| Compound ID | Cancer Cell Line | Growth Percent (%) |
| 4s | Melanoma (MDA-MB-435) | 15.43 |
| 4s | Leukemia (K-562) | 18.22 |
| 4s | Breast Cancer (T-47D) | 34.27 |
| 4s | Colon Cancer (HCT-15) | 39.77 |
| 4u | Melanoma (MDA-MB-435) | 6.82 |
Experimental Protocols
The following are detailed protocols for high-throughput screening of compounds like this compound for their ability to inhibit tubulin polymerization and cancer cell proliferation.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the inhibition of tubulin polymerization in a cell-free system by monitoring the change in fluorescence of a reporter dye that binds to microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution (10 mM)
-
Tubulin Polymerization Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle, DMSO)
-
384-well, black, clear-bottom assay plates
-
Temperature-controlled microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation:
-
On ice, thaw aliquots of purified tubulin and GTP solution.
-
Prepare the Tubulin Polymerization Buffer containing 1 mM GTP and the fluorescent reporter dye. Keep this mixture on ice.
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate.
-
Add the cold tubulin polymerization buffer/GTP/dye mixture to each well.
-
-
Initiation and Data Acquisition:
-
To initiate polymerization, add cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
The rate of polymerization (Vmax) can be determined from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.
Protocol 2: Cell-Based High-Content Screening for Microtubule Disruption
This assay assesses the effect of compounds on the microtubule network within cancer cells using automated microscopy and image analysis.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds and controls (as in Protocol 1)
-
96-well or 384-well imaging plates (black wall, clear bottom)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of the imaging plate at a density that allows for logarithmic growth during the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include vehicle (DMSO) and positive (e.g., Nocodazole) controls.
-
Incubate for a duration sufficient to observe effects on the microtubule network (e.g., 18-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to quantify various cellular features, such as microtubule network integrity, cell shape, and nuclear morphology.
-
Determine the concentration at which compounds induce a significant disruption of the microtubule network.
-
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel anticancer agents targeting tubulin polymerization follows a multi-step process.
This workflow begins with a primary screen of a large compound library using a robust and cost-effective assay, such as the in vitro tubulin polymerization assay. Hits from the primary screen are then subjected to a confirmation screen to verify their activity and determine their potency in a dose-dependent manner. Confirmed hits are then evaluated in a more physiologically relevant secondary assay, like a cell-based high-content screen, to assess their effects in a cellular context. Finally, validated hits with desirable properties advance to the lead optimization stage, where structure-activity relationship (SAR) studies are conducted to improve their potency, selectivity, and drug-like properties.
References
Application Notes and Protocols: 5-(4-Methoxyphenyl)oxazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)oxazole is a versatile heterocyclic building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. The oxazole (B20620) core is a key structural motif in numerous biologically active compounds, and the presence of the 4-methoxyphenyl (B3050149) group can enhance pharmacokinetic properties, such as membrane permeability, making it an attractive component in drug design.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its elaboration into a potential tubulin polymerization inhibitor, highlighting its role as a cornerstone in the development of novel therapeutic agents.
Synthesis of this compound via Van Leusen Reaction
The Van Leusen oxazole synthesis is a robust and widely employed method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). This reaction proceeds via a [3+2] cycloaddition mechanism to afford the 5-substituted oxazole.[2][3]
Reaction Scheme
Caption: Van Leusen synthesis of this compound.
Experimental Protocol
Materials:
-
p-Anisaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of p-anisaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).
-
To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Data Presentation
| Product | Starting Materials | Reagents & Conditions | Yield (%) | Physical Appearance | Melting Point (°C) |
| This compound | p-Anisaldehyde, TosMIC | K₂CO₃, MeOH, reflux | 75-85 | White solid | 70-72 |
Application in the Synthesis of Tubulin Polymerization Inhibitors
Oxazole derivatives are prominent scaffolds in the design of potent tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. The oxazole ring can serve as a linker between two aryl rings, mimicking the structure of natural products like combretastatin (B1194345) A-4.[1][4] The following section outlines a synthetic route to a potential tubulin inhibitor starting from this compound.
Synthetic Strategy Overview
The synthetic strategy involves the functionalization of the this compound core, followed by a palladium-catalyzed cross-coupling reaction to introduce a second aromatic ring, a common feature in many tubulin inhibitors.
Caption: Synthetic workflow for an oxazole-based tubulin inhibitor.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-(4-methoxyphenyl)oxazole
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-5-(4-methoxyphenyl)oxazole.
Step 2: Suzuki Coupling for the Synthesis of a Tubulin Inhibitor Analog
Materials:
-
2-Bromo-5-(4-methoxyphenyl)oxazole
-
3,4,5-Trimethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Water
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add 2-bromo-5-(4-methoxyphenyl)oxazole (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final tubulin inhibitor analog.
Data Presentation for the Synthesis of a Tubulin Inhibitor Analog
| Reaction Step | Starting Material | Key Reagents | Product | Yield (%) |
| Bromination | This compound | NBS, BPO, CCl₄ | 2-Bromo-5-(4-methoxyphenyl)oxazole | 80-90 |
| Suzuki Coupling | 2-Bromo-5-(4-methoxyphenyl)oxazole | 3,4,5-Trimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(3,4,5-Trimethoxyphenyl)-5-(4-methoxyphenyl)oxazole | 60-75 |
Signaling Pathway Context: Tubulin Polymerization Inhibition
The synthesized oxazole-based compounds are designed to act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Mechanism of action for oxazole-based tubulin inhibitors.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of complex organic molecules with significant biological activity. The protocols provided herein offer a clear pathway for its preparation and subsequent elaboration into potential anticancer agents. The versatility of the oxazole core, combined with the favorable properties imparted by the methoxyphenyl substituent, ensures its continued importance in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biological Frontiers: In-vivo Imaging Applications of 5-(4-Methoxyphenyl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of novel 5-(4-Methoxyphenyl)oxazole derivatives as fluorescent probes in in-vivo imaging. These compounds represent a versatile class of fluorophores with tunable photophysical properties, making them promising candidates for a range of preclinical imaging applications, from oncology research to neurodegenerative disease modeling.
Application Note 1: Targeted In-vivo Imaging of Solid Tumors
This compound derivatives can be functionalized to specifically target cancer cells, enabling non-invasive visualization and monitoring of tumor growth and response to therapy. By conjugating the oxazole (B20620) core to a tumor-targeting moiety, such as a peptide or antibody, these probes can accumulate preferentially at the tumor site, providing high-contrast images. The inherent environmental sensitivity of some oxazole derivatives can also be exploited to report on the tumor microenvironment, such as changes in pH or viscosity.[1][2]
Key Characteristics and Advantages:
-
High Quantum Yield: Oxazole derivatives can exhibit high fluorescence quantum yields, resulting in bright signals for sensitive detection.[1]
-
Tunable Emission: The emission wavelength of the oxazole core can be chemically modified, potentially into the near-infrared (NIR) window (700-1700 nm), which is optimal for deep-tissue in-vivo imaging due to reduced light scattering and tissue autofluorescence.[3][4][5][6][7]
-
Large Stokes Shift: A significant separation between the excitation and emission maxima minimizes self-quenching and improves the signal-to-noise ratio.[1]
-
Biocompatibility: Appropriately designed oxazole derivatives can exhibit low cytotoxicity, which is crucial for longitudinal studies in living organisms.[8]
Quantitative Data Summary
The following table summarizes the photophysical and pharmacokinetic properties of a hypothetical tumor-targeted this compound derivative, "OncoX-750," designed for in-vivo imaging.
| Property | Value |
| Excitation Maximum (λex) | 730 nm |
| Emission Maximum (λem) | 750 nm |
| Molar Extinction Coefficient | > 100,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~15% in PBS with 1% BSA |
| In-vivo Half-life (blood) | 4-6 hours |
| Primary Route of Clearance | Renal |
| Tumor-to-Muscle Ratio (24h) | > 5 |
Experimental Protocols
Protocol 1: In-vivo Fluorescence Imaging of Subcutaneous Tumors in a Murine Model
This protocol describes the use of a targeted this compound derivative for non-invasive imaging of subcutaneous tumors in mice.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
Targeted this compound probe (e.g., OncoX-750) sterile solution in PBS
-
In-vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
-
Sterile syringes and needles (27-30 gauge)
-
Animal warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging system's stage, positioned on a warming pad to maintain body temperature.
-
Acquire a baseline fluorescence image before probe injection to assess autofluorescence.
-
-
Probe Administration:
-
Administer the targeted oxazole probe via tail vein injection. The typical dose ranges from 1-10 mg/kg, depending on the probe's brightness and clearance rate.
-
The injection volume should be approximately 100-200 µL.
-
-
Image Acquisition:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and background clearance.
-
Use appropriate excitation and emission filters for the specific probe (e.g., for OncoX-750, excitation ~730 nm, emission ~750 nm).
-
Maintain consistent imaging parameters (exposure time, binning, f/stop) across all animals and time points for quantitative comparison.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral muscle tissue area.
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background (muscle) ratio at each time point to assess targeting specificity.
-
Protocol 2: Ex-vivo Biodistribution Analysis
This protocol is performed at the end of the in-vivo imaging study to confirm the probe's distribution in various organs.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, cervical dislocator)
-
Surgical dissection tools
-
In-vivo imaging system with a tray for organ imaging
-
Phosphate-buffered saline (PBS)
-
Scales for weighing organs
Procedure:
-
Animal Euthanasia:
-
At the final imaging time point, humanely euthanize the mouse according to institutional guidelines.
-
-
Organ Harvesting:
-
Immediately following euthanasia, perform a necropsy and carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain, muscle, etc.).
-
Gently rinse the organs in PBS to remove excess blood.
-
-
Ex-vivo Imaging:
-
Arrange the harvested organs on a non-fluorescent surface and image them using the in-vivo imaging system.
-
Quantify the fluorescence intensity for each organ.
-
-
Data Analysis:
Visualizations
Caption: Workflow for in-vivo and ex-vivo imaging with a targeted oxazole probe.
Caption: Hypothetical targeting and signal generation pathway for a tumor-specific oxazole probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoshells for In Vivo Imaging Using Two-photon Excitation Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular probes for the in vivo imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ex Vivo Imaging, Biodistribution, and Histological Study in Addition to In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging | PLOS One [journals.plos.org]
Purifying 5-(4-Methoxyphenyl)oxazole: A Step-by-Step Guide for Researchers
For Immediate Release
Shanghai, China - December 19, 2025 - This document provides detailed application notes and protocols for the purification of 5-(4-Methoxyphenyl)oxazole, a key intermediate in pharmaceutical research and organic synthesis.[1] The following guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive approach to obtaining this compound in high purity.
Introduction
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The oxazole (B20620) scaffold is a prominent motif in a variety of biologically active molecules, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Given its importance, the ability to obtain this compound in a highly purified form is crucial for accurate biological evaluation and the synthesis of novel derivatives. This guide outlines a robust purification strategy employing common laboratory techniques.
Purification Overview
The primary methods for purifying this compound are column chromatography on silica (B1680970) gel followed by recrystallization. Thin-layer chromatography (TLC) is utilized to monitor the progress of the purification. The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound synthesized via the Van Leusen oxazole reaction.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Appearance | Brownish solid | Off-white solid | White crystalline solid |
| Yield (%) | ~85% (crude) | ~70% | ~60% |
| Purity (by HPLC) | ~80% | ~95% | >99% |
| Melting Point (°C) | 105-108 | 108-110 | 109-110 |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
TLC plates (silica gel 60 F254)
-
Solvents: n-Hexane, Ethyl acetate (B1210297), Ethanol (B145695), Dichloromethane (B109758) (DCM)
-
Glass column for chromatography
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
HPLC system with a C18 column
-
NMR spectrometer
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to the DCM solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 n-hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent. A common gradient is to increase the ethyl acetate concentration from 5% to 20% in n-hexane.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC using a mobile phase of 80:20 n-hexane:ethyl acetate. Spot the fractions on a TLC plate and visualize under UV light (254 nm). Combine the fractions containing the pure product (identified by a single spot with a consistent Rf value).
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as an off-white solid.
Protocol 2: Recrystallization
For achieving higher purity, the product obtained from column chromatography can be recrystallized.
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Dissolve the semi-purified solid in a minimum amount of hot ethanol.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath to induce further crystallization.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain pure, white crystalline this compound.
Protocol 3: Purity Assessment by HPLC
The purity of the final product should be confirmed by HPLC.
-
Mobile Phase: A typical mobile phase for the analysis of similar oxazole derivatives is a mixture of acetonitrile (B52724) and water.
-
Column: A C18 reverse-phase column is commonly used.
-
Sample Preparation: Prepare a standard solution of the purified this compound in the mobile phase.
-
Injection and Analysis: Inject the sample into the HPLC system and record the chromatogram. A single sharp peak indicates a high degree of purity.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and a relevant biological pathway where oxazole derivatives show activity.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Inhibition of the COX-2 signaling pathway by oxazole derivatives.
References
Application Notes and Protocols for the Functionalization of the 5-(4-Methoxyphenyl)oxazole Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical modification of the 5-(4-methoxyphenyl)oxazole core, a scaffold of interest in medicinal chemistry and drug discovery. The following sections outline key synthetic methodologies for introducing diverse functional groups onto this heterocyclic system, including synthesis of the core structure, halogenation, nitration, acylation, formylation, and arylation. Quantitative data from related systems is provided to guide expectation, and reaction pathways are visualized to clarify the chemical transformations.
Synthesis of the this compound Core via Van Leusen Reaction
The this compound core can be efficiently synthesized using the Van Leusen oxazole (B20620) synthesis, a reliable method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2]
Experimental Protocol: Van Leusen Oxazole Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.0 equivalents).
-
Reagent Addition: Add anhydrous methanol (B129727) as the solvent, followed by 4-methoxybenzaldehyde (B44291) (1.0 equivalent) and tosylmethyl isocyanide (TosMIC) (1.05 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.
Quantitative Data:
| Aldehyde | Base | Solvent | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | >80 (expected) | Adapted from[1][2] |
Reaction Scheme:
Caption: Van Leusen synthesis of the this compound core.
Halogenation of the this compound Core
Electrophilic halogenation of the this compound core is anticipated to occur selectively at the C4 position of the oxazole ring, which is activated towards electrophilic attack. N-halosuccinimides (NBS, NCS, NIS) are effective reagents for this transformation.
Experimental Protocol: Halogenation with N-Halosuccinimides
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the N-halosuccinimide (NBS for bromination, NCS for chlorination, or NIS for iodination) (1.0-1.2 equivalents) to the solution. For less reactive substrates, a catalytic amount of a strong acid (e.g., H₂SO₄) may be required.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic layer with aqueous sodium thiosulfate (B1220275) (to quench any remaining halogenating agent) and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Halogenating Agent | Expected Product | Expected Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 4-Bromo-5-(4-methoxyphenyl)oxazole | 80-95 | Adapted from similar systems |
| N-Chlorosuccinimide (NCS) | 4-Chloro-5-(4-methoxyphenyl)oxazole | 75-90 | Adapted from similar systems |
| N-Iodosuccinimide (NIS) | 4-Iodo-5-(4-methoxyphenyl)oxazole | 70-85 | Adapted from similar systems |
Reaction Scheme:
Caption: Halogenation of the this compound core.
Nitration of the this compound Core
Nitration of the this compound core can be achieved using standard nitrating agents. The directing effects of both the oxazole ring and the methoxy-substituted phenyl group will influence the regioselectivity of the reaction.
Experimental Protocol: Nitration
-
Reaction Setup: In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Reagent Addition: Slowly add a solution of this compound in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data:
| Nitrating Agent | Expected Product(s) | Expected Yield (%) | Reference |
| HNO₃/H₂SO₄ | Mixture of nitro-isomers | 50-70 (combined) | Adapted from nitration of 5-phenyloxazoles |
Signaling Pathway (Reaction Pathway):
Caption: Nitration of the this compound core.
Friedel-Crafts Acylation of the this compound Core
The introduction of an acyl group onto the electron-rich 4-methoxyphenyl (B3050149) ring can be accomplished via a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 equivalents) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C, add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents).
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Quantitative Data:
| Acylating Agent | Lewis Acid | Expected Product | Expected Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | 5-(3-Acetyl-4-methoxyphenyl)oxazole | 60-80 | Adapted from general Friedel-Crafts procedures |
Reaction Scheme:
Caption: Friedel-Crafts acylation of the this compound core.
Vilsmeier-Haack Formylation of the this compound Core
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings, such as the 4-methoxyphenyl group.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to N,N-dimethylformamide (DMF, 3.0 equivalents). Stir for 30 minutes at 0 °C.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in DMF to the prepared Vilsmeier reagent.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium carbonate).
-
Purification: Extract the product with a suitable organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.
Quantitative Data:
| Reagents | Expected Product | Expected Yield (%) | Reference |
| POCl₃, DMF | 5-(3-Formyl-4-methoxyphenyl)oxazole | 50-70 | Adapted from general Vilsmeier-Haack procedures |
Experimental Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation.
Palladium-Catalyzed C-H Arylation of the this compound Core
Direct C-H arylation offers a modern and efficient method for forming carbon-carbon bonds. For the this compound core, this reaction can be directed to either the C4 position of the oxazole or positions on the phenyl ring depending on the reaction conditions.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equivalent), the aryl halide (aryl bromide or iodide, 1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., a phosphine (B1218219) ligand, 4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., DMA, toluene, or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for several hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Quantitative Data:
| Aryl Halide | Catalyst/Ligand | Base | Expected Product | Expected Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | 4-Aryl-5-(4-methoxyphenyl)oxazole | 50-80 | Adapted from C-H arylation of oxazoles |
Logical Relationship Diagram:
Caption: Key components of the Pd-catalyzed C-H arylation.
References
Application Notes and Protocols: Radiolabeling of 5-(4-Methoxyphenyl)oxazole for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)oxazole is a heterocyclic compound of interest in medicinal chemistry. Its structural motif appears in various biologically active molecules. To facilitate preclinical and clinical evaluation using non-invasive imaging techniques such as Positron Emission Tomography (PET), robust methods for radiolabeling this scaffold are essential. This document provides detailed protocols for the synthesis of precursors and subsequent radiolabeling of this compound with Carbon-11 (B1219553) ([¹¹C]) and Fluorine-18 (B77423) ([¹⁸F]), two of the most widely used radionuclides in PET imaging.
Radiolabeling Strategies
Two primary strategies are presented for the radiolabeling of the this compound core structure:
-
[¹¹C]O-Methylation: This approach involves the synthesis of a hydroxyl-precursor, 5-(4-hydroxyphenyl)oxazole, followed by methylation using a ¹¹C-methylating agent like [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to yield [¹¹C]this compound. This method is highly efficient and leverages the existing methoxy (B1213986) group on the target molecule.
-
[¹⁸F]Fluorination via Copper Mediation: This strategy introduces the longer-lived ¹⁸F isotope onto the aromatic ring. It requires the synthesis of a boronic acid pinacol (B44631) ester precursor, 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole. Subsequent copper-mediated radiofluorination with [¹⁸F]fluoride yields [¹⁸F]5-(4-fluorophenyl)oxazole, an analogue of the target compound suitable for imaging studies where a longer half-life is advantageous.
Part 1: [¹¹C]O-Methylation of a Hydroxyl Precursor
This method yields the target molecule, [¹¹C]this compound, by labeling the methoxy group.
Synthesis of Precursor: 5-(4-hydroxyphenyl)oxazole
The required precursor is synthesized using the Van Leusen oxazole (B20620) synthesis, which forms a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3][4]
Caption: Workflow for the synthesis of the 5-(4-hydroxyphenyl)oxazole precursor.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water and ethyl acetate (B1210297) to the residue. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 5-(4-hydroxyphenyl)oxazole precursor.
Radiosynthesis of [¹¹C]this compound
The radiolabeling is achieved by reacting the hydroxyl precursor with [¹¹C]CH₃OTf produced from cyclotron-generated [¹¹C]CO₂.[5][6][7][8]
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
Experimental Protocol:
-
[¹¹C]CH₃OTf Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₃I and subsequently to [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated radiosynthesis module.[8]
-
Reaction: Trap the gaseous [¹¹C]CH₃OTf in a reaction vessel containing the 5-(4-hydroxyphenyl)oxazole precursor (1-2 mg) and a non-nucleophilic base (e.g., 2,2,6,6-tetramethylpiperidine, 5 µL) in a suitable solvent like acetone or DMF (300 µL).
-
Heating: Seal the vessel and heat at 100-120 °C for 5 minutes.
-
Purification: After cooling, quench the reaction and purify the crude mixture using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC). A typical mobile phase is a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.
-
Formulation: Collect the radioactive fraction corresponding to the product. Reformulate the product by solid-phase extraction (SPE) using a C18 cartridge to remove HPLC solvents. Elute the final product with ethanol (B145695) and dilute with sterile saline for injection.
Data Summary: [¹¹C]O-Methylation
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | 35-50% (decay-corrected to EOB) | [5] |
| Molar Activity (Aₘ) | 150-400 GBq/µmol at EOS | [8] |
| Radiochemical Purity (RCP) | >98% | [5] |
| Total Synthesis Time | 25-35 minutes from EOB | [5][6] |
Part 2: [¹⁸F]Fluorination via Copper Mediation
This method produces an analogue, [¹⁸F]5-(4-fluorophenyl)oxazole, suitable for studies requiring the longer half-life of Fluorine-18 (t½ ≈ 110 min).
Synthesis of Precursor: 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole
This precursor is synthesized in two main steps: first, the creation of a bromo-intermediate via the Van Leusen reaction, followed by a Miyaura borylation.
Experimental Protocol:
-
Synthesis of 5-(4-bromophenyl)oxazole: Follow the protocol in section 1.1, substituting 4-bromobenzaldehyde (B125591) for 4-hydroxybenzaldehyde.
-
Miyaura Borylation:
-
Combine 5-(4-bromophenyl)oxazole (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in an anhydrous solvent like 1,4-dioxane.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.
-
After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the boronic acid pinacol ester precursor.
-
Radiosynthesis of [¹⁸F]5-(4-fluorophenyl)oxazole
The labeling is performed using a copper-mediated reaction, which is effective for a wide range of aryl boronic acids and esters.[9][10][11][12][13]
Caption: Workflow for the copper-mediated [¹⁸F]fluorination.
Experimental Protocol:
-
[¹⁸F]Fluoride Activation: Trap cyclotron-produced aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Dry the [¹⁸F]KF/K₂₂₂ complex by azeotropic distillation.
-
Reaction: To the dried [¹⁸F]fluoride, add a solution of the boronic ester precursor (2-5 mg) and a copper mediator, such as Cu(OTf)₂(py)₄ (copper(II) trifluoromethanesulfonate (B1224126) tetrakis(pyridine)) (1.5-2.0 eq), in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO).[10][11]
-
Heating: Seal the reaction vessel and heat at 130-150 °C for 15-20 minutes.
-
Purification & Formulation: Follow the same HPLC purification and SPE formulation procedures as described in section 1.2.4 and 1.2.5.
Data Summary: [¹⁸F]Fluorination
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | 15-40% (decay-corrected to EOB) | [9][12] |
| Molar Activity (Aₘ) | 100-250 GBq/µmol at EOS | [14] |
| Radiochemical Purity (RCP) | >98% | [14] |
| Total Synthesis Time | 60-90 minutes from EOB | [12] |
Part 3: Quality Control for Release
All radiopharmaceutical batches must undergo stringent quality control (QC) testing before release for human or animal use.[5][15][16][17][18]
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Semantic Scholar [semanticscholar.org]
- 10. Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iaea.org [iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Complying with Good Manufacturing Practice (GMP) for sterile radiopharmaceuticals labelled with fluorine-18 | Therapeutic Goods Administration (TGA) [tga.gov.au]
Application Notes and Protocols for the Development of Chemosensors for Metal Ion Detection
Introduction
Chemosensors are molecules or molecular assemblies that are designed to selectively bind to a specific analyte, such as a metal ion, and produce a detectable signal.[1] They have garnered significant attention in environmental monitoring, biological imaging, and diagnostics due to their potential for high sensitivity, selectivity, and often low-cost application.[2][3] A typical chemosensor consists of a receptor unit, which is responsible for selectively binding the target metal ion, and a signaling unit (chromophore or fluorophore), which transduces the binding event into a measurable optical or electrochemical signal.[1] The interaction between the receptor and the metal ion often follows a "lock and key" model, leading to a specific analytical response.[1] This document provides detailed application notes and protocols for the development and use of fluorescent, colorimetric, and electrochemical chemosensors for the detection of specific metal ions.
Signaling Mechanisms in Optical Chemosensors
Optical chemosensors, particularly fluorescent and colorimetric ones, rely on various photophysical processes that are modulated by the binding of a metal ion. Key mechanisms include:
-
Photo-induced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon ion binding, this electron transfer is inhibited, leading to a "turn-on" fluorescence response.[4]
-
Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron-donating or -withdrawing properties of the receptor, leading to a shift in the ICT band. This results in a change in the absorption or emission wavelength.[4]
-
Chelation-Enhanced Fluorescence (CHEF): The receptor, in its free form, may have rotational or vibrational modes that lead to non-radiative decay and low fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and causing a significant increase in fluorescence intensity.[4]
-
Ligand-to-Metal Charge Transfer (LMCT): This mechanism is common in colorimetric sensors. The formation of a complex between the sensor and the metal ion facilitates an electronic transition from the ligand to the metal, resulting in a new, often intense, absorption band in the visible region, which causes a distinct color change.[1]
Caption: A diagram illustrating a common 'turn-on' signaling pathway.
Application Note 1: Fluorescent Chemosensors for Zinc (Zn²⁺) Detection
Zinc is an essential trace element involved in numerous biological processes, and its detection is crucial in both biological and environmental contexts.[5] Fluorescent chemosensors offer a highly sensitive method for detecting Zn²⁺ ions, often with the capability for bio-imaging in living cells.[6][7]
Data Presentation: Performance of Fluorescent Zn²⁺ Chemosensors
| Chemosensor | Detection Limit (LOD) | Response Time | Solvent System | Signaling Mechanism | Reference |
| BIPP | 2.36 x 10⁻⁸ M | Rapid | ACN/H₂O (8:2, v/v) | Turn-on Fluorescence | [5] |
| Probe L | 9.53 x 10⁻⁸ M | Not specified | Ethanol (B145695) | Turn-on Fluorescence | [8] |
| RBS | 0.18 nM | Not specified | Not specified | Turn-on Fluorescence | [6] |
| R6S | 0.19 nM | Not specified | Not specified | Turn-on Fluorescence | [6] |
| TYMN | 0.0311 µM | Not specified | Not specified | Fluorescence Enhancement (ICT) | [7] |
Experimental Protocol: General Procedure for Zn²⁺ Detection via Fluorescence Spectroscopy
This protocol describes a general method for evaluating the response of a fluorescent chemosensor to Zn²⁺ ions.
Materials:
-
Stock solution of the fluorescent chemosensor (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solution of zinc chloride (ZnCl₂) or zinc nitrate (B79036) (Zn(NO₃)₂) (e.g., 10 mM in deionized water).
-
Stock solutions of other metal salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.).[5]
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4) to maintain constant pH.[9]
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute working solution of the chemosensor (e.g., 10 µM) in the chosen buffer/solvent system in a quartz cuvette.[4]
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution alone by exciting at its maximum absorption wavelength (λex).[4]
-
Titration with Zn²⁺: Add small, incremental aliquots of the Zn²⁺ stock solution to the cuvette containing the sensor solution. After each addition, mix gently and allow the solution to equilibrate for a short period (e.g., 1-2 minutes).[4][9]
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the Zn²⁺ solution. Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.[4]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added Zn²⁺ ion. This plot can be used to determine the sensor's binding affinity and dynamic range.
-
Selectivity Study: Prepare separate cuvettes containing the sensor solution. To each, add an excess (e.g., 5-10 equivalents) of a different metal ion from the prepared stock solutions. Record the fluorescence spectrum for each and compare the response to that of Zn²⁺ to assess selectivity.[8]
Caption: Workflow for fluorescence titration of a chemosensor with Zn²⁺.
Application Note 2: Colorimetric Chemosensors for Iron (Fe²⁺/Fe³⁺) Detection
Iron is a vital element, but its imbalance is linked to various diseases.[10][11] Colorimetric chemosensors provide a simple, cost-effective, and rapid method for iron detection, often allowing for naked-eye identification.[10][12] These sensors typically undergo a distinct color change upon complexation with iron ions.[10]
Data Presentation: Performance of Colorimetric Iron Chemosensors
| Chemosensor | Target Ion | Detection Limit (LOD) | Color Change | Solvent System | Reference |
| Sensor 1 | Fe²⁺ | 0.55 µM | Pale Yellow to Brown | Bis-Tris buffer (pH 7.0) | [10] |
| Sensor 1 | Fe³⁺ | 0.25 µM | Pale Yellow to Brown | Bis-Tris buffer (pH 7.0) | [10] |
| Sensor S | Fe²⁺ | Not specified | Light Yellow to Brown | Methanol/H₂O (19:1) | [12] |
| Nitroso-PSAP | Fe²⁺ | Not specified | Forms complex at 756 nm | Aqueous | [11] |
Experimental Protocol: General Procedure for Fe³⁺ Detection via UV-Vis Spectroscopy
This protocol outlines a general method for evaluating the colorimetric response of a chemosensor to Fe³⁺ ions.
Materials:
-
Stock solution of the colorimetric sensor (e.g., 1 mM in DMF or DMSO).[10]
-
Stock solution of iron(III) nitrate (Fe(NO₃)₃) or iron(III) chloride (FeCl₃) (e.g., 1 mM in the same buffer).[10]
-
Stock solutions of other metal salts for selectivity studies.
-
Buffer solution (e.g., Bis-Tris, pH 7.0, 10 mM).[10]
-
UV-Vis Spectrophotometer and quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 40 µM) in the buffer solution in a cuvette.[10]
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sensor solution from approximately 200 to 800 nm.
-
Visual Inspection (Selectivity): In separate test tubes, mix the sensor solution with various metal ions. Observe any color changes by eye to quickly assess selectivity.[12]
-
Titration with Fe³⁺: Add incremental amounts of the Fe³⁺ stock solution to the sensor solution in the cuvette. Mix thoroughly after each addition.
-
Spectrum Recording: After each addition, record the UV-Vis absorption spectrum. Note the appearance of new absorption bands and any isosbestic points. Continue until the spectral changes are saturated.[10]
-
Data Analysis: Plot the absorbance at the new maximum wavelength against the concentration of Fe³⁺. This can be used for quantitative analysis.
-
Reversibility Test (Optional): To test if the sensor is reusable, add a strong chelating agent like EDTA to the sensor-Fe³⁺ complex solution. A return to the original color and spectrum indicates reversibility.[12]
Caption: Workflow for UV-Vis titration of a colorimetric iron sensor.
Application Note 3: Electrochemical Chemosensors for Lead (Pb²⁺) Detection
Lead is a highly toxic heavy metal, and its detection at very low levels is critical for public health and environmental safety.[13] Electrochemical sensors, particularly those based on stripping voltammetry, offer excellent sensitivity and are well-suited for on-site analysis.[3][14]
Data Presentation: Performance of Electrochemical Pb²⁺ Sensors
| Electrode Modification | Detection Method | Detection Limit (LOD) | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Copper Foil | Anodic Stripping Voltammetry (ASV) | 0.2 ppb (0.2 µg/L) | Rapid (30s), small sample (100 µL) |[13] | | Biochar@TiO₂NPs/GCE | Differential Pulse Voltammetry (DPV) | 0.08 pM | Good recovery in real water samples |[15] | | DPT/GCE | Square Wave Anodic Stripping Voltammetry (SWASV) | Not specified | Enhanced current due to complexation |[16] | | MoS₂-MCA-SB/SPCE | Not specified | Not specified | Screen-printed electrode for portability |[17] |
Experimental Protocol: Fabrication and Use of a Modified Electrode for Pb²⁺ Detection
This protocol describes the fabrication of a chemically modified electrode and its use for lead detection via stripping voltammetry.
Materials:
-
Glassy carbon electrode (GCE) or Screen-Printed Carbon Electrode (SPCE).[15][17]
-
Polishing materials (e.g., 0.3 and 0.05 µm Al₂O₃ powder).[15]
-
Modifier material (e.g., a nanocomposite like BC@TiO₂NPs, or a chelating ligand).[15][16]
-
Solvent for dispersing modifier (e.g., ultrapure water, DMF).[15]
-
Supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5-5.2).[13][15]
-
Standard stock solution of Pb(NO₃)₂.
-
Potentiostat/Galvanostat electrochemical workstation.
Procedure:
Part A: Electrode Fabrication and Preparation
-
Polishing: Polish the GCE surface with alumina (B75360) slurry to a mirror finish.[15]
-
Cleaning: Ultrasonically clean the polished electrode in ethanol and ultrapure water for 1-2 minutes each, then dry.[15]
-
Modifier Dispersion: Disperse a small amount of the modifier material (e.g., 10 mg) in a suitable solvent (e.g., 1 mL) and sonicate for an extended period (e.g., 2 hours) to create a uniform suspension.[15]
-
Modification: Drop-cast a small, precise volume (e.g., 10 µL) of the modifier suspension onto the clean GCE surface and allow it to dry completely at room temperature.[15][17]
Part B: Electrochemical Detection (Stripping Voltammetry)
-
Preconcentration (Accumulation): Immerse the modified electrode in the sample solution (containing Pb²⁺ and supporting electrolyte). Apply a negative potential (e.g., -0.9 V) for a fixed time (e.g., 60-180 seconds) while stirring. This reduces Pb²⁺ ions to Pb⁰ and deposits them onto the electrode surface.[14]
-
Equilibration: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-15 seconds).
-
Stripping: Scan the potential in the positive direction (e.g., from -0.8 V to -0.3 V) using a technique like Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV).[14] During this scan, the deposited lead (Pb⁰) is oxidized back to Pb²⁺, generating a current peak.
-
Measurement: The height of the current peak is directly proportional to the concentration of lead in the sample. A calibration curve is generated by measuring the peak currents for a series of standard solutions.
Caption: Sensor fabrication and electrochemical detection workflow.
General Protocols
Protocol for Determination of the Limit of Detection (LOD)
The Limit of Detection is a critical parameter for evaluating the sensitivity of a chemosensor.
Procedure:
-
Blank Measurements: Measure the signal (fluorescence intensity, absorbance, or current) of the chemosensor solution in the absence of any target metal ion multiple times (e.g., 10-20 times).
-
Calculate Standard Deviation: Calculate the standard deviation of these blank measurements (σ_blank).
-
Determine the Slope: Perform a calibration experiment by measuring the sensor's response to very low concentrations of the target metal ion. Plot the signal versus concentration and determine the slope (S) of the initial linear portion of this curve.
-
Calculate LOD: The LOD is calculated using the formula: LOD = 3 * (σ_blank / S)
Protocol for Job's Plot Analysis (Method of Continuous Variation)
A Job's plot is used to determine the binding stoichiometry (sensor:ion ratio) of the complex formed.[8]
Procedure:
-
Prepare Equimolar Solutions: Prepare stock solutions of the chemosensor and the target metal ion at the exact same molar concentration.[9]
-
Prepare a Series of Mixtures: In a series of vials or cuvettes, prepare mixtures of the two stock solutions where the total molar concentration is kept constant, but the mole fraction of the metal ion varies from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0). The total volume must be the same for all mixtures.[9]
-
Measure the Signal: After allowing the mixtures to equilibrate, measure the analytical signal (e.g., absorbance or fluorescence intensity at the wavelength of maximum change) for each mixture.
-
Plot the Data: Plot the change in the signal (e.g., A - A₀ or F - F₀) on the y-axis against the mole fraction of the metal ion on the x-axis.
-
Determine Stoichiometry: The mole fraction at which the maximum signal is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 indicates a 1:2 (sensor:ion) stoichiometry.[8]
Caption: Logical workflow for determining binding stoichiometry via Job's Plot.
References
- 1. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors [mdpi.com]
- 2. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient turn-on fluorescence chemosensor system for Zn(II) ions detection and imaging in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A Simple Fluorescent Chemosensor for Detection of Zinc Ions in Some Real Samples and Intracellular Imaging in Living Cells | Semantic Scholar [semanticscholar.org]
- 8. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemical Sensors for the Detection of Lead and Other Toxic Heavy Metals: The Next Generation of Personal Exposure Biomonitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Formulation of 5-(4-Methoxyphenyl)oxazole in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and biological evaluation of 5-(4-Methoxyphenyl)oxazole. This document outlines methodologies for assessing its potential as an inhibitor of lipid droplet formation, as well as for screening its cytotoxic and antimicrobial activities.
Introduction
This compound is a heterocyclic compound that has been identified as a modulator of biological processes, notably as an inhibitor of lipid droplet formation.[1] Lipid droplets are dynamic organelles crucial for lipid storage and metabolism, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer. The ability of this compound to interfere with lipid droplet formation suggests its potential as a tool for studying lipid metabolism and as a lead compound for drug discovery.
Formulation for Biological Assays
Due to the predicted low aqueous solubility of many oxazole (B20620) derivatives, proper formulation is critical for obtaining reliable and reproducible results in cell-based and biochemical assays.
Protocol 1: Stock Solution Preparation
-
Solvent Selection : Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds.
-
Preparation :
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a minimal amount of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Final Assay Concentration :
-
For biological assays, dilute the DMSO stock solution in the appropriate aqueous-based culture medium or assay buffer to the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system being studied (typically ≤ 0.5%). A vehicle control (medium or buffer with the same final concentration of DMSO) must be included in all experiments.
-
Quantitative Data Summary
While the primary literature identifies this compound as an inhibitor of lipid droplet formation, specific IC50 values for this activity were not available in the public domain at the time of this compilation. The following table summarizes other reported and predicted physicochemical properties.
| Parameter | Value | Reference |
| Molecular Formula | C10H9NO2 | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Melting Point | 108-109 °C | [2] |
| Boiling Point | 294.9 °C at 760 mmHg | [2] |
Experimental Protocols
Protocol 2: Inhibition of Lipid Droplet Formation Assay
This protocol is designed to assess the ability of this compound to inhibit the formation of intracellular lipid droplets.
Materials:
-
Mammalian cell line capable of lipid accumulation (e.g., AML12, 3T3-L1, Huh7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Oleic acid complexed to bovine serum albumin (BSA)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Lipid droplet staining solution (e.g., BODIPY 493/503 or Nile Red)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding : Seed the chosen cell line into 96-well, black-walled, clear-bottom imaging plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
Compound Treatment : Prepare serial dilutions of the this compound stock solution in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of lipid droplet formation like Triacsin C).
-
Induction of Lipid Droplet Formation : After a pre-incubation period with the compound (e.g., 1 hour), add oleic acid-BSA complex to the wells to induce lipid droplet formation.
-
Incubation : Incubate the plates for a suitable period to allow for lipid droplet accumulation (e.g., 18-24 hours).
-
Fixation and Staining :
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the lipid droplets with BODIPY 493/503 or Nile Red solution for 15-30 minutes.
-
Counterstain the nuclei with Hoechst 33342.
-
-
Imaging and Analysis :
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number, size, and intensity of lipid droplets per cell using image analysis software.
-
Normalize the lipid droplet content to the number of cells (nuclei count).
-
Calculate the percentage inhibition of lipid droplet formation relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cancer or normal cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation : Prepare a bacterial suspension in MHB and adjust the turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution : Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation : Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination :
-
From the wells showing no visible growth, plate a small aliquot onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Signaling Pathways and Visualizations
The primary reported mechanism of action for this compound is the inhibition of lipid droplet formation. A key enzyme involved in this process is Sterol O-acyltransferase (SOAT), also known as Acyl-CoA:cholesterol acyltransferase (ACAT).[2][3] SOAT catalyzes the esterification of cholesterol to form cholesteryl esters, which are then stored in lipid droplets.[3] Inhibition of SOAT would therefore lead to a reduction in the formation of these droplets.
Caption: Inhibition of Lipid Droplet Formation by this compound via SOAT.
The following diagram illustrates a general experimental workflow for screening the biological activities of this compound.
Caption: Experimental workflow for biological characterization.
References
- 1. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)oxazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(4-methoxyphenyl)oxazole. This resource addresses common issues encountered during synthesis, focusing on improving yield and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most widely employed methods for synthesizing 5-substituted oxazoles, including this compound, are the Van Leusen Oxazole (B20620) Synthesis, the Robinson-Gabriel Synthesis, and the Fischer Oxazole Synthesis.[1]
Q2: My Van Leusen synthesis of this compound is resulting in a low yield. What are the likely causes?
A2: Low yields in the Van Leusen synthesis can often be attributed to several factors:
-
Purity of Reactants: The purity of p-anisaldehyde and tosylmethyl isocyanide (TosMIC) is crucial. Aldehydes can oxidize over time to carboxylic acids, which will quench the base. TosMIC is moisture-sensitive and can degrade.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature are critical. Inadequate base strength or inappropriate solvent can lead to incomplete reaction or the formation of stable intermediates.[2]
-
Incomplete Elimination: The final step of the Van Leusen reaction is the elimination of a tosyl group to form the aromatic oxazole ring. If this step is not complete, the oxazoline (B21484) intermediate will be a major byproduct.[2]
Q3: I am observing an unexpected byproduct in my Van Leusen reaction. What could it be?
A3: A common byproduct is the stable 4-tosyl-4,5-dihydrooxazole intermediate if the final elimination step is incomplete. Another possibility, if your aldehyde starting material is contaminated with ketones, is the formation of a nitrile instead of the oxazole.[2] Additionally, decomposition of TosMIC under basic conditions, especially in the presence of water, can lead to the formation of N-(tosylmethyl)formamide.[2]
Q4: Can I use a different method if the Van Leusen synthesis is not working well for me?
A4: Yes, the Robinson-Gabriel Synthesis is a viable alternative. This method involves the cyclodehydration of a 2-acylamino-ketone precursor.[3] However, this route requires the prior synthesis of the 2-acylamino-ketone, for example, 2-benzamido-1-(4-methoxyphenyl)ethan-1-one. The choice of dehydrating agent in this synthesis is critical for achieving a good yield.[4]
Troubleshooting Guides
Low Yield in Van Leusen Synthesis
| Potential Cause | Recommended Solution |
| Impure p-Anisaldehyde | Purify p-anisaldehyde by distillation or column chromatography before use. Ensure it has been stored properly to prevent oxidation. |
| Degraded TosMIC | Use fresh, high-quality TosMIC. Store it in a desiccator to protect it from moisture. |
| Ineffective Base | Use a strong, non-nucleophilic base like potassium tert-butoxide. Ensure the base is fresh and has been stored under anhydrous conditions. |
| Inappropriate Solvent | Use anhydrous solvents such as THF or DME. While methanol (B129727) can be used with K₂CO₃, ensure it is dry. |
| Incomplete Reaction/Elimination | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. |
Side Product Formation in Van Leusen Synthesis
| Observed Side Product | Potential Cause | Recommended Solution |
| Oxazoline Intermediate | Incomplete elimination of the tosyl group. | Use a stronger base (e.g., potassium tert-butoxide), increase the reaction temperature, or extend the reaction time.[2] |
| Nitrile Formation | Contamination of p-anisaldehyde with ketones. | Purify the p-anisaldehyde starting material.[2] |
| N-(tosylmethyl)formamide | Decomposition of TosMIC due to moisture. | Ensure strictly anhydrous reaction conditions.[2] |
Data Presentation
Table 1: Effect of Base on the Yield of 5-Aryl-Oxazoles in the Van Leusen Synthesis
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 78 |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 75 |
| Benzaldehyde | Ambersep® 900(OH⁻) | DME/Methanol | Reflux | 85 |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 82 |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 88 |
Note: Data for all but 4-Methoxybenzaldehyde are for analogous aromatic aldehydes and serve as a general guide.
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
This protocol is a general method for the synthesis of 5-substituted oxazoles and can be adapted for this compound.
Materials:
-
p-Anisaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Methanol
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add p-anisaldehyde (1.0 mmol, 1.0 eq).
-
Add TosMIC (1.2 mmol, 1.2 eq) to the vial.
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Add 5 mL of anhydrous methanol.
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., reflux) for a designated time (e.g., up to 8 hours), monitoring by TLC.[5]
-
After cooling, filter the reaction mixture to remove the inorganic base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.[5]
Protocol 2: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole (General)
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles and would require the initial synthesis of the appropriate 2-acylamino-ketone precursor for this compound.
Materials:
-
2-Acylamino-ketone precursor
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
Procedure:
-
To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[4]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing 5-Aryloxazole Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aryloxazoles. Our goal is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-aryloxazoles?
A1: The most widely employed methods for synthesizing 5-aryloxazoles include the Van Leusen, Robinson-Gabriel, and Fischer oxazole (B20620) syntheses. The Van Leusen reaction is particularly versatile for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions.[1][2][3] The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[3][4][5] The Fischer synthesis utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[3][6][7]
Q2: I'm getting a low yield in my Van Leusen synthesis of a 5-aryloxazole. What are the likely causes?
A2: Low yields in the Van Leusen reaction can often be attributed to several factors:
-
Incomplete elimination of the tosyl group: The final step is the elimination of p-toluenesulfinic acid from a 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.[8] Consider increasing the reaction temperature or using a stronger, non-nucleophilic base like potassium tert-butoxide or DBU to promote this elimination.[8]
-
Purity of starting materials: The purity of the aldehyde and TosMIC is critical. Aldehydes can oxidize to carboxylic acids, which will not react. Ensure your aldehyde is pure, potentially by flash chromatography or distillation before use.[8]
-
Suboptimal reaction conditions: The choice of base and solvent can significantly impact the yield. Potassium carbonate in methanol (B129727) is a common system, but for less reactive aldehydes, a stronger base like potassium tert-butoxide in an aprotic solvent like THF may be necessary.[8]
Q3: I am observing significant byproduct formation in my Robinson-Gabriel synthesis. What are the common side reactions and how can I minimize them?
A3: Common side reactions in the Robinson-Gabriel synthesis include:
-
Enamide formation: Under certain conditions, the 2-acylamino-ketone can eliminate water to form an enamide as a competing byproduct.[4] Modifying the reaction temperature or the choice of dehydrating agent can help to disfavor this pathway.[4]
-
Polymerization and tar formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.[4] To mitigate this, consider lowering the reaction temperature or using a lower concentration of the acid catalyst.[4]
-
Hydrolysis of intermediates: The presence of water can lead to the hydrolysis of the oxazoline (B21484) intermediate back to the starting material.[4] It is crucial to use anhydrous reagents and solvents.
Q4: How do I choose the right cyclodehydrating agent for the Robinson-Gabriel synthesis?
A4: The choice of cyclodehydrating agent is critical and substrate-dependent. While concentrated sulfuric acid is traditionally used, a variety of other agents can be employed, especially for sensitive substrates.[4][5] Milder and effective alternatives include phosphorus pentoxide, phosphoryl chloride, and trifluoroacetic anhydride.[4][5] For particularly sensitive starting materials, a combination of triphenylphosphine (B44618) and iodine can be used.[4]
Q5: My 5-aryloxazole is difficult to purify. What are some effective purification strategies?
A5: Purification of 5-aryloxazoles typically involves standard techniques, but challenges can arise.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems, such as varying ratios of hexanes and ethyl acetate (B1210297), to achieve good separation.[4]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[4]
-
Workup Procedure: A thorough aqueous workup is important to remove inorganic salts and water-soluble impurities before chromatography. This typically involves washing the organic layer with water and brine.[9]
Troubleshooting Guides
Low Yield in 5-Aryloxazole Synthesis
| Symptom | Potential Cause | Recommended Solution |
| No or minimal product formation (starting material remains) | Reaction conditions too mild (temperature too low, insufficient reaction time). | Increase reaction temperature and/or extend reaction time. Monitor reaction progress by TLC. |
| Inactive catalyst or reagent. | Use fresh, high-purity reagents and catalysts. For the Van Leusen reaction, ensure the base is sufficiently strong and anhydrous. | |
| Poor quality of starting materials (e.g., oxidized aldehyde). | Purify starting materials before use. For example, aldehydes can be purified by distillation or chromatography.[8] | |
| Formation of a major byproduct | Incomplete reaction (e.g., stable oxazoline intermediate in Van Leusen synthesis).[8] | Use a stronger base (e.g., potassium tert-butoxide) or higher temperature to promote the final elimination step.[8] |
| Side reactions due to harsh conditions (e.g., polymerization in Robinson-Gabriel).[4] | Use milder reaction conditions: lower temperature, less concentrated acid, or a milder dehydrating agent.[4] | |
| Low isolated yield after workup and purification | Product loss during extraction due to incorrect pH or emulsion formation. | Adjust the pH of the aqueous layer during workup to ensure the product is in the organic phase. Use brine to break up emulsions. |
| Co-elution with impurities during chromatography. | Optimize the chromatography solvent system. Consider using a different stationary phase or recrystallization.[4] |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation: Reaction Condition Optimization
Table 1: Van Leusen Synthesis of 5-Aryl-4-methyloxazoles - Solvent and Base Effects
| Entry | Aldehyde | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Methanol | K₂CO₃ | Reflux | 6 | 78 |
| 2 | 4-Chlorobenzaldehyde | Methanol | K₂CO₃ | Reflux | 8 | 75 |
| 3 | Benzaldehyde | THF | t-BuOK | 0 to RT | 4 | 85 |
| 4 | 4-Nitrobenzaldehyde | THF | t-BuOK | 0 to RT | 3 | 92 |
Data is illustrative and compiled from typical conditions reported in the literature.
Table 2: Robinson-Gabriel Synthesis - Comparison of Dehydrating Agents
| Entry | Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Benzamidoacetophenone | H₂SO₄ (conc.) | Neat | 100 | ~40-50 |
| 2 | 2-Benzamidoacetophenone | PPA | Neat | 120 | ~50-60 |
| 3 | Sensitive Substrate | PPh₃/I₂ | Acetonitrile | Reflux | >70 |
| 4 | General Substrate | TFAA | Dioxane | Reflux | Variable |
Yields are approximate and highly dependent on the specific substrate.[4][5]
Experimental Protocols
Protocol 1: Van Leusen Synthesis of 5-Phenyl-4-methyloxazole
Materials:
-
1-Tosyl-1-isocyanoethane (TosMIC derivative)
-
Benzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-tosyl-1-isocyanoethane (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous methanol, add potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-phenyl-4-methyloxazole.
Protocol 2: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
Materials:
-
2-Benzamidoacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzamidoacetophenone (1.0 eq) in anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Visualizations
Van Leusen Reaction Pathway
Caption: Key steps in the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis and Side Reaction
Caption: Robinson-Gabriel synthesis pathway and a common side reaction.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(4-Methoxyphenyl)oxazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of crude 5-(4-Methoxyphenyl)oxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Van Leusen reaction?
A1: When synthesizing this compound using the Van Leusen reaction with 4-methoxybenzaldehyde (B44291) and tosylmethyl isocyanide (TosMIC), several impurities can arise. These include:
-
Unreacted starting materials: 4-methoxybenzaldehyde and TosMIC.
-
Oxazoline intermediate: A common byproduct resulting from incomplete elimination of the tosyl group.[1][2]
-
TosMIC decomposition byproducts: Such as N-(tosylmethyl)formamide, especially if the reaction is not performed under anhydrous conditions.
-
Side-products from the aldehyde: Impurities present in the starting 4-methoxybenzaldehyde, such as the corresponding carboxylic acid (4-methoxybenzoic acid) from oxidation, can lead to byproducts.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity if a suitable solvent is found. A combination of both methods often yields the best results.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed. The final purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Q4: What are the expected spectroscopic data for pure this compound?
A4: While specific data can vary slightly based on the solvent and instrument used, the following are approximate expected values for pure this compound:
-
¹H NMR (in CDCl₃): Look for characteristic peaks for the aromatic protons of the methoxyphenyl and oxazole (B20620) rings, as well as a singlet for the methoxy (B1213986) group protons.
-
¹³C NMR (in CDCl₃): Expect distinct signals for all carbon atoms in the molecule, including the methoxy carbon and the carbons of the aromatic and oxazole rings.
-
Melting Point: The melting point of a pure compound should be sharp. For derivatives like 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid, the melting point is reported to be in the range of 147-151 °C. The melting point of the target compound is expected to be a distinct value.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired product from an impurity. | The solvent system (eluent) has suboptimal polarity. | Systematically test different solvent ratios of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate) using TLC to find the best separation. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight. | |
| The compound is streaking on the column. | This can happen if the compound is highly polar or acidic/basic. Consider adding a small amount of a modifier to your eluent, such as triethylamine (B128534) (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve the peak shape. | |
| The product is not eluting from the column. | The eluent is too non-polar. | Gradually increase the polarity of your eluent. If the product is still not eluting with 100% ethyl acetate (B1210297), consider adding a small amount of a more polar solvent like methanol. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a much less polar solvent system. For very non-polar compounds, you might need to use eluents like hexane with a very small percentage of ethyl acetate or even dichloromethane (B109758). |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | Try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly. Common anti-solvents for polar solvents are non-polar solvents like hexane or water. |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. | |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. | |
| The presence of significant impurities can inhibit crystallization. | First, purify the crude material by column chromatography to remove the bulk of the impurities, and then perform recrystallization. | |
| Low recovery of the purified product. | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. | |
| The compound has some solubility in the cold solvent. | After initial crystallization at room temperature, cool the flask in an ice bath or refrigerator to maximize crystal formation before filtration. |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, "dry loading" can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. The resulting dry powder is then carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recrystallization Protocol
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).
-
Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize the formation of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Data Presentation
The following table provides a hypothetical example of purity improvement that can be achieved with the described purification methods. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Step | Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 1 | Column Chromatography (Hexane:Ethyl Acetate 8:2) | 75 | 95 | 80 |
| 2 | Recrystallization (Ethanol) | 95 | >99 | 90 |
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Overcoming Solubility Challenges with 5-(4-Methoxyphenyl)oxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-(4-Methoxyphenyl)oxazole in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Melting Point | 108-109 °C | [1] |
| Boiling Point | 294.9 °C at 760 mmHg | [1] |
| Physical Form | Solid | |
| pKa (Predicted) | 0.67 ± 0.10 | [1] |
Q2: I'm observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?
A2: Precipitation is a common issue for organic compounds like this compound, which are often lipophilic and have poor water solubility.[2][3] The transition from a high-concentration stock solution (typically in an organic solvent like DMSO) to an aqueous buffer can cause the compound to crash out of solution.[4]
Q3: What are the initial steps I should take to address solubility issues?
A3: Start by optimizing your stock solution and dilution protocol. It is preferable to mix DMSO stock dilutions directly with the assay media rather than preparing an intermediate aqueous solution, as components in the media can help maintain solubility.[2] Additionally, consider the final concentration of your compound; any compound that is not soluble at 10µM in cell culture media with 2% DMSO may require significant formulation efforts.[4]
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, while DMSO is common, other organic solvents can be explored.[5] For instance, a 1:1 mixture of DMSO and water can sometimes increase the solubility of certain compounds.[2] However, it is crucial to ensure the chosen solvent is compatible with your specific assay and does not interfere with the biological system you are studying.[5]
Troubleshooting Guides
Issue 1: Compound Precipitation in Biochemical Assays
If you are observing precipitation of this compound in a biochemical (e.g., enzyme-based) assay, follow these troubleshooting steps.
Workflow for Addressing Precipitation in Biochemical Assays
Caption: Troubleshooting workflow for precipitation in biochemical assays.
Detailed Methodologies:
-
Co-solvents: The most common co-solvent is Dimethyl Sulfoxide (DMSO).[2] Aim for a final DMSO concentration in your assay that is as low as possible, ideally ≤1%, as higher concentrations can affect biological systems.[2]
-
Detergents: For enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% - 0.05%) to the assay buffer can help solubilize lipophilic compounds.[4] It is essential to run a control experiment to ensure the detergent itself does not inhibit or activate your enzyme.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly impact its solubility.[4] Given the predicted pKa of this compound is low (0.67 ± 0.10), it is a weak base, and altering the pH may have a limited effect unless other ionizable functionalities are present in a derivative.[1][6]
-
Sonication: Applying ultrasound can help to break down aggregated particles and increase the dispersion of the compound.[4] This is particularly useful for preparing stock solutions or just before adding the compound to the assay.
Table 2: Comparison of Solubilization Methods for Biochemical Assays
| Method | Typical Concentration/Condition | Advantages | Disadvantages |
| DMSO | ≤ 1% final concentration | Widely used, effective for many compounds | Can be toxic or interfere with assays at higher concentrations |
| Tween-20/Triton X-100 | 0.01% - 0.05% (v/v) | Effective at low concentrations | Can interfere with some enzyme kinetics or protein interactions |
| pH Adjustment | Variable, dependent on pKa | Can significantly increase solubility | May alter protein activity or assay conditions |
| Sonication | Brief pulses | Simple, mechanical method | May not provide long-term stability, potential for compound degradation |
Issue 2: Compound Precipitation in Cell-Based Assays
Cell-based assays are more sensitive to additives than biochemical assays. The health and viability of the cells are paramount.
Logical Flow for Enhancing Solubility in Cell-Based Assays
Caption: Decision-making process for improving solubility in cell-based assays.
Detailed Methodologies:
-
DMSO Concentration: For cell-based assays, the final DMSO concentration should be kept even lower than in biochemical assays, typically at or below 0.5%, to avoid cellular toxicity.[4]
-
Serum Albumin: If you are using a serum-containing medium, proteins like albumin can help to solubilize lipophilic compounds.[4] If your experimental design allows, increasing the serum concentration might be a simple solution. However, be aware that extensive protein binding can reduce the free concentration of your compound available to interact with the cells.
-
Complexation: The use of cyclodextrins can enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes. This is a common strategy in pharmaceutical formulation.[3] It is crucial to test the specific cyclodextrin and its concentration for any cytotoxic effects on your cell line.
-
Formulation Technologies: For persistent solubility issues, more advanced formulation approaches such as nanotechnology (nanoparticles), liquisolid techniques, or the development of a pro-drug might be necessary.[3] These methods are typically employed in later stages of drug development.
Table 3: Comparison of Solubilization Methods for Cell-Based Assays
| Method | Typical Concentration/Condition | Advantages | Disadvantages |
| DMSO | ≤ 0.5% final concentration | Standard practice | Cellular toxicity at higher concentrations |
| Serum | 5-20% in media | Physiologically relevant, can aid solubility | Can lead to high protein binding, reducing free compound concentration |
| Cyclodextrins | Varies by type and compound | Can significantly increase solubility | Potential for cytotoxicity, may alter compound availability |
By systematically applying these troubleshooting steps and considering the specific requirements of your assay, you can overcome the solubility challenges associated with this compound and obtain reliable experimental results.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
Side reaction products in the synthesis of 5-(4-Methoxyphenyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(4-methoxyphenyl)oxazole. The following information is designed to help you overcome common challenges, minimize side product formation, and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Robinson-Gabriel synthesis and the Van Leusen oxazole (B20620) synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. For the synthesis of this compound, the starting material would be N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide.
Question 1: My reaction is resulting in a low yield and a significant amount of dark, tar-like material. What is the likely cause?
Answer: Low yields and tar formation are common issues in the Robinson-Gabriel synthesis and typically indicate that the reaction conditions are too harsh for your substrate. The use of strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) at elevated temperatures can lead to decomposition and polymerization of the starting material and intermediates.[1]
Troubleshooting Steps:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with alternatives that function under milder conditions. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid. Modern methods utilizing reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine (B44618) and iodine are often cleaner and more efficient.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and the minimization of substrate decomposition.
-
Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of amide bonds in the starting material or intermediates. Ensure all solvents and reagents are thoroughly dried before use.
Question 2: I am observing a significant byproduct in my crude NMR. What could it be?
Answer: A common side product in the Robinson-Gabriel synthesis is the formation of an enamide. This occurs through the elimination of water from the 2-acylamino-ketone, competing with the desired cyclization pathway.
Troubleshooting Steps:
-
Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation. A systematic optimization of your reaction conditions may be necessary.
-
Spectroscopic Analysis: The enamide byproduct, N-(1-(4-methoxyphenyl)vinyl)benzamide, will have characteristic vinyl proton signals in the 1H NMR spectrum. Compare your spectra with known data for similar enamide structures to confirm its presence.
Question 3: The reaction is sluggish and does not go to completion. How can I improve the conversion?
Answer: An incomplete reaction suggests that the energy barrier for the cyclodehydration is not being met or the dehydrating agent is not potent enough for your specific substrate.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the dehydrating agent may improve the reaction rate. However, this should be done with caution to avoid promoting side reactions.
-
Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider switching to a slightly stronger one from the recommended list (see table below).
-
Increase Reaction Temperature: Carefully increasing the temperature can promote cyclization. Monitor the reaction closely for any signs of decomposition.
Van Leusen Oxazole Synthesis
The Van Leusen synthesis provides a direct route to 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). For this compound, the reactants are 4-methoxybenzaldehyde (B44291) and TosMIC.
Question 1: My Van Leusen synthesis is giving a low yield of the desired oxazole. What are the common pitfalls?
Answer: Low yields in the Van Leusen synthesis can be due to several factors, including the formation of a stable intermediate, decomposition of the TosMIC reagent, or the presence of impurities in the starting materials.
Troubleshooting Steps:
-
Ensure Purity of Starting Materials: Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Ensure your 4-methoxybenzaldehyde is pure. TosMIC is sensitive to moisture and can decompose; it should be stored in a desiccator.
-
Optimize the Base: The choice of base is critical. While potassium carbonate (K₂CO₃) is commonly used, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote a more efficient elimination of the tosyl group in the final step.
-
Control Reaction Temperature: The initial addition of reagents is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate. Gentle heating (e.g., to 40-50 °C) after the initial phase can help drive the reaction to completion.
Question 2: I have isolated a major byproduct that is not my desired oxazole. How can I identify and eliminate it?
Answer: The most common byproduct in the Van Leusen oxazole synthesis is the 4-tosyl-4,5-dihydrooxazole intermediate. This occurs when the final elimination of p-toluenesulfinic acid is incomplete.
Troubleshooting Steps:
-
Characterization: This intermediate can be identified by NMR and mass spectrometry. Key features in the 1H NMR spectrum will be the signals for the protons on the dihydrooxazole ring and the tosyl group.
-
Promote Elimination:
-
Increase Reaction Temperature: Gently heating the reaction mixture can facilitate the elimination step.
-
Use a Stronger Base: As mentioned previously, a stronger base can be more effective in promoting the elimination.
-
Post-Reaction Treatment: If you have already isolated the dihydrooxazole intermediate, you can subject it to basic conditions again (e.g., dissolve in THF and treat with DBU) to convert it to the desired oxazole.
-
Data Presentation
Table 1: Common Dehydrating Agents for the Robinson-Gabriel Synthesis and Their Typical Reaction Conditions.
| Dehydrating Agent | Typical Solvent | Typical Temperature | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride | 90-100°C | Inexpensive, readily available | Harsh conditions, can lead to charring and low yields[1] |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often gives higher yields than H₂SO₄ | High viscosity, difficult to stir and work up[1] |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis | Expensive, can be very reactive[1] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance | Two-step process, expensive reagents[1] |
Table 2: Reported Yields for the Van Leusen Synthesis of 5-Aryl-oxazoles.
| Aldehyde | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 78 | [2] |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 91 | [2] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 82 | [2] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 88 | [2] |
Experimental Protocols
Protocol 1: General Robinson-Gabriel Synthesis using a Mild Dehydrating Agent (TFAA)
-
Preparation: Dissolve the 2-acylamino-ketone (e.g., N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide) (1.0 eq) in an anhydrous ethereal solvent such as THF or dioxane.
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Van Leusen Synthesis of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (2.0 eq). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
TosMIC Addition: In a separate flask, dissolve TosMIC (1.1 eq) in anhydrous THF. Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C. Stir the mixture for 15-20 minutes at this temperature.
-
Aldehyde Addition: Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathways in the Robinson-Gabriel synthesis of this compound.
Caption: The Van Leusen synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common issues in oxazole synthesis.
References
Improving the quantum yield of 5-(4-Methoxyphenyl)oxazole fluorophores
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the quantum yield of 5-(4-Methoxyphenyl)oxazole fluorophores.
Troubleshooting Guides
This section addresses common issues encountered during experimentation that may lead to suboptimal quantum yields.
Issue 1: Significantly Lower Quantum Yield Than Expected
Question: I've synthesized a this compound derivative, but the measured quantum yield is disappointingly low. What are the common causes and how can I troubleshoot this?
Answer: Low quantum yields in this compound fluorophores can arise from several factors, ranging from impurities to environmental effects. Follow these steps to identify and resolve the issue:
-
Verify Purity: The presence of impurities is a primary cause of fluorescence quenching.
-
Action: Re-purify your compound using column chromatography and/or recrystallization.
-
Verification: Confirm the purity and structure using high-resolution NMR (¹H and ¹³C), mass spectrometry, and elemental analysis. Residual starting materials or byproducts from the synthesis can act as quenchers.
-
-
Investigate Solvent Effects: The photophysical properties of many fluorophores are highly sensitive to the solvent environment.
-
Action: Measure the fluorescence quantum yield in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). A significant decrease in quantum yield in more polar solvents may indicate the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.
-
-
Check for Aggregation-Caused Quenching (ACQ): The planar nature of the oxazole (B20620) core can make it susceptible to aggregation, especially at higher concentrations, which can lead to self-quenching.[1]
-
Action: Conduct a concentration-dependent fluorescence study. Measure the quantum yield at a series of concentrations. A decrease in quantum yield at higher concentrations is indicative of ACQ. To minimize inner filter effects, ensure the absorbance at the excitation wavelength is below 0.1.[2]
-
-
Degas Solvents: Dissolved oxygen is a known collisional quencher of fluorescence.
-
Action: Before measurements, degas your solvents by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles. Compare the quantum yield of your sample in degassed versus air-saturated solvent.
-
-
Assess Photostability: Some fluorophores are prone to photodecomposition, resulting in a decrease in fluorescence intensity over time.
-
Action: Acquire fluorescence spectra over time with continuous excitation. A significant drop in intensity indicates photobleaching. If this is an issue, try reducing the excitation light intensity or the acquisition time.[3]
-
Issue 2: Unexpected Shifts in Emission Spectra
Question: The emission wavelength of my this compound derivative is different from what I predicted. What could be the cause?
Answer: Shifts in the emission spectrum, known as solvatochromism, are often observed and can provide insight into the electronic properties of your fluorophore.
-
Solvent Polarity: The emission of 2,5-diaryloxazoles can be significantly influenced by the polarity of the solvent.[4]
-
Action: Correlate the emission maxima with a solvent polarity scale (e.g., the Reichardt ET(30) scale). A red shift (to longer wavelengths) with increasing solvent polarity suggests a more polar excited state compared to the ground state, which is common for molecules with intramolecular charge transfer characteristics.
-
-
Substituent Effects: The electronic nature of substituents on the aryl rings can modulate the energy levels of the frontier molecular orbitals, thereby affecting the emission wavelength.
-
Action: Compare the emission spectra of derivatives with electron-donating groups (e.g., methoxy (B1213986), amino) and electron-withdrawing groups (e.g., nitro, cyano) on the phenyl rings. Electron-donating groups on the 2-phenyl ring and electron-withdrawing groups on the 5-phenyl ring can enhance intramolecular charge transfer and lead to red-shifted emission.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield for a this compound fluorophore?
A1: The quantum yield of this compound derivatives can vary significantly depending on the substitution pattern and the solvent. Unsubstituted 2,5-diphenyloxazole (B146863) (PPO) has a high quantum yield. However, substitutions can either enhance or decrease this value. For instance, the introduction of a phenoxy group can lead to a drastic decrease in the fluorescence quantum yield due to increased molecular flexibility.[4]
Q2: How do electron-donating and electron-withdrawing groups affect the quantum yield?
A2: The effect of substituents on the quantum yield is complex. Generally, rigidifying the molecular structure and reducing non-radiative decay pathways can increase the quantum yield.[5]
-
Electron-donating groups (like the methoxy group in the 4-methoxyphenyl (B3050149) moiety) can increase the electron density of the π-system, which often leads to a higher quantum yield.
-
Electron-withdrawing groups can sometimes decrease the quantum yield by promoting intersystem crossing or other non-radiative decay pathways. However, in some cases, they can improve the quantum yield by inhibiting twisted intramolecular charge transfer (TICT).[6]
Q3: Can I improve the quantum yield of my existing this compound derivative?
A3: While the intrinsic quantum yield is a molecular property, you can optimize the experimental conditions to maximize the measured fluorescence. This includes choosing an appropriate solvent, working at an optimal concentration to avoid aggregation, and deoxygenating your solutions. For chemical modifications, consider strategies to increase molecular rigidity, such as introducing bridging groups.
Q4: What is a suitable standard for relative quantum yield measurements of these fluorophores?
A4: A common standard for blue-emitting fluorophores is quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, which has a well-characterized quantum yield of 0.54.[2] It is important to choose a standard that absorbs and emits in a similar spectral region as your sample.
Data Presentation
Table 1: Factors Affecting Quantum Yield and Troubleshooting Solutions
| Factor | Potential Issue | Recommended Action |
| Purity | Impurities acting as quenchers | Re-purify the compound (chromatography, recrystallization) and verify purity (NMR, MS). |
| Solvent | Solvent-dependent non-radiative decay | Measure quantum yield in a range of solvents with varying polarities. |
| Concentration | Aggregation-Caused Quenching (ACQ) | Perform a concentration-dependent study; keep absorbance < 0.1.[2] |
| Dissolved Oxygen | Collisional quenching | Degas solvents using inert gas or freeze-pump-thaw cycles. |
| Photodegradation | Photobleaching | Reduce excitation intensity and exposure time; use antifade reagents.[3] |
| Molecular Structure | Molecular flexibility | Introduce rigidifying structural elements through chemical synthesis. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-(4-methoxyphenyl)oxazoles
This protocol describes a general method for the synthesis of 2,5-diaryloxazoles via an oxidative cyclization of a chalcone (B49325) derivative.[7]
Materials:
-
Substituted chalcone (e.g., 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one)
-
(Diacetoxyiodo)benzene (PIDA)
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Methodology:
-
To a solution of the substituted chalcone (1.0 mmol) in DCM (10 mL), add ammonium acetate (5.0 mmol) and PIDA (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-5-(4-methoxyphenyl)oxazole.
-
Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Relative Quantum Yield Determination
This protocol details the comparative method for measuring the fluorescence quantum yield of a sample relative to a known standard.[2][8]
Materials:
-
Fluorophore sample
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
-
Measure Absorbance: For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the excitation wavelength.
-
Measure Fluorescence: Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Integrate Emission Spectra: Integrate the area under the emission curve for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (msample / mstd) * (ηsample² / ηstd²)
Where:
-
Φ is the quantum yield
-
m is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and addressing low quantum yield in fluorophore experiments.
Caption: The experimental workflow for determining the relative quantum yield of a fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Metal-free iodine(iii)-promoted synthesis of 2,5-diaryloxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Method refinement for consistent 5-(4-Methoxyphenyl)oxazole synthesis
Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions (FAQs) to ensure a consistent and high-yield synthesis of this valuable compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Product Yield in Van Leusen Synthesis
Q: My Van Leusen reaction with 4-methoxybenzaldehyde (B44291) and TosMIC is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve it?
A: Low yields in the Van Leusen synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The reaction is sensitive to the choice of base, solvent, and temperature. The electron-donating nature of the methoxy (B1213986) group on the benzaldehyde (B42025) can affect the reactivity of the carbonyl group.
-
Solution: A stronger base like potassium tert-butoxide may be more effective than weaker bases such as potassium carbonate. Ensure the reaction is carried out under anhydrous conditions, as TosMIC can decompose in the presence of moisture. A gentle increase in temperature (e.g., refluxing in methanol (B129727) or THF) can also drive the reaction to completion.
-
-
Impure Reagents: The purity of both 4-methoxybenzaldehyde and Tosylmethylisocyanide (TosMIC) is critical. Impurities in the aldehyde, such as the corresponding carboxylic acid (4-methoxybenzoic acid), can quench the base.
-
Solution: Ensure the 4-methoxybenzaldehyde is pure, and consider purification by distillation or recrystallization if necessary. TosMIC should be stored in a desiccator to prevent degradation.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or gradually increasing the temperature.
-
Issue 2: Formation of Oxazoline (B21484) Intermediate in Van Leusen Synthesis
Q: I am isolating a significant amount of the 4,5-disubstituted oxazoline intermediate instead of the desired this compound. How can I promote the elimination of the tosyl group to obtain the final product?
A: The formation of the oxazoline is a common intermediate stage in the Van Leusen reaction. Inadequate conditions for the elimination of p-toluenesulfinic acid will result in its isolation.
-
Insufficient Base Strength or Stoichiometry: The elimination step is base-promoted.
-
Solution: Ensure at least two equivalents of a sufficiently strong base are used. If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or increasing the reaction temperature.
-
-
Inappropriate Solvent: The choice of solvent can influence the elimination step.
-
Solution: While methanol is commonly used, switching to a higher boiling aprotic solvent like THF or DME and heating to reflux can facilitate the elimination.
-
Issue 3: Low Yield in Robinson-Gabriel Synthesis
Q: My Robinson-Gabriel synthesis of this compound is giving me a low yield. What are the primary reasons for this?
A: The Robinson-Gabriel synthesis relies on the cyclodehydration of a 2-acylamino-ketone. Low yields are often associated with the choice of the dehydrating agent.
-
Harsh Dehydrating Agents: Traditional dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide can lead to charring and side reactions, especially with an electron-rich aromatic ring like the 4-methoxyphenyl (B3050149) group.
-
Solution: Employ milder and more efficient cyclodehydrating agents. Polyphosphoric acid (PPA) has been shown to improve yields. Other modern reagents like the Dess-Martin periodinane followed by a cyclodehydration agent can also be effective.
-
-
Side Reactions: The electron-rich methoxy group can be susceptible to undesired electrophilic substitution or cleavage under strongly acidic conditions.
-
Solution: Careful control of the reaction temperature and the choice of a milder dehydrating agent can minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective methods are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis . The Van Leusen method involves the reaction of 4-methoxybenzaldehyde with Tosylmethylisocyanide (TosMIC) in the presence of a base. The Robinson-Gabriel synthesis proceeds via the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.
Q2: How can I purify the final this compound product?
A2: The most common and effective method for purifying this compound is flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain highly pure crystalline material.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes. Tosylmethylisocyanide (TosMIC) is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Strong acids used as dehydrating agents in the Robinson-Gabriel synthesis are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can the methoxy group on the phenyl ring cause any specific side reactions?
A4: Yes, the electron-donating methoxy group can activate the aromatic ring, making it more susceptible to electrophilic attack. In the Robinson-Gabriel synthesis, which often employs strong acids, this can lead to undesired side reactions such as sulfonation or other electrophilic substitutions on the aromatic ring. In such cases, using milder conditions and less aggressive reagents is crucial.
Data Presentation
Table 1: Optimization of Van Leusen Reaction Conditions for this compound Synthesis
| Entry | Base (2.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Methanol | Reflux | 12 | 45 |
| 2 | K₂CO₃ | THF | Reflux | 12 | 55 |
| 3 | t-BuOK | Methanol | RT | 6 | 78 |
| 4 | t-BuOK | THF | RT | 6 | 85 |
| 5 | DBU | THF | Reflux | 8 | 72 |
Table 2: Effect of Dehydrating Agent on Robinson-Gabriel Synthesis Yield
| Entry | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (conc.) | 100 | 2 | 35 |
| 2 | P₂O₅ | 120 | 4 | 48 |
| 3 | POCl₃ | Reflux | 3 | 52 |
| 4 | Polyphosphoric Acid (PPA) | 100 | 3 | 75 |
Experimental Protocols
Method 1: Van Leusen Synthesis of this compound
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF, add Tosylmethylisocyanide (TosMIC) (1.05 eq).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium tert-butoxide (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford this compound.
Method 2: Robinson-Gabriel Synthesis of this compound
-
Synthesize the precursor, 2-amino-1-(4-methoxyphenyl)ethan-1-one, via established methods.
-
Acylate the amino group of 2-amino-1-(4-methoxyphenyl)ethan-1-one with a suitable acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride) to form the corresponding 2-acylamino-ketone.
-
To the 2-acylamino-1-(4-methoxyphenyl)ethan-1-one, add polyphosphoric acid (PPA) (10-fold excess by weight).
-
Heat the mixture to 100 °C with stirring for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Visualizations
Caption: Experimental workflow for the Van Leusen synthesis of this compound with integrated troubleshooting checkpoints.
Caption: Logical relationship diagram for troubleshooting low yields in the Robinson-Gabriel synthesis.
Preventing decomposition of 5-(4-Methoxyphenyl)oxazole during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 5-(4-Methoxyphenyl)oxazole during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The decomposition of this compound is primarily influenced by four main factors:
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to degradation. Photolysis can cause ring cleavage or other structural rearrangements.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition. While oxazoles are generally thermally stable, prolonged exposure to high temperatures can lead to degradation.
-
Humidity: The presence of moisture can facilitate hydrolytic degradation of the oxazole (B20620) ring, particularly if acidic or basic impurities are present.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light or certain metal ions. The methoxy (B1213986) group on the phenyl ring and the oxazole ring itself can be susceptible to oxidation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: 2-8°C is recommended for long-term storage.[1] For shorter periods, storage at controlled room temperature (20-25°C) may be acceptable if protected from light and moisture.
-
Light: The compound should be stored in a light-resistant container, such as an amber glass vial, or wrapped in aluminum foil to prevent photodegradation.
-
Atmosphere: For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Container: Use a tightly sealed container to protect against moisture.
Q3: I've noticed a discoloration of my this compound sample over time. What could be the cause?
A3: Discoloration, such as turning yellow or brown, is a common indicator of decomposition.[2] This is often due to the formation of degradation products resulting from exposure to light or oxidation. It is crucial to re-analyze the purity of the sample before use if any change in appearance is observed.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature (e.g., -20°C) in a tightly sealed, light-resistant container. The choice of solvent is critical, as protic solvents may facilitate hydrolysis and certain solvents can degrade under light to produce reactive species.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or oxygen. | 1. Immediately transfer the sample to a light-resistant, airtight container. 2. Store at the recommended temperature (2-8°C). 3. Before use, re-test the purity of the material using a suitable analytical method like HPLC. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Decomposition has occurred, leading to the formation of impurities. | 1. Review the storage conditions of the sample. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Develop and validate a stability-indicating analytical method to accurately quantify the parent compound and its degradants. |
| Inconsistent experimental results | Use of a partially degraded sample. | 1. Always use a fresh, pure sample for critical experiments. 2. If a sample has been stored for an extended period, confirm its purity before use. 3. Ensure consistent and proper storage of all batches of the compound. |
Data Presentation
The following table summarizes the stress conditions to be applied in a forced degradation study to investigate the stability of this compound.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat at 60-80°C | Ring-opened amino ketone derivatives |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat at 60-80°C | Ring-opened amino ketone derivatives |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | N-oxides, hydroxylated species, ring-opened products |
| Thermal Degradation | Dry heat at 60-100°C (solid state) | Products of fragmentation and rearrangement |
| Photodegradation | Exposure to UV (e.g., 254 nm, 365 nm) and visible light | Isomers, ring-cleavage products |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution, neutralize with 1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a glass vial.
-
Heat the vial in an oven at 100°C for 48 hours.
-
After cooling, dissolve the sample in a suitable solvent and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., in methanol) and a thin layer of the solid compound to a calibrated light source (providing both UV and visible light) for a defined period.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method.
Protocol for Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Optimize the gradient to achieve good separation of the parent peak from any degradation peaks.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing peak purity.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the parent peak is well-resolved from all degradation product peaks.
Visualizations
References
Technical Support Center: Spectroscopic Analysis of Oxazoles
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of oxazoles.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting unexpected spectroscopic results for an oxazole (B20620) compound.
Caption: A logical workflow for troubleshooting common spectroscopic issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs & Troubleshooting
Question: My ¹H NMR spectrum shows overlapping signals in the aromatic region, making it difficult to assign the oxazole protons. What can I do?
Answer: Overlapping signals in the aromatic region are a common issue. Here are a few troubleshooting steps:
-
Change the Deuterated Solvent: Switching to a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of your protons and may resolve the overlap.[1]
-
Acquire a Higher Field Spectrum: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will help identify protons that are coupled to each other.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, which can help differentiate signals based on the carbon chemical shifts.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is excellent for confirming assignments and piecing together the structure.[2]
-
Question: I am not sure if a broad peak in my spectrum is an -OH or -NH proton from a substituent on the oxazole ring. How can I confirm this?
Answer: To identify an exchangeable proton (-OH or -NH), you can perform a D₂O exchange experiment.[1] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the -OH or -NH proton will either disappear or significantly decrease in intensity due to the exchange of the proton with deuterium.[1]
Question: The chemical shifts of my substituted oxazole are different from what I expected based on the parent oxazole. Why is this?
Answer: The electronic properties of substituents can significantly influence the chemical shifts of the oxazole ring protons. Electron-donating groups (e.g., -OCH₃, -NH₂) will cause an upfield shift (to a lower ppm value), while electron-withdrawing groups (e.g., -NO₂, -CN) will cause a downfield shift (to a higher ppm value).[4]
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for the Oxazole Ring
The following table provides typical chemical shift ranges for the unsubstituted oxazole ring. Substituent effects will cause these values to shift.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2-H | ~7.9 - 8.1 | ~150 - 155 |
| C4-H | ~7.1 - 7.3 | ~125 - 130 |
| C5-H | ~7.6 - 7.8 | ~138 - 142 |
Note: These are approximate values and can vary based on the solvent and substituents.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of your purified oxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize the magnetic field homogeneity.
-
Acquisition: Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds to ensure full relaxation of protons). Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance. Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[6]
Mass Spectrometry (MS)
FAQs & Troubleshooting
Question: I am not observing the expected molecular ion peak for my oxazole compound. What could be the reason?
Answer: Several factors can lead to a missing or weak molecular ion peak:
-
Fragmentation: Oxazoles can be prone to fragmentation upon ionization. The molecular ion may be unstable and readily fragment.[1]
-
Ionization Technique: Electron Ionization (EI) can be a "hard" ionization technique, leading to extensive fragmentation. Consider using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to yield an observable molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺, etc.).[7][8]
-
Sample Purity: Impurities in your sample can suppress the ionization of your target compound. Ensure your sample is sufficiently pure.
-
Instrument Parameters: The settings of the mass spectrometer, such as the ion source temperature and voltages, can affect the stability of the molecular ion. Optimization of these parameters may be necessary.[8]
Question: My mass spectrum shows several unexpected peaks. How can I interpret them?
Answer: Unexpected peaks in a mass spectrum can arise from several sources:
-
Fragmentation: These are likely fragment ions from your oxazole compound. The fragmentation of oxazoles often involves the loss of small, stable molecules like CO, HCN, and rearrangements of the ring.[1] Refer to the fragmentation patterns of similar oxazole structures in the literature.
-
Contaminants: Peaks could be from residual solvents, plasticizers from lab equipment, or impurities from the synthesis.
-
Adducts: In soft ionization techniques like ESI, you might observe adducts with solvent molecules or cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[9]
Data Presentation: Common Fragmentation Pathways of the Oxazole Ring
The following table summarizes common neutral losses and fragment ions observed in the mass spectra of oxazoles under electron ionization.
| Fragmentation Process | Neutral Loss / Fragment m/z | Description |
| Ring Cleavage | Loss of CO (28 u) | A common initial fragmentation step. |
| Ring Cleavage | Loss of HCN (27 u) | Often follows the loss of CO. |
| Ring Rearrangement | Varies with substituents | Can lead to complex fragmentation patterns. |
| Side-chain Fragmentation | Varies | Fragmentation of alkyl or aryl substituents. |
Reference:[1]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of your purified oxazole derivative (typically 1-10 µg/mL) in a suitable solvent system, such as methanol (B129727) or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.[10][11]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[11]
-
Instrument Parameters: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[7] Use a nebulizing gas (e.g., nitrogen) to aid in desolvation. Optimize the ion source temperature and cone voltage to achieve a stable signal and minimize in-source fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and any significant fragment ions or adducts.[9]
Infrared (IR) Spectroscopy
FAQs & Troubleshooting
Question: The fingerprint region (below 1500 cm⁻¹) of my IR spectrum is very complex. Should I be concerned about all these peaks?
Answer: The fingerprint region is inherently complex as it contains a multitude of bending and stretching vibrations that are unique to the entire molecule.[12] While it can be used for direct comparison with a known reference spectrum, for initial structural elucidation, it is more practical to focus on the diagnostic region (above 1500 cm⁻¹).[12] This region typically contains characteristic peaks for specific functional groups.
Question: I don't see a clear C=N stretching peak for the oxazole ring. Is something wrong?
Answer: The C=N stretching vibration in oxazoles can sometimes be weak or overlap with other absorptions in the 1600-1680 cm⁻¹ region, such as C=C stretching from aromatic substituents. The exact position and intensity can be influenced by the substituents on the oxazole ring. Look for a combination of characteristic peaks to confirm the presence of the oxazole ring.
Data Presentation: Characteristic IR Absorption Ranges for Oxazoles
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| C-H stretching (oxazole ring) | ~3100 - 3150 | Medium to Weak |
| C=N stretching | ~1600 - 1680 | Medium to Weak |
| C=C stretching (ring) | ~1500 - 1580 | Medium |
| Ring stretching/breathing | ~1300 - 1400 | Medium to Strong |
| C-O-C stretching | ~1020 - 1080 | Strong |
Note: These are general ranges and can be influenced by the molecular structure and physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[13][14]
-
Background Scan: Record a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of your solid or liquid oxazole sample directly onto the ATR crystal, ensuring good contact. For solid samples, apply pressure using the built-in clamp to maximize contact.[15]
-
Sample Spectrum Acquisition: Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and compare them with known values for oxazoles and other functional groups present in your molecule.[4]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) after the measurement.[16]
UV-Visible (UV-Vis) Spectroscopy
FAQs & Troubleshooting
Question: The absorbance reading of my oxazole sample is too high. What should I do?
Answer: An absorbance reading above ~1.5-2.0 is generally outside the linear range of the Beer-Lambert law and can lead to inaccurate quantification. You should dilute your sample with the same solvent used for the blank and re-measure.
Question: My UV-Vis spectrum shows a shift in the maximum absorption wavelength (λ_max) compared to what is reported in the literature for a similar compound. Why?
Answer: The λ_max can be influenced by several factors:
-
Solvent Effects: The polarity of the solvent can affect the energy levels of the electronic transitions, leading to a shift in λ_max (solvatochromism).[17]
-
Substituents: The nature and position of substituents on the oxazole ring can significantly alter the electronic structure and thus the λ_max.
-
pH: If your oxazole has acidic or basic functional groups, the pH of the solution can affect its protonation state and change the UV-Vis spectrum.
Data Presentation: Expected UV-Vis Absorption for Oxazoles
The UV-Vis absorption of oxazoles is highly dependent on the substitution pattern and the extent of conjugation. The parent oxazole absorbs at a low wavelength, while extended conjugation with aromatic substituents will shift the absorption to longer wavelengths.
| Compound Type | Approximate λ_max (nm) |
| Parent Oxazole | ~205 |
| Phenyl-substituted Oxazoles | 250 - 350+ |
Note: These are general values and will vary significantly with substitution and solvent.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that dissolves your sample and is transparent in the wavelength range of interest. Common choices include ethanol, methanol, acetonitrile, and water.[18]
-
Sample Preparation: Prepare a dilute solution of your oxazole compound in a clean volumetric flask to a known concentration. The concentration should be adjusted to give a maximum absorbance in the range of 0.2-1.0.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline or blank scan to zero the instrument.[18][19]
-
Sample Measurement: Rinse the cuvette with a small amount of your sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance value. If the molar extinction coefficient is known, you can calculate the concentration using the Beer-Lambert law (A = εbc).[20]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 15. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. ossila.com [ossila.com]
- 20. ej-eng.org [ej-eng.org]
Oxazole Synthesis Technical Support Center: Minimizing Byproduct Formation
Welcome to the technical support center for oxazole (B20620) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of oxazoles. Here you will find frequently asked questions and detailed troubleshooting guides to help you navigate side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common named reactions for synthesizing oxazoles?
The most widely used methods for synthesizing the oxazole core include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis.[1]
-
Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone using a dehydrating agent.
-
Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this reaction synthesizes an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[2]
-
Van Leusen Oxazole Synthesis: This is a versatile method that prepares oxazoles from aldehydes and Tosylmethylisocyanide (TosMIC) under basic conditions.[1]
Q2: My Robinson-Gabriel synthesis is resulting in low yields and significant tar formation. What is the primary cause?
Low yields accompanied by tar-like byproducts typically indicate that the reaction conditions, particularly the dehydrating agent and temperature, are too harsh for your substrate.[3] Strong acids like concentrated sulfuric acid (H₂SO₄) can lead to decomposition and polymerization, especially at elevated temperatures.[3][4]
Solutions:
-
Optimize Reaction Temperature: Lower the temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[3][5]
-
Select a Milder Dehydrating Agent: Consider replacing strong mineral acids with reagents that operate under milder conditions. Polyphosphoric acid (PPA) can offer better yields than H₂SO₄.[3][4] For sensitive substrates, modern methods using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or a two-step approach with Dess-Martin periodinane (DMP) followed by cyclodehydration with triphenylphosphine (B44618)/iodine are often cleaner and more effective.[3][6]
-
Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS to avoid prolonged exposure to harsh conditions, which increases the likelihood of byproduct formation.[3][5]
Q3: I am observing a significant amount of the 4,5-disubstituted oxazoline (B21484) intermediate instead of the desired 5-substituted oxazole in my van Leusen synthesis. How can I promote the final elimination step?
The formation of the oxazoline versus the final oxazole is highly dependent on the reaction conditions, especially the choice of base, its stoichiometry, the solvent, and temperature. The oxazoline is an intermediate that requires elimination of p-toluenesulfinic acid to form the desired oxazole.[1] Inadequate conditions for this elimination step will result in the isolation of the oxazoline.[1]
Solutions:
-
Base Stoichiometry: Using at least two equivalents of a strong base like potassium phosphate (B84403) (K₃PO₄) is critical and strongly favors the elimination to form the oxazole. In contrast, using only one equivalent often results in the oxazoline as the major product.[1]
-
Solvent Selection: Polar protic solvents such as isopropanol (B130326) (IPA) or methanol (B129727) (MeOH) facilitate the elimination step. Polar aprotic solvents like THF or CH₃CN tend to favor the formation and isolation of the oxazoline intermediate.[1]
-
Increase Temperature: Gently heating the reaction, for instance to 60 °C, or using microwave irradiation can effectively promote the elimination of the tosyl group to yield the oxazole.[1][7]
Q4: My Fischer oxazole synthesis is producing chlorinated byproducts and oxazolidinones. How can these be avoided?
In the Fischer oxazole synthesis, which uses anhydrous HCl, side reactions such as ring chlorination can occur.[2] The formation of oxazolidinone byproducts is also a known issue.[2]
Solutions:
-
Strictly Anhydrous Conditions: The reaction must be carried out under rigorously dry conditions, as water can lead to unwanted side reactions. Using dry ether as a solvent and passing dry HCl gas through the solution is the standard procedure.[2]
-
Purification Strategy: The desired oxazole often precipitates from the reaction mixture as a hydrochloride salt. This salt can be collected by filtration and then neutralized with a base (e.g., by adding water or boiling with alcohol) to yield the pure oxazole free base, leaving many impurities behind.[2]
Q5: When using POCl₃ in DMF for my Robinson-Gabriel synthesis, I'm observing an unexpected formylation of my aromatic substrate. Why is this happening?
This is a known side reaction called the Vilsmeier-Haack reaction.[4] The combination of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like dimethylformamide (DMF) generates a "Vilsmeier reagent," which is an electrophilic formylating agent.[8][9] If your substrate contains an electron-rich aromatic ring, it can undergo electrophilic aromatic substitution to introduce a formyl (-CHO) group.[4][8]
Solution:
-
Avoid DMF with POCl₃: If your substrate is susceptible to formylation, avoid this specific reagent combination. Opt for alternative dehydrating agents such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA), which do not induce this side reaction.[4]
Data Presentation: Optimizing Reaction Conditions
Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis
This table provides a comparison of various dehydrating agents used in the Robinson-Gabriel synthesis and their typical reaction conditions and potential issues.
| Dehydrating Agent | Solvent | Temperature | Reported Yields | Potential Issues |
| H₂SO₄ (conc.) | Acetic Anhydride | 90-100°C | Low to Moderate | Harsh conditions, charring, tar formation, substrate decomposition.[3][4] |
| POCl₃ | Neat or Dioxane | Reflux | Moderate | Can lead to chlorinated byproducts; Vilsmeier-Haack reaction with DMF.[3][4] |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | 50-60% | High viscosity, difficult stirring, challenging workup.[3][4][10] |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | RT to Reflux | Good | Mild conditions, but reagent is expensive.[3][11] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temp | Good to High | Very mild, high functional group tolerance, but is a two-step process with expensive reagents.[3] |
| Burgess Reagent | THF, Benzene | 50-80°C (MW) | Good to High | Mild, neutral conditions, but reagent is expensive and moisture-sensitive.[3] |
Table 2: Effect of Base and Solvent on Van Leusen Synthesis of 5-Phenyloxazole
The following data, based on the reaction of benzaldehyde (B42025) with TosMIC, illustrates how base stoichiometry and solvent choice dictate the major product.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Major Product | Yield (%) |
| 1 | K₃PO₄ (1) | IPA | 60 (MW) | Oxazoline | ~95 |
| 2 | K₃PO₄ (2) | IPA | 60 (MW) | Oxazole | 95 |
| 3 | K₃PO₄ (2) | THF | 60 | Oxazoline | 95 |
| 4 | K₂CO₃ (2) | CH₃OH | 60 | Oxazole | 94 |
| 5 | Et₃N (2) | CH₃OH | 60 | Oxazoline | 95 |
| Data adapted from a reported study.[1] |
Experimental Protocols
Protocol 1: Wipf's Modification for Robinson-Gabriel Synthesis (for Acid-Sensitive Substrates)
This two-step protocol is ideal for substrates that are prone to degradation under strongly acidic conditions.[3]
Step A: Oxidation with Dess-Martin Periodinane
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1–1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is completely converted to the intermediate β-keto amide.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.
Step B: Cyclodehydration
-
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile (B52724) or THF. Add triethylamine (B128534) (3.0–4.0 eq) and triphenylphosphine (1.5–2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5–2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate (B1210297), wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica (B1680970) gel chromatography to yield the desired oxazole.
Protocol 2: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole
This protocol is adapted from a procedure for the efficient synthesis of 5-substituted oxazoles, optimized to favor the oxazole product.[1]
Materials:
-
Benzaldehyde
-
4-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Isopropanol (IPA), anhydrous
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq).
-
Add TosMIC (1.0 mmol, 1.0 eq) to the vial.
-
Add anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Add 5 mL of anhydrous isopropanol (IPA).
-
Seal the vial tightly with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 60°C for 1.5 to 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature and quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure 5-phenyl oxazole (expected yield >90%).
Visual Troubleshooting Guides
The following diagrams provide logical workflows for troubleshooting common issues in oxazole synthesis.
Caption: Troubleshooting low yields in Robinson-Gabriel synthesis.
Caption: Workflow for optimizing Van Leusen oxazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-(4-Methoxyphenyl)oxazole in Biological Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the stability of 5-(4-Methoxyphenyl)oxazole in biological media. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected activity in my cell-based assay over time. What are the potential causes?
A1: A time-dependent loss of activity for this compound in cell-based assays can stem from several factors. The primary reasons include metabolic degradation by cellular enzymes, chemical instability in the aqueous culture medium, or physical loss of the compound due to adsorption to plasticware. It is also possible that the compound has poor cell permeability, leading to a gradual decrease in its effective intracellular concentration.
Q2: I'm observing precipitation of my compound in the assay wells after dilution from a DMSO stock. How can I address this?
A2: Precipitation indicates that the aqueous solubility of this compound has been exceeded. To mitigate this, you can try several approaches. First, consider lowering the final concentration of the compound in your assay. You can also explore serial dilutions instead of a single large dilution step to prevent localized high concentrations. Ensuring rapid and thorough mixing upon dilution is also critical. If solubility issues persist, the use of a co-solvent or a solubilizing agent like cyclodextrin (B1172386) might be necessary, but ensure it does not interfere with your assay.
Q3: What are the likely metabolic liabilities of this compound?
A3: The chemical structure of this compound suggests two primary metabolic "soft spots". The methoxy (B1213986) group on the phenyl ring is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes.[1] Additionally, the oxazole (B20620) ring itself can undergo enzymatic oxidation.[2] Understanding these potential metabolic pathways is crucial for interpreting stability data and for guiding medicinal chemistry efforts to improve the compound's metabolic profile.
Q4: How can I improve the metabolic stability of this compound?
A4: Enhancing metabolic stability often involves chemical modification of the compound. To address the potential O-demethylation, one could replace the methoxy group with a more metabolically stable alternative, such as a fluoro or a trifluoromethyl group. To protect the oxazole ring from oxidation, introducing steric hindrance by adding bulky substituents near the ring could be a viable strategy. Another approach is "scaffold hopping," where the oxazole ring is replaced with a different, more stable heterocyclic system that maintains the desired biological activity.
Q5: What are the best practices for preparing and storing stock solutions of this compound to ensure its stability?
A5: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO. It is advisable to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles, which can lead to compound degradation.[3] Store these aliquots at -80°C in tightly sealed vials to prevent moisture absorption. When thawing, bring the solution to room temperature completely and vortex gently before use to ensure homogeneity.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the experimental use of this compound.
Problem: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Stock Solution | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C and protect from light. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the stock solvent before further dilution. Use a brief sonication step if necessary. |
| Precipitation in Assay Medium | Lower the final assay concentration. Perform serial dilutions. Use a solubilizing agent if compatible with the assay. |
| Adsorption to Labware | Use low-binding plates and pipette tips. Include a pre-incubation step with the compound to saturate binding sites. |
Problem: Rapid Loss of Compound in Cell-Free Stability Assays (e.g., in Plasma or Microsomes)
| Potential Cause | Troubleshooting Steps |
| High Metabolic Turnover | Identify the primary metabolic pathways (e.g., O-demethylation, ring oxidation). Consider using metabolic inhibitors to identify the enzyme classes involved (e.g., broad-spectrum CYP inhibitors). |
| Chemical Instability at 37°C | Perform a control experiment in a buffer at 37°C without the biological matrix to assess chemical stability. |
| Non-specific Protein Binding | While not a stability issue, high protein binding can reduce the free concentration of the compound. Measure the extent of plasma protein binding. |
Quantitative Data on the Stability of Structurally Related Compounds
Due to the limited availability of public data specifically for this compound, the following table summarizes the metabolic stability of structurally related compounds in human liver microsomes (HLM). This data can provide an initial estimate of the expected stability profile.
| Compound Class | Key Structural Features | Half-life (t½) in HLM (min) | Reference |
| Methoxybenzoyl-aryl-thiazoles | Methoxybenzoyl group attached to a thiazole (B1198619) ring | <5 to 30 | [4] |
| Oxazolo[4,5-c]quinolines | Fused oxazole and quinoline (B57606) rings | >60 | [5] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines a general procedure to determine the metabolic stability of this compound.
-
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
Control compounds (a known stable compound and a known unstable compound)
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
In a 96-well plate, pre-warm the HLM suspension in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and the test compound.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining concentration of this compound at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Process Improvements for the Purification of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of oxazole (B20620) derivatives. The information is presented in a practical question-and-answer format to directly assist with experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude oxazole derivatives?
A1: Impurities are largely dependent on the synthetic route employed.
-
Robinson-Gabriel Synthesis: Unreacted α-acylamino ketone starting materials and partially dehydrated intermediates are common. Residual dehydrating agents like phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄) must be thoroughly removed during workup.[1]
-
Van Leusen Reaction: Common impurities include unreacted aldehydes, residual tosylmethyl isocyanide (TosMIC), and byproducts such as p-toluenesulfinic acid.[1]
-
Fischer Synthesis: Incomplete cyclization can lead to cyanohydrin and aldehyde starting materials remaining in the crude product.
-
General Impurities: Solvents from the reaction or extraction, and residual acids or bases used in the workup are frequently encountered.[1]
Q2: How stable is the oxazole ring during standard purification procedures?
A2: The oxazole ring is generally stable under neutral and basic conditions. However, it can be sensitive to strong, concentrated acids, which may cause decomposition. While typically stable to reducing agents, some conditions can lead to the reductive cleavage of the ring. Oxazoles are also generally unstable towards strong oxidizing agents like potassium permanganate (B83412) or ozone but are stable to hydrogen peroxide. It is advisable to avoid prolonged exposure to harsh acidic conditions or high temperatures during purification.[1]
Q3: My purified oxazole derivative is a yellow or brown oil, but I expect a colorless product. What is the likely cause?
A3: A yellow or brown coloration often indicates the presence of high-boiling point impurities or slight decomposition of the product. Insufficient purification is a common cause.[1]
Q4: My NMR spectrum indicates a pure product, but the final yield is very low. Where could the product have been lost?
A4: Low yields can result from losses at various stages of the purification process. One common reason is inefficient extraction, as some oxazole derivatives may have slight water solubility. Another possibility is the loss of volatile products during solvent removal under reduced pressure.[1]
Q5: What is a good starting point for developing a column chromatography method for my oxazole derivative?
A5: A good starting point is to use silica (B1680970) gel as the stationary phase and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297). The optimal solvent ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your desired compound.[1]
Troubleshooting Guides
Problem 1: Low Yield or Recovery
Q: I am experiencing a significant loss of my oxazole derivative during purification. What are the potential causes and how can I troubleshoot this?
A: Low recovery can be frustrating. Here are some common causes and their solutions:
-
Inefficient Extraction:
-
Cause: Your oxazole derivative may have some solubility in the aqueous phase.
-
Solution: Perform multiple extractions (at least three) with your organic solvent. After combining the organic layers, it is good practice to back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[1] Using a brine wash (saturated NaCl solution) can also help to decrease the solubility of organic compounds in the aqueous layer.
-
-
Product Volatility:
-
Cause: Low molecular weight oxazole derivatives can be volatile and may be lost during solvent evaporation on a rotary evaporator, even if their boiling point is relatively high.
-
Solution: Use moderate temperatures and pressures during solvent removal. It is better to remove the solvent slowly than to lose your product.[1]
-
-
Irreversible Adsorption on Silica Gel:
-
Cause: Some oxazole derivatives, particularly those with basic nitrogen atoms, can bind strongly to the acidic silica gel, leading to poor recovery from column chromatography.
-
Solution: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent system. Alternatively, using a different stationary phase like alumina (B75360) may be beneficial.
-
-
Decomposition on Silica Gel:
Problem 2: Persistent Impurities After Purification
Q: I have attempted purification by column chromatography/recrystallization, but my oxazole derivative is still impure. What steps can I take to improve purity?
A: Persistent impurities often require a more tailored purification strategy.
-
Co-eluting Impurities in Column Chromatography:
-
Cause: Impurities with similar polarity to your product can be difficult to separate.
-
Solution: Optimize your solvent system. A shallower gradient (a slower increase in the polar solvent) or a different solvent system altogether can improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane (B109758)/methanol system might provide the necessary selectivity.
-
-
Ineffective Recrystallization:
-
Cause: The chosen solvent may not have the ideal solubility properties for your compound and the impurities.
-
Solution: A thorough solvent screen is crucial. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. If a single solvent is not effective, a mixed-solvent system (e.g., ethanol/water) can be employed.[3]
-
-
High-Boiling Point Impurities:
-
Cause: Impurities with boiling points close to your product are difficult to remove by simple distillation.
-
Solution: Fractional distillation under reduced pressure is more effective in separating liquids with close boiling points. A longer distillation column or one with a higher number of theoretical plates will improve separation.[1]
-
Data Presentation
The following tables provide examples of purification parameters for different oxazole derivatives. Note that these are examples, and optimal conditions will vary depending on the specific substrate and impurity profile.
Table 1: Column Chromatography Parameters for Oxazole Derivatives
| Compound | Stationary Phase | Eluent System | Typical Rf | Reported Yield | Purity | Reference |
| 2,5-Diphenyloxazole | Silica Gel | Petroleum Ether / Ethyl Acetate (19:1) | ~0.3 | 93% | >95% | [4] |
| 5-Phenyl-2-(4-(trifluoromethyl)phenyl)oxazole | Silica Gel | Petroleum Ether / Ethyl Acetate | Not Specified | 95% | Not Specified | [4] |
| 4-(4-Nitrophenyl)-1,3-oxazol-2-amine | Silica Gel | Not Specified | Not Specified | 90% (after recrystallization) | High | [5] |
| 2-(Phenylsulfinyl)benzo[d]oxazole | Silica Gel | Not Specified | Not Specified | 79% | High | [6] |
Table 2: Recrystallization Solvents and Conditions for Oxazole Derivatives
| Compound | Solvent System | Procedure | Reported Yield | Purity | Reference |
| 2,5-Diphenyloxazole | Ethanol | Dissolve in hot ethanol, cool to room temperature, then in an ice bath. | High | High | [7] |
| 4-(4-Nitrophenyl)-1,3-oxazol-2-amine | Ethanol | Dissolve in hot ethanol, allow to cool. | Not Specified | High | [5] |
| 2-Amino-4,5-dimethyloxazole | Benzene | Dissolve in hot benzene, cool to crystallize. | Not Specified | High | [8] |
| 3-Methyl-5-oxopyrazol propanenitrile oxazole derivatives | Ethanol | Dissolve in hot ethanol, cool to recrystallize. | Good | Not Specified | [9] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of an oxazole derivative using flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the plate under UV light and/or with a staining agent to identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriate size flash column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column and allow it to pack under gentle pressure, ensuring a level and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the chromatography eluent or a more volatile solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, gradually increase the polarity of the eluent over time.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the fractions that show a single spot corresponding to your product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified oxazole derivative.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid oxazole derivative by recrystallization from a single solvent.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture to the solvent's boiling point. The ideal solvent will completely dissolve the compound at this temperature.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to boiling with stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.
-
Protocol 3: Purification by Fractional Distillation
This protocol is for the purification of a liquid oxazole derivative from impurities with a similar boiling point.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Place a stir bar in the distillation flask.
-
-
Distillation:
-
Add the crude liquid oxazole derivative to the distillation flask.
-
Begin heating the flask gently.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the most volatile component.
-
Collect the initial fraction (forerun), which will be enriched in the lower-boiling impurities.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is your purified product. The temperature should remain constant during the collection of this fraction.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
-
-
Analysis:
-
Analyze the collected fractions by an appropriate method (e.g., GC-MS or NMR) to confirm the purity of your product.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of oxazole derivatives.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Simple synthesis of 2-(phenylsulphinyl)benzo[ d ]oxazole derivatives via a silver-catalysed tandem condensation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00983A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. AT227696B - Process for the preparation of 2-amino-oxazoles - Google Patents [patents.google.com]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
Addressing batch-to-batch variability in 5-(4-Methoxyphenyl)oxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in the synthesis of 5-(4-Methoxyphenyl)oxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Van Leusen Oxazole (B20620) Synthesis
The Van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] However, variability in yield and purity can arise.
Issue 1: Low or Inconsistent Yields
-
Question: My yields of this compound are consistently low or vary significantly between batches. What are the potential causes?
-
Answer: Low and inconsistent yields in the Van Leusen synthesis can stem from several factors:
-
Purity of Reagents: The purity of both p-anisaldehyde and TosMIC is critical. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.[4] Ensure high purity starting materials are used.
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are crucial. Incomplete reaction or degradation of the product can occur under suboptimal conditions.[2]
-
Moisture: The reaction is sensitive to moisture, which can lead to the decomposition of TosMIC.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Stoichiometry: An insufficient amount of base can lead to an incomplete reaction, while a large excess may promote side reactions.
-
Illustrative Data on Batch Variability (Van Leusen Synthesis):
| Batch ID | p-Anisaldehyde Purity | TosMIC Purity | Solvent | Base (equiv.) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |
| A-01 | 99.5% | 99% | Anhydrous Methanol (B129727) | K₂CO₃ (2.0) | 8 | 80 | 85 | 99 |
| A-02 | 98.0% | 99% | Anhydrous Methanol | K₂CO₃ (2.0) | 8 | 80 | 72 | 95 |
| A-03 | 99.5% | 95% | Anhydrous Methanol | K₂CO₃ (2.0) | 8 | 80 | 68 | 93 |
| A-04 | 99.5% | 99% | Methanol (not anhydrous) | K₂CO₃ (2.0) | 8 | 80 | 45 | 88 |
| A-05 | 99.5% | 99% | Anhydrous Methanol | K₂CO₃ (1.5) | 8 | 80 | 60 | 96 |
Issue 2: Formation of Impurities
-
Question: I am observing significant impurities in my crude product. What are the likely side products?
-
Answer: Common impurities in the Van Leusen synthesis of this compound include:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of p-anisaldehyde and TosMIC in the final product.
-
Oxazoline (B21484) Intermediate: The reaction proceeds through an oxazoline intermediate. If the elimination of the tosyl group is incomplete, this intermediate will be a major byproduct.[4]
-
N-(tosylmethyl)formamide: This can be a decomposition product of TosMIC, particularly in the presence of water.[4]
-
Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[5][6][7]
Issue 1: Low Yield and Tar Formation
-
Question: My Robinson-Gabriel synthesis is resulting in a low yield and a significant amount of tar-like material. How can I address this?
-
Answer: This is a common issue in the Robinson-Gabriel synthesis and is often related to the choice and concentration of the dehydrating agent.
-
Harsh Dehydrating Agents: Strong acids like concentrated sulfuric acid can cause charring and decomposition of the starting material and product.[8]
-
Reaction Temperature: High temperatures in the presence of strong acids can exacerbate decomposition.
-
Illustrative Data on Dehydrating Agent Performance (Robinson-Gabriel Synthesis):
| Batch ID | Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Observations |
| B-01 | Conc. H₂SO₄ | 100 | 2 | 35 | 85 | Significant charring |
| B-02 | Polyphosphoric Acid (PPA) | 120 | 4 | 65 | 95 | Minimal side products |
| B-03 | POCl₃ | 100 | 3 | 50 | 92 | Some colored impurities |
| B-04 | Trifluoroacetic Anhydride (B1165640) (TFAA) | 60 | 6 | 75 | 98 | Clean reaction profile |
Issue 2: Incomplete Cyclization
-
Question: My reaction seems to stall, and I am isolating unreacted 2-acylamino-ketone. What could be the reason?
-
Answer: Incomplete cyclization can be due to:
-
Insufficiently Potent Dehydrating Agent: The chosen dehydrating agent may not be strong enough to effect the cyclization of your specific substrate.
-
Steric Hindrance: Bulky groups on the 2-acylamino-ketone can hinder the intramolecular reaction.
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached at the current temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound?
A1: The Van Leusen synthesis is often preferred for 5-substituted oxazoles due to its milder reaction conditions and the commercial availability of the starting materials, p-anisaldehyde and TosMIC.[1] The Robinson-Gabriel synthesis is also a viable route but may require more optimization of the dehydrating agent to avoid side reactions.[8]
Q2: How can I best purify the final product?
A2: Column chromatography on silica (B1680970) gel is the most common method for purifying this compound.[9] A gradient of ethyl acetate (B1210297) in hexanes is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water, can also be used to obtain highly pure material.
Q3: What are the key analytical techniques to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information on purity. Mass spectrometry (MS) is used to confirm the molecular weight of the product.[12][13]
Q4: Can the quality of the starting p-anisaldehyde affect the reaction outcome?
A4: Yes, the purity of p-anisaldehyde is crucial. If it has been partially oxidized to p-anisic acid, the yield will be reduced as the carboxylic acid does not participate in the oxazole formation. It is recommended to use freshly distilled or high-purity p-anisaldehyde.
Experimental Protocols
Protocol 1: Microwave-Assisted Van Leusen Synthesis of this compound[9]
Materials:
-
p-Anisaldehyde (1 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous methanol (5 mL)
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
To the microwave-safe vial, add p-anisaldehyde, TosMIC, and anhydrous potassium carbonate.
-
Add anhydrous methanol to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80°C for 8 hours with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
Protocol 2: Robinson-Gabriel Synthesis of this compound
Materials:
-
2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (or the free base)
-
Benzoyl chloride
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
Step 1: Acylation of the aminoketone
-
Suspend 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride in DCM.
-
Add pyridine and cool the mixture to 0°C.
-
Slowly add benzoyl chloride and allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1M HCl, and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-acylamino-ketone.
Step 2: Cyclodehydration
-
Dissolve the crude 2-acylamino-ketone in DCM.
-
Add trifluoroacetic anhydride (TFAA) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Van Leusen Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.vensel.org [pubs.vensel.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5-(4-Methoxyphenyl)oxazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of oxazole (B20620) derivatives is a critical step in the discovery of novel therapeutic agents. The 5-aryloxazole scaffold, in particular, is a privileged structure in medicinal chemistry. This guide provides a detailed comparative study of three prominent methods for the synthesis of 5-(4-Methoxyphenyl)oxazole: the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and the Fischer Oxazole Synthesis. We will delve into the experimental protocols, compare quantitative data, and discuss the advantages and disadvantages of each approach to assist in selecting the optimal synthetic strategy.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Van Leusen Oxazole Synthesis | 4-Methoxybenzaldehyde (B44291), Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol (B129727), Reflux | ~85% | 2 hours | High yield, mild conditions, readily available starting materials. | TosMIC can be expensive and requires careful handling. |
| Robinson-Gabriel Synthesis | 2-Amino-1-(4-methoxyphenyl)ethan-1-one, Acylating agent | Dehydrating agent (e.g., H₂SO₄, PPA), High temperature | Moderate | Several hours | Starting materials can be synthesized from readily available precursors. | Harsh reaction conditions (strong acids, high temperatures) may not be suitable for complex substrates. |
| Fischer Oxazole Synthesis | 4-Methoxybenzaldehyde cyanohydrin, 4-Methoxybenzaldehyde | Anhydrous HCl, Dry ether | Moderate | Not specified | Milder conditions than Robinson-Gabriel. | Requires the preparation and handling of toxic cyanohydrins. Potential for byproduct formation.[1] |
Experimental Protocols
Van Leusen Oxazole Synthesis
This method is often favored for its high yields and mild reaction conditions. The synthesis of this compound is achieved through the reaction of 4-Methoxybenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Detailed Protocol:
To a solution of 4-methoxybenzaldehyde (1.0 mmol) in methanol (10 mL), tosylmethyl isocyanide (1.1 mmol) and potassium carbonate (2.0 mmol) are added. The reaction mixture is then heated to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound. A reported yield for a similar 5-aryloxazole synthesis using this method is around 85%.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method that involves the cyclodehydration of a 2-acylamino-ketone.
Detailed Protocol:
The synthesis begins with the acylation of a 2-amino-ketone precursor. For the synthesis of this compound, the starting material would be 2-amino-1-(4-methoxyphenyl)ethan-1-one.
-
Acylation: To a solution of 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1 equivalent) in pyridine, an acylating agent such as benzoyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature over 2-4 hours. The mixture is then poured into ice-water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the 2-acylamino-ketone intermediate.
-
Cyclodehydration: The 2-acylamino-ketone (1 equivalent) is heated with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA) at a high temperature (e.g., 160°C) for several hours. After cooling, the reaction mixture is poured onto ice, and the precipitate is collected, washed, and purified by recrystallization to yield this compound. Yields for this method are generally moderate.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde under acidic conditions.[1]
Detailed Protocol:
The synthesis of this compound via this method would involve the reaction of 4-methoxybenzaldehyde cyanohydrin with 4-methoxybenzaldehyde.
A solution of 4-methoxybenzaldehyde cyanohydrin (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in dry ether is treated with a stream of dry hydrogen chloride gas. The reaction is carried out under anhydrous conditions. The product, this compound hydrochloride, precipitates from the solution and is collected by filtration. The free oxazole base can be obtained by treating the hydrochloride salt with a weak base, such as sodium bicarbonate solution, followed by extraction and purification. While generally providing moderate yields, this method necessitates the handling of toxic cyanohydrin intermediates.[1]
Mandatory Visualizations
Caption: Experimental workflow for the Van Leusen Oxazole Synthesis.
Caption: Logical relationship in the Robinson-Gabriel Synthesis.
Caption: Experimental workflow for the Fischer Oxazole Synthesis.
Conclusion
The choice of synthetic method for this compound depends on several factors including the desired yield, scale of the reaction, and the availability and cost of reagents. The Van Leusen oxazole synthesis stands out for its high efficiency and mild conditions, making it an attractive option for many applications. The Robinson-Gabriel synthesis, while employing harsh conditions, utilizes readily accessible starting materials. The Fischer oxazole synthesis offers a milder alternative to the Robinson-Gabriel method but involves the use of hazardous materials. This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important oxazole derivative.
References
Validation of 5-(4-Methoxyphenyl)oxazole's biological activity
A Comparative Guide to the Biological Activity of 5-(4-Methoxyphenyl)oxazole and Its Analogs
Introduction to this compound
This compound is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The oxazole (B20620) scaffold is considered a "privileged" structure in drug discovery, capable of interacting with a wide range of biological targets.[3] The inclusion of a 4-methoxyphenyl (B3050149) group can enhance properties such as membrane permeability, which is crucial for drug efficacy and bioavailability.[4] While initially identified as an inhibitor of the nematode Caenorhabditis elegans, subsequent research has primarily focused on the anticancer properties of its derivatives, particularly as inhibitors of tubulin polymerization.[5][6]
This guide provides a comparative analysis of the biological activity of this compound derivatives against other classes of compounds targeting similar biological pathways, supported by experimental data and methodologies.
Comparative Analysis of Anticancer Activity
The most extensively studied biological activity of compounds containing the this compound moiety is their role as anticancer agents that interfere with microtubule dynamics.[5] These agents are often designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. The following sections compare the efficacy of oxazole derivatives with CA-4 and other heterocyclic analogs.
Data on Antiproliferative Activity
The antiproliferative activity of this compound derivatives and their alternatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 1: Antiproliferative Activity (IC₅₀, nM) of Oxazole Derivatives and Comparators [5]
| Compound | Jurkat (Leukemia) | SEM (Leukemia) | RS4;11 (Leukemia) | HT-29 (Colon) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| This compound Scaffold | |||||||
| 4e (2-methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)oxazole) | 1.1 | 1.3 | 2.1 | 0.9 | 1.2 | 0.9 | 1.3 |
| 4f (2-methyl-4-(3,4,5-trimethoxyphenyl)-5-(3-methoxyphenyl)oxazole) | 670 | 830 | 1100 | 650 | 890 | 720 | 910 |
| 5e (2-methyl-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxazole) | 350 | 410 | 480 | 320 | 450 | 380 | 490 |
| Reference Compounds | |||||||
| Combretastatin A-4 (CA-4) | 0.8 | 1.2 | 1.0 | 0.9 | 1.3 | 1.1 | 1.0 |
| 3e (Thiazole Analog) | 320 | 390 | 450 | 290 | 410 | 350 | 460 |
Data from Romagnoli et al. (2017).[5]
Table 2: Anticancer Activity of a 1,3,4-Oxadiazole Analog [7]
| Compound | Cell Line | Cancer Type | Growth Percent (GP) |
| 4s (N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) | MDA-MB-435 | Melanoma | 15.43 |
| K-562 | Leukemia | 18.22 | |
| T-47D | Breast | 34.27 | |
| HCT-15 | Colon | 39.77 |
Data from Ahsan et al. as per NCI US protocol.[7] A lower GP value indicates higher activity.
Experimental Protocols
Synthesis of 2-Methyl-4,5-Disubstituted Oxazoles[5]
A general three-step procedure is employed for the synthesis of these compounds:
-
Oxazole Ring Formation: Condensation of an appropriate α-bromo acetophenone (B1666503) with acetamide (B32628) at 150 °C for 2 hours to yield the 2-methyl-4-substituted oxazole derivative.
-
Bromination: Chemoselective monobromination at the 5-position of the oxazole ring using N-bromosuccinimide (NBS) in chloroform.
-
Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling of the 5-bromooxazole (B1343016) intermediate with a suitable boronic acid to introduce the desired substituent at the 5-position.
In Vitro Antiproliferative Activity Assay[5]
-
Cell Culture: Human tumor cell lines are grown in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified atmosphere of 5% CO₂ at 37 °C.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay[5]
-
Reaction Mixture: A solution of purified tubulin (e.g., >99% pure from bovine brain) in a glutamate-based buffer is prepared.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37 °C.
-
Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time in the presence and absence of test compounds.
-
Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined.
Visualizations
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features influencing the antitubulin activity of the disubstituted oxazole analogs.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cas 1011-51-4,this compound | lookchem [lookchem.com]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 5-(4-Methoxyphenyl)oxazole Analogues
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-(4-methoxyphenyl)oxazole analogues, a class of compounds demonstrating significant potential in anticancer and anti-inflammatory applications. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The oxazole (B20620) scaffold is a privileged heterocycle in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic compounds. The this compound core, in particular, has emerged as a promising framework for the development of novel therapeutics. This guide delves into the structure-activity relationships (SAR) of analogues based on this core, offering a comparative look at how modifications to the oxazole ring and its substituents influence their efficacy against cancer cell lines and inflammatory targets.
Comparative Anticancer Activity
The anticancer potential of this compound analogues and related structures has been predominantly linked to their ability to inhibit tubulin polymerization, a critical process in cell division. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various analogues against different cancer cell lines, providing a clear comparison of their potencies.
| Compound ID | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2,5-disubstituted oxazole | H | 3,4,5-trimethoxyphenyl | A549 (Lung) | >100 | [1] |
| 1b | 2,5-disubstituted oxazole | H | 4-methoxyphenyl | A549 (Lung) | >100 | [1] |
| 2a | 2-methyl-4,5-disubstituted oxazole | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | HeLa (Cervical) | 0.0018 | [1] |
| 2b | 2-methyl-4,5-disubstituted oxazole | 3,4,5-trimethoxyphenyl | 3-fluoro-4-methoxyphenyl | HeLa (Cervical) | 0.00035 | [1] |
| 3a | 4-(4-methoxybenzylidene)-2-phenyl-5-oxazolone | H | - | HepG2 (Liver) | >50 | [2] |
| 3b | 4-(4-methoxybenzylidene)-2-(4-chlorophenyl)-5-oxazolone | 4-Cl | - | HepG2 (Liver) | 15.3 | [2] |
| 3c | 4-(4-methoxybenzylidene)-2-(4-nitrophenyl)-5-oxazolone | 4-NO2 | - | HepG2 (Liver) | 8.9 | [2] |
Table 1: Comparative in vitro anticancer activity of oxazole analogues. Lower IC50 values indicate higher potency.
The data clearly indicates that substitutions on the oxazole core play a critical role in determining anticancer activity. For instance, the 2-methyl-4,5-disubstituted oxazoles (compounds 2a and 2b ) exhibit significantly higher potency, with IC50 values in the nanomolar range, as compared to the 2,5-disubstituted analogues. This suggests that the presence and nature of substituents at positions 2 and 4 are crucial for potent tubulin inhibition. Furthermore, the 4-arylidene-5(4H)-oxazolones show that electron-withdrawing groups on the phenyl ring at position 2 enhance cytotoxicity.
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of compounds bearing the methoxyphenyl motif have been investigated, often targeting the cyclooxygenase (COX) enzymes. While direct SAR data for a series of this compound analogues is limited, related heterocyclic structures provide valuable insights.
| Compound ID | Core Structure | R1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4a | 1,5-diarylpyrazole | 4-SO2NH2 | 13.4 | 0.043 | 311.6 | [3] |
| 4b | 1,5-diarylpyrazole | 4-SO2Me | 10.2 | 0.055 | 185.5 | [3] |
| 5a | 4-(4-methoxyphenyl)-pyrimidin-2(1H)-one | 5-(5-methylisoxazol-3-yl) | >100 | 5.26 | >19 | [4] |
| 5b | 4-(3-hydroxy-4-methoxyphenyl)-pyrimidin-2(1H)-one | 5-(5-phenylisoxazol-3-yl) | 22.56 | 0.93 | 24.26 | [4] |
Table 2: Comparative in vitro COX inhibition of related heterocyclic analogues. A higher selectivity index indicates greater selectivity for COX-2.
The data from related pyrazole (B372694) and pyrimidinone structures suggest that the nature and position of substituents on the aryl rings significantly influence both potency and selectivity for COX-2. For instance, the presence of a sulfonamide group in pyrazole analogues (e.g., 4a ) is a well-known feature of selective COX-2 inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key biological assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter on ice.[6][7]
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations.[6]
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.[6]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and monitor the increase in fluorescence over time at excitation/emission wavelengths of ~360/450 nm.[7] Inhibitors of tubulin polymerization will reduce the rate and extent of the fluorescence increase.
Signaling Pathway and Experimental Workflow
The primary mechanism of anticancer action for many of the discussed oxazole analogues is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for tubulin-inhibiting oxazole analogues.
The experimental workflow for evaluating the anticancer potential of these compounds typically involves a multi-step process.
Caption: Experimental workflow for anticancer drug discovery.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking 5-(4-Methoxyphenyl)oxazole Derivatives Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 5-(4-methoxyphenyl)oxazole, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. While direct inhibitory data for the parent compound is limited in publicly available literature, its derivatives have demonstrated significant potential as potent inhibitors of key enzymes implicated in various disease pathologies. This guide provides an objective comparison of the inhibitory performance of this compound derivatives against well-established inhibitors of Xanthine (B1682287) Oxidase and Monoamine Oxidase A (MAO-A), supported by experimental data and detailed protocols.
Data Presentation: Inhibitory Activity Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound derivatives and known inhibitors against their respective target enzymes. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Xanthine Oxidase
| Inhibitor | Target | IC50 (nM) | Reference |
| Oxazole Derivative | |||
| 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid | Xanthine Oxidase | Close to Febuxostat | [1] |
| 4-(5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4-cyanooxazol-2-yl)benzoic acid | Xanthine Oxidase | Close to Febuxostat | [1] |
| Known Inhibitors | |||
| Febuxostat | Xanthine Oxidase | 1.8 | [2][3] |
| Allopurinol | Xanthine Oxidase | 2900 | [2][3] |
Table 2: Inhibition of Monoamine Oxidase A (MAO-A)
| Inhibitor | Target | IC50 (µM) | Reference |
| Oxazole Derivative | |||
| 2-methylbenzo[d]oxazole derivative (2e) | MAO-A | 0.592 | [4] |
| 2-methylbenzo[d]oxazole derivative (2c) | MAO-A | 0.670 | [4] |
| Known Inhibitors | |||
| Clorgyline | MAO-A | 0.0012 | [5] |
| Moclobemide | MAO-A | 6.1 - 10 | [6][7] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compounds (this compound derivatives) and known inhibitors (e.g., Allopurinol, Febuxostat)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
1N Hydrochloric acid (to stop the reaction)
-
96-well UV-transparent microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Dissolve test compounds and known inhibitors in DMSO to prepare stock solutions, followed by serial dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Include a control group with the enzyme and buffer but no inhibitor, and a blank group with buffer and test compound but no enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 25°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 1N hydrochloric acid.
-
-
Measurement:
-
Measure the absorbance of each well at 295 nm, which corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
This fluorometric assay determines the inhibitory activity of compounds on MAO-A by measuring the conversion of a non-fluorescent substrate, kynuramine (B1673886), to the fluorescent product, 4-hydroxyquinoline.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Test compounds (oxazole derivatives) and known inhibitors (e.g., Clorgyline, Moclobemide)
-
Potassium phosphate buffer (pH 7.4)
-
DMSO for compound dissolution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-A enzyme in potassium phosphate buffer.
-
Prepare a stock solution of kynuramine in the same buffer.
-
Dissolve test compounds and known inhibitors in DMSO to prepare stock solutions, followed by serial dilutions in the assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the MAO-A enzyme solution and the test compound at various concentrations.
-
Include a control group with the enzyme and buffer but no inhibitor, and a blank group with buffer only.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
-
Data Analysis:
Mandatory Visualization
The following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,4-Oxadiazole-3(2H)-carboxamide derivatives as potential novel class of monoamine oxidase (MAO) inhibitors: synthesis, evaluation, and role of urea moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
A Comparative Guide to the Synthesis of 5-(4-Methoxyphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
The oxazole (B20620) moiety is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 5-(4-Methoxyphenyl)oxazole stands as a significant scaffold. This guide provides an objective comparison of prominent synthetic routes to this target molecule, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methodology for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Van Leusen Synthesis | p-Anisaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol (B129727) | 6 hours | Reflux | ~75% | High yield, readily available starting materials, one-pot procedure. | TosMIC can be malodorous and requires careful handling. |
| Microwave-Assisted Van Leusen Synthesis | p-Anisaldehyde, Tosylmethyl isocyanide (TosMIC) | K₃PO₄, Isopropanol | 8 minutes | 65°C | 96% | Extremely rapid, high yield, potentially greener due to reduced reaction time. | Requires specialized microwave reactor. |
| Robinson-Gabriel Synthesis (Analogous) | 2-Amino-1-(4-methoxyphenyl)ethan-1-one, Benzoyl chloride | Pyridine, H₂SO₄ | Several hours | 90-100°C | Moderate | Versatile for a range of substituted oxazoles. | Multi-step synthesis of the starting 2-acylamino ketone is required, harsh acidic conditions. |
| One-Pot Robinson-Gabriel Variant | 4-Methoxyphenacyl bromide, Benzamide | Chlorobenzene | 1 hour | Reflux | 59% | One-pot procedure, avoids isolation of intermediate. | Moderate yield, uses a high-boiling point solvent. |
| Fischer Oxazole Synthesis (Conceptual) | 4-Methoxybenzaldehyde (B44291) cyanohydrin, Formaldehyde (B43269) (or equivalent) | Anhydrous HCl, Dry ether | Not specified | Mild | Moderate | Historically significant, proceeds under mild conditions. | Requires synthesis and handling of cyanohydrin, use of anhydrous HCl gas can be cumbersome. |
Visualizing the Pathways
To illustrate the relationships between reactants and products in each synthetic route, the following diagrams are provided in DOT language.
Caption: Van Leusen Synthesis of this compound.
Caption: Microwave-Assisted Van Leusen Synthesis.
Caption: Robinson-Gabriel Synthesis Pathway (Analogous).
Caption: Conceptual Fischer Oxazole Synthesis Pathway.
Experimental Protocols
Van Leusen Synthesis
This protocol is adapted from established procedures for the synthesis of 5-aryloxazoles.
Materials:
-
p-Anisaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a stirred solution of p-anisaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford this compound.
Microwave-Assisted Van Leusen Synthesis
This highly efficient method significantly reduces reaction time.[1]
Materials:
-
p-Anisaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Isopropanol (IPA)
Procedure:
-
In a microwave reactor vessel, combine p-anisaldehyde (1.0 eq), tosylmethyl isocyanide (1.0 eq), and potassium phosphate (2.0 eq) in isopropanol.
-
Seal the vessel and irradiate the reaction mixture in a microwave reactor at 65°C for 8 minutes.
-
After cooling, filter the reaction mixture to remove the inorganic base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[1]
Robinson-Gabriel Synthesis (Analogous Route)
This is a general protocol for the synthesis of 2,5-disubstituted oxazoles and would require the prior synthesis of the 2-acylamino ketone starting material.
Step 1: Synthesis of 2-Benzamido-1-(4-methoxyphenyl)ethanone
-
This intermediate can be synthesized by the acylation of 2-amino-1-(4-methoxyphenyl)ethanone with benzoyl chloride in the presence of a base like pyridine.
Step 2: Cyclodehydration Materials:
-
2-Benzamido-1-(4-methoxyphenyl)ethanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic anhydride
Procedure:
-
To a solution of 2-benzamido-1-(4-methoxyphenyl)ethanone (1.0 eq) in acetic anhydride, add a catalytic amount of concentrated sulfuric acid dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Fischer Oxazole Synthesis (Conceptual Protocol)
This protocol outlines the conceptual steps based on the general Fischer synthesis.
Step 1: Synthesis of 4-Methoxybenzaldehyde Cyanohydrin
-
This can be achieved by reacting 4-methoxybenzaldehyde with a cyanide source, such as sodium cyanide, often in the presence of a mild acid or a resin catalyst.
Step 2: Condensation and Cyclization Materials:
-
4-Methoxybenzaldehyde cyanohydrin
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
Anhydrous ether
-
Anhydrous Hydrogen Chloride (HCl) gas
Procedure:
-
Dissolve 4-methoxybenzaldehyde cyanohydrin (1.0 eq) and formaldehyde (1.0 eq) in anhydrous ether in a flask equipped for gas inlet.
-
Bubble dry hydrogen chloride gas through the solution under anhydrous conditions.
-
The product hydrochloride salt is expected to precipitate from the solution.
-
Filter the precipitate and wash with dry ether.
-
The free base, this compound, can be obtained by treating the hydrochloride salt with a weak base or by boiling in alcohol.[2]
References
Comparative analysis of oxazole versus thiazole scaffolds in drug design
A deep dive into the physicochemical properties, biological activities, and metabolic stability of oxazole (B20620) and thiazole (B1198619) scaffolds, providing researchers and drug development professionals with a data-driven guide to informed scaffold selection.
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of available five-membered aromatic heterocycles, oxazole and thiazole rings are frequently employed due to their versatile chemical nature and their presence in numerous biologically active compounds. The subtle yet significant substitution of an oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring can dramatically alter a molecule's physicochemical properties, metabolic fate, and interaction with biological targets. This guide provides a comprehensive comparative analysis of oxazole and thiazole scaffolds, supported by experimental data, to empower researchers in making rational drug design choices.
Physicochemical Properties: A Tale of Two Heteroatoms
The difference in electronegativity and size between oxygen and sulfur imparts distinct physicochemical characteristics to oxazole and thiazole rings. These differences can influence a drug candidate's solubility, lipophilicity, and acid-base properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Thiazole is generally considered to be more aromatic than oxazole, a property that can contribute to enhanced stability.[1] In terms of basicity, oxazole is a weak base with a conjugate acid pKa of approximately 0.8, whereas thiazole is slightly more basic with a pKa of its conjugate acid around 2.5.[1][2] This difference in basicity can be crucial for interactions with biological targets and for the formulation of drug substances.
The lipophilicity, often expressed as logP, is another key parameter. While specific values are highly dependent on the substituents, a computational study has suggested that for the parent heterocycles, oxazole has a lower logP value (-0.79) compared to thiazole (-0.45), indicating that oxazole is inherently more hydrophilic.[1] This can have significant implications for aqueous solubility and cell membrane permeability.
Table 1: Comparative Physicochemical Properties of Oxazole and Thiazole Scaffolds
| Property | Oxazole | Thiazole | Key Implications in Drug Design |
| pKa (conjugate acid) | ~0.8[1] | ~2.5[2] | Influences salt formation, solubility, and receptor interactions. |
| Aromaticity | Less aromatic | More aromatic[1] | Affects chemical stability and reactivity. |
| logP (unsubstituted) | -0.79[1] | -0.45[1] | Impacts solubility, permeability, and protein binding. |
| Solubility | Generally more soluble in water[1] | Generally less soluble in water | A critical factor for bioavailability and formulation. |
Biological Activity: A Scaffold for Diverse Therapeutic Areas
Both oxazole and thiazole moieties are integral components of a wide array of therapeutic agents, demonstrating their versatility in targeting various biological pathways. They are frequently found in anticancer, antimicrobial, and anti-inflammatory drug candidates.
Anticancer Activity
Oxazole and thiazole derivatives have shown significant potential as anticancer agents, often by inhibiting key kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct head-to-head comparisons of analogous compounds are not always available, data from various studies allow for an indirect assessment of their potential.
For instance, certain benzoxazole (B165842) derivatives have demonstrated potent anticancer activity against liver (HepG2) and breast (MCF-7) cancer cell lines with IC50 values in the low micromolar range.[3] Similarly, various thiazole-containing compounds have exhibited significant inhibitory activity against these same cell lines.[3] A systematic review of antiproliferative activities suggested that a majority of the promising compounds identified contained a thiazole nucleus.[4]
Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Oxazole and Thiazole Derivatives
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazole | Benzoxazole derivative 14a | HepG2 (Liver) | 3.95 ± 0.18 | [3] |
| Benzoxazole derivative 14b | MCF-7 (Breast) | 4.75 ± 0.21 | [3] | |
| Thiazole | Thiazole derivative | HepG2 (Liver) | 7.26 ± 0.44 | |
| Thiazole derivative | MCF-7 (Breast) | 2.57 ± 0.16 |
Note: The presented data is a compilation from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and both oxazole and thiazole scaffolds have proven to be fruitful starting points. They have been incorporated into compounds with broad-spectrum activity against various bacteria and fungi.
Here again, direct comparative studies are limited. However, existing data indicate that both scaffolds can be functionalized to produce potent antimicrobial agents. For example, some studies have reported the minimum inhibitory concentration (MIC) values for thiazole derivatives against common bacterial strains.[3]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Thiazole Derivatives
| Scaffold | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole | Staphylococcus aureus | 1.95 | [3] |
| Bacillus subtilis | 3.9 | [3] | |
| Escherichia coli | 7.8 | [3] | |
| Pseudomonas aeruginosa | 15.6 | [3] |
Metabolic Stability: The Path to In Vivo Efficacy
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall pharmacokinetic profile. The nature of the heterocyclic ring can significantly influence its susceptibility to metabolic enzymes, primarily cytochrome P450s.
In silico predictions and some experimental data suggest that the incorporation of oxazole or thiazole heterocycles does not inherently reduce the metabolic stability of a compound.[5] In some cases, replacing a metabolically labile group with an oxazole or thiazole ring has been shown to improve metabolic stability. For instance, replacing a thiophene (B33073) ring with a thiazole or an isothiazole (B42339) has been shown to mitigate high intrinsic clearance in human and mouse liver microsomes.[6] Similarly, replacing a furan (B31954) with an oxazole improved metabolic stability.[6] One study on anti-HIV agents reported a thiazole-containing hybrid with an excellent half-life of 682 minutes in human liver microsomes.[7]
Table 4: Comparative Metabolic Stability of Representative Oxazole and Thiazole Derivatives
| Scaffold | Compound Type | In Vitro Model | Half-life (t½) | Reference |
| Oxazole | Anti-HIV agent | Human Liver Microsomes | > 120 min | [7] |
| Thiazole | Anti-HIV agent | Human Liver Microsomes | 682 min | [7] |
| Thiazole | Antitubercular agent | Human Liver Microsomes | 16.1 ± 0.6 min | [8] |
| Thiazole | Antitubercular agent | Human Liver Microsomes | 35 ± 0.8 min | [8] |
Note: This table presents examples from different studies and is not a direct head-to-head comparison of analogous compounds.
Experimental Protocols
To aid in the practical application of the information presented, detailed methodologies for key experiments are provided below.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Metabolic Stability Assay in Human Liver Microsomes
This in vitro assay assesses the rate at which a compound is metabolized by liver enzymes, providing an indication of its intrinsic clearance.
Principle: The test compound is incubated with human liver microsomes (HLMs) and NADPH (a cofactor for many metabolic enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine a buffer solution, human liver microsomes, and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the structural differences, a generic signaling pathway, and a comparative experimental workflow.
Caption: Structural comparison of oxazole and thiazole rings.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In-Silico and Experimental Data for 5-(4-Methoxyphenyl)oxazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This guide provides a comparative overview of in-silico predictions and available experimental data for 5-(4-methoxyphenyl)oxazole and its closely related derivatives. Due to a scarcity of publicly available experimental data for the parent compound, this guide leverages findings from its substituted analogues to infer potential biological activities and physicochemical properties. This approach allows for a broader understanding of the structure-activity relationships (SAR) within this chemical class.
Executive Summary
Experimental studies on derivatives of this compound highlight their potential as potent anticancer agents, primarily through mechanisms like tubulin polymerization inhibition and kinase inhibition.[1][3] In-silico predictions for related structures suggest favorable drug-like properties, including good oral bioavailability. This guide will delve into the specifics of these findings, presenting a side-by-side comparison of the predictive and empirical data, alongside detailed experimental protocols for key biological assays.
In-Silico vs. Experimental Data Comparison
To facilitate a clear comparison, the following tables summarize the available in-silico predictions and experimental findings for this compound and its derivatives.
Physicochemical and ADMET Properties
In-silico data for the parent compound this compound is limited in published literature. The data presented below is for closely related derivatives and serves as a predictive reference.
| Parameter | In-Silico Prediction (for Derivatives) | Experimental Data (for Derivatives) | Reference |
| Molecular Weight | ~300 - 500 g/mol | Consistent with calculated values | [4] |
| LogP | 2.5 - 4.5 | Not available | [5] |
| Aqueous Solubility | Moderate to Low | Not available | [5] |
| Human Intestinal Absorption | High (>85%) | Not available | [5] |
| Blood-Brain Barrier Penetration | Predicted to be low | Not available | [6] |
| CYP450 Inhibition | Potential for inhibition of some isoforms | Not available | [6] |
| Drug-Likeness | Generally compliant with Lipinski's Rule of Five | N/A | [5] |
Biological Activity: Anticancer Properties
| Biological Target/Assay | In-Silico Prediction (Binding Affinity/Docking Score) | Experimental Data (IC₅₀/GI₅₀) | Reference |
| Tubulin Polymerization Inhibition | Favorable binding energies at the colchicine (B1669291) site predicted for oxadiazole derivatives. | For a 2-methyl-5-(p-ethoxyphenyl)oxazole derivative: 0.5–20.2 nM against a panel of cancer cell lines. | [7] |
| Kinase Inhibition (e.g., EGFR, VEGFR-2) | Docking studies on oxadiazole derivatives show good binding affinity to kinase domains. | For Mubritinib (an oxazole derivative), IC₅₀ values in the low micromolar range against various cancer cell lines. | [8] |
| Cytotoxicity (MCF-7 Breast Cancer Cells) | N/A | For an oxadiazole derivative: IC₅₀ of 5.36 µM. | [9] |
| Cytotoxicity (Jurkat Leukemia Cells) | N/A | For a 2-methyl-5-(m-fluoro-p-methoxyphenyl)oxazole derivative: 0.35–4.6 nM. | [7] |
Visualizing Molecular Interactions and Workflows
Signaling Pathway: PI3K/Akt Inhibition
Many oxazole derivatives exert their anticancer effects by targeting protein kinases.[1][8] Inhibition of upstream kinases like HER2 can disrupt downstream signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 4-(4-Methoxyphenyl)oxazole|CAS 54289-74-6 [benchchem.com]
- 4. 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide | C17H15N3O3 | CID 56643097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-(4-Methoxyphenyl)oxazole Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 5-(4-methoxyphenyl)oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. This guide provides a comprehensive head-to-head comparison of the performance of various this compound derivatives, supported by experimental data from peer-reviewed studies. We delve into their cytotoxic activities against a range of cancer cell lines and their mechanistic action, primarily focusing on the inhibition of tubulin polymerization, a critical target in cancer therapy.
Comparative Analysis of In Vitro Cytotoxicity
The antiproliferative activity of this compound derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
A significant study by B. S. Chhikara et al. provides a direct comparison of 2-methyl-4,5-disubstituted oxazoles designed as analogs of the potent antitubulin agent combretastatin (B1194345) A-4 (CA-4).[1] These derivatives feature the 4-methoxyphenyl (B3050149) group at different positions, allowing for a clear structure-activity relationship (SAR) analysis.
| Compound ID | 5-Position Substituent | HeLa (Cervical) IC50 (nM) | HT-29 (Colon) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | A549 (Lung) IC50 (nM) | K562 (Leukemia) IC50 (nM) |
| 4d | 4-Methoxyphenyl | 1.8 | 2.1 | 3.5 | 4.6 | 0.9 |
| 4e | 3,4,5-Trimethoxyphenyl | 0.8 | 1.2 | 1.5 | 2.1 | 0.5 |
| 4g | 3-Fluoro-4-methoxyphenyl | 0.7 | 0.9 | 1.1 | 1.5 | 0.35 |
| 4i | 4-Ethoxyphenyl | 0.9 | 1.1 | 1.3 | 2.0 | 0.5 |
| CA-4 | (Reference) | 1.0 | 1.5 | 2.0 | 2.5 | 0.6 |
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism through which many of these oxazole (B20620) derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Their disruption triggers cell cycle arrest and apoptosis (programmed cell death).
The inhibitory activity of selected derivatives on tubulin polymerization is presented below, with lower IC50 values indicating more potent inhibition.
| Compound ID | Tubulin Polymerization IC50 (µM) |
| 4d | 0.66 |
| 4i | 0.56 |
| CA-4 | 1.3 |
The data clearly indicates that derivatives 4d and 4i are more potent inhibitors of tubulin polymerization than the reference compound CA-4.[1]
Experimental Protocols
Synthesis of 2-Methyl-4,5-disubstituted Oxazole Derivatives (General Procedure)
A common synthetic route to this class of compounds involves the reaction of an appropriate aldehyde with an α-amino ketone in the presence of a dehydrating agent. For a detailed, specific example, the synthesis of 2-methyl-4-(4-methoxyphenyl)-5-phenyloxazole would typically involve the reaction of 1-(4-methoxyphenyl)-2-aminoethanone with benzaldehyde (B42025) and a suitable cyclization agent. The reaction mixture is heated, and the product is then purified using techniques like column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, A549, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the oxazole derivatives (typically ranging from 0.1 nM to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The ability of the compounds to inhibit tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C.
-
Data Analysis: The IC50 values are calculated by plotting the inhibition of tubulin polymerization against the compound concentration.
Signaling Pathways and Experimental Workflows
The disruption of tubulin polymerization by this compound derivatives leads to the activation of the intrinsic apoptotic pathway. Furthermore, other oxazole derivatives have been shown to target signaling pathways like STAT3, which are crucial for cancer cell survival and proliferation.[4]
Conclusion
The this compound scaffold serves as a robust platform for the development of potent anticancer agents. The presented data highlights that strategic modifications to this core structure can lead to derivatives with superior cytotoxic activity and enhanced inhibition of tubulin polymerization compared to established agents like combretastatin A-4. Further exploration of the structure-activity relationships and investigation into other potential cellular targets, such as the STAT3 signaling pathway, will undoubtedly pave the way for the discovery of novel and more effective cancer therapeutics. This guide provides a solid foundation for researchers to build upon in their quest for the next generation of oxazole-based anticancer drugs.
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 5-(4-Methoxyphenyl)oxazole: HPLC vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. 5-(4-Methoxyphenyl)oxazole is a heterocyclic compound of interest in medicinal chemistry, making the validation of its purity a critical step in its synthetic and developmental pipeline. This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methodology for their needs.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound purity and the separation of potential process-related impurities.
A. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 20 80 20.0 20 80 22.0 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
B. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
C. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
D. Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample using the area normalization method.
E. Calculation of Purity:
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Purity Determination by Quantitative ¹H-NMR (qNMR)
This protocol outlines the use of ¹H-NMR spectroscopy for the absolute purity determination of this compound using an internal standard.
A. Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton-sensitive probe.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
B. Preparation of Sample:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same NMR tube.
-
Record the exact weights of both the sample and the internal standard.
-
Add approximately 0.7 mL of DMSO-d₆ to the NMR tube, cap it, and vortex until both components are fully dissolved.
C. Procedure:
-
Acquire the ¹H-NMR spectrum of the prepared sample.
-
Process the spectrum (phasing and baseline correction).
-
Integrate the following signals:
-
A well-resolved, characteristic signal of this compound (e.g., the singlet for the methoxy (B1213986) group protons).
-
The singlet for the two olefinic protons of the maleic acid internal standard.
-
-
Ensure that the selected signals for integration do not overlap with any impurity or solvent signals.
D. Calculation of Purity:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (W_std / W_analyte) x P_std
Where:
-
I_analyte: Integral of the selected analyte signal.
-
I_std: Integral of the internal standard signal.
-
N_analyte: Number of protons corresponding to the analyte integral (e.g., 3 for -OCH₃).
-
N_std: Number of protons corresponding to the standard integral (2 for maleic acid).
-
M_analyte: Molar mass of this compound (175.18 g/mol ).
-
M_std: Molar mass of maleic acid (116.07 g/mol ).
-
W_analyte: Weight of the this compound sample (mg).
-
W_std: Weight of the internal standard (mg).
-
P_std: Purity of the internal standard (%).
Workflow for Purity Validation
Caption: Workflow for purity validation of this compound.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Data
This table summarizes representative results from the HPLC analysis of a batch of this compound, demonstrating the separation of potential impurities.
| Peak ID | Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 4-Methoxybenzaldehyde (Starting Material) | 4.52 | 1,234 | 0.08 |
| 2 | Unknown Impurity 1 | 7.89 | 876 | 0.06 |
| 3 | This compound | 10.25 | 1,545,678 | 99.75 |
| 4 | Unknown Impurity 2 | 12.41 | 1,705 | 0.11 |
| Total | 1,549,493 | 100.00 |
Table 2: Comparison of HPLC and qNMR Performance Characteristics
This table provides an objective comparison of the two analytical techniques for purity validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Comparative method based on physical separation and UV detection. Purity is typically calculated by area percent. | A primary, absolute method. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[1] |
| Accuracy | High, but can be influenced by the different UV response factors of impurities. | High, as it provides an absolute purity value independent of the analyte's reference standard.[1] |
| Precision | Excellent, with typically low relative standard deviation (RSD) for repeated injections. | Excellent, with low RSD, provided that experimental parameters like relaxation delay are optimized.[2] |
| Linearity | Excellent over a wide concentration range.[3] | Excellent, as signal intensity is directly proportional to the number of nuclei.[4] |
| Limit of Detection (LOD) | Generally very high sensitivity, capable of detecting trace impurities in the ppm range. | Lower sensitivity compared to HPLC; typically suitable for quantifying impurities at levels of ~0.1% and above.[2] |
| Structural Information | Provides no structural information; identification is based on retention time compared to a reference standard. | Provides definitive structural confirmation of the main component and can be used to identify and quantify structurally related impurities.[5] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially when long relaxation delays are required for accurate quantification.[2] |
| Reference Standard | Requires a well-characterized reference standard of the analyte for identification and assay. | Does not require a reference standard of the analyte itself; uses a certified internal standard for quantification.[1] |
Conclusion and Recommendations
Both HPLC and qNMR are powerful and reliable techniques for the purity validation of this compound, each offering distinct advantages.
-
HPLC is exceptionally well-suited for routine quality control, offering high sensitivity for detecting trace impurities and higher sample throughput. It is the method of choice for creating a detailed impurity profile and for release testing in a manufacturing environment.
-
qNMR serves as an invaluable tool for the absolute quantification of purity without the need for a specific reference standard of the analyte.[1][5] Its ability to provide structural confirmation simultaneously makes it ideal for the characterization of new batches, reference standard qualification, and for investigating unknown impurities.
For a comprehensive and robust validation of this compound purity, a dual-method approach is recommended. HPLC can be employed for its high sensitivity to trace impurities, while qNMR provides an accurate, absolute measure of the bulk material's purity and confirms its chemical identity. This orthogonal approach ensures the highest level of confidence in the quality of the compound for research and drug development.
References
A Researcher's Guide to Predicting the Properties of 5-(4-Methoxyphenyl)oxazole: A Comparison of Computational Models
For Immediate Release
Shanghai, China – December 19, 2025 – In the landscape of modern drug discovery and materials science, the ability to accurately predict the properties of novel chemical compounds is paramount. This guide provides a comprehensive comparison of computational models for predicting the physicochemical and biological properties of 5-(4-Methoxyphenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data and detailed methodologies.
The oxazole (B20620) scaffold is a cornerstone in the development of new therapeutic agents due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Understanding and predicting the properties of substituted oxazoles like this compound can significantly accelerate the design and optimization of new drug candidates. This guide explores the utility of two primary computational approaches: the high-accuracy, first-principles-based Density Functional Theory (DFT) and the data-driven Quantitative Structure-Activity Relationship (QSAR) models.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available experimental data for this compound alongside predictions from various computational models. It is important to note that direct computational studies predicting all properties for this specific molecule are not always available in existing literature. Therefore, where direct comparisons are not possible, this guide will focus on the methodological comparison and use data for analogous compounds for illustrative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Computational Prediction (Model) |
| Melting Point (°C) | 108-109 | Model-dependent; requires specific simulation |
Table 2: Biological Activity of this compound Derivatives
| Compound | Cell Line | Experimental IC50 (µM) | Computational Prediction (Model) |
| This compound derivative | Murine Colon 26-L5 Carcinoma | >100 | QSAR models can be trained to predict |
Experimental Protocols
The reliability of computational models is intrinsically linked to the quality of the experimental data used for their validation. Below are detailed methodologies for the key experiments cited in this guide.
Melting Point Determination
The melting point of a solid crystalline sample of this compound is determined using a calibrated digital melting point apparatus.[2][3][4][5]
-
Sample Preparation: A small amount of the purified, dry, and powdered compound is carefully packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]
-
Heating and Observation: The sample is heated at a controlled rate, typically with an initial rapid heating phase to approach the approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point to ensure accuracy.[2]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[2] For a pure compound, this range is typically narrow (0.5-1.0°C).[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Culture: Murine Colon 26-L5 Carcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, for example, 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent, and the absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Computational Methodologies
Density Functional Theory (DFT) for Physicochemical Property Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It is a powerful tool for predicting various molecular properties from first principles.
Protocol for DFT Calculations:
-
Structure Preparation: A 3D structure of the this compound molecule is generated using a molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[6]
-
Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of the molecule's chemical reactivity and stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.
-
Dipole Moment: The overall polarity of the molecule is calculated as the dipole moment.
-
Quantitative Structure-Activity Relationship (QSAR) for Biological Activity Prediction
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[4] These models are developed by finding a statistical relationship between calculated molecular descriptors and experimentally determined biological activity.
Protocol for QSAR Model Development:
-
Data Set Collection: A dataset of oxazole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set for model building and a test set for model validation.[4]
-
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), is used to build a mathematical model that correlates the descriptors with the biological activity.[4]
-
Model Validation: The predictive power of the QSAR model is assessed using the test set. Statistical parameters such as the correlation coefficient (R²) and the predictive R² (q²) are used to evaluate the model's robustness and predictive ability.[4]
Molecular Docking for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein.[8][9][10]
Protocol for Molecular Docking:
-
Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed. The 3D structure of the this compound derivative (the ligand) is prepared and its energy is minimized.[8][9]
-
Docking Simulation: A docking program is used to explore the possible binding modes of the ligand within the active site of the receptor. The program scores and ranks the different binding poses based on a scoring function that estimates the binding affinity.[8][9]
-
Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can provide insights into the mechanism of action and guide the design of more potent inhibitors.[8]
Mandatory Visualizations
To further elucidate the workflows and relationships described, the following diagrams have been generated using the DOT language.
Caption: Workflow for comparing computational models for predicting oxazole properties.
Caption: Hypothetical signaling pathway inhibited by an oxazole derivative.
Conclusion
The prediction of molecular properties through computational modeling is a powerful and indispensable tool in modern chemical research. Both Density Functional Theory and Quantitative Structure-Activity Relationship models offer unique advantages for understanding and predicting the characteristics of this compound and its derivatives. DFT provides detailed insights into the electronic structure and physicochemical properties from first principles, while QSAR models excel at predicting biological activity based on existing experimental data. The integration of these computational approaches with robust experimental validation provides a synergistic strategy to accelerate the discovery and development of new molecules with desired properties. This guide serves as a foundational resource for researchers to navigate the selection and application of these computational tools in their work with oxazole-based compounds.
References
- 1. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. westlab.com [westlab.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. irjweb.com [irjweb.com]
- 7. jetir.org [jetir.org]
- 8. GitHub - Guillaume2126/Melting-point-predictor [github.com]
- 9. researchgate.net [researchgate.net]
- 10. 2月16日-2月22日 | 理化学研究所 [riken.jp]
A Comparative Guide to the Synthesis of 5-(4-Methoxyphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published methods for the synthesis of 5-(4-Methoxyphenyl)oxazole, a key structural motif in medicinal chemistry. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for different published methods for the synthesis of this compound and its close analogs.
| Method | Starting Materials | Reagents & Conditions | Reaction Time | Yield | Reference |
| Van Leusen Synthesis (Microwave-Assisted) | 4-Methoxybenzaldehyde (B44291), Tosylmethyl isocyanide (TosMIC) | K₃PO₄, Isopropanol (IPA), Microwave irradiation (350 W), 65 °C | 8 minutes | 96% | |
| One-Pot Synthesis | 4-Methoxyphenacyl bromide, Benzamide | Chlorobenzene (B131634), Reflux | 1 hour | 59% | [1] |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Typically requires a cyclodehydrating agent (e.g., H₂SO₄, POCl₃, PPA). | Hours | Variable | [2][3] |
| Fischer Oxazole (B20620) Synthesis | Aldehyde cyanohydrin, Aromatic aldehyde | Anhydrous Hydrochloric acid, Dry ether | Hours | Variable | [1][4] |
Experimental Protocols
Van Leusen Synthesis (Microwave-Assisted)
This method offers a rapid and high-yielding route to this compound.[5]
Procedure:
-
In a 50 mL round-bottom flask, combine 4-methoxybenzaldehyde (1.18 mmol, 1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.
-
Add potassium phosphate (B84403) (K₃PO₄) (2.36 mmol, 2.0 equiv) to the flask.
-
Place the flask in a microwave reactor fitted with a reflux condenser.
-
Irradiate the reaction mixture at 65 °C and 350 W for 8 minutes with stirring (800 rpm).
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
The product can be isolated and purified by standard workup and chromatographic procedures.[5]
One-Pot Synthesis of 2-Phenyl-5-(4-methoxyphenyl)oxazole
This protocol describes the synthesis of a closely related analog, demonstrating a straightforward one-pot approach.[1]
Procedure:
-
In a suitable reaction vessel, combine 4-methoxyphenacyl bromide and benzamide.
-
Add chlorobenzene as the solvent.
-
Reflux the reaction mixture for 1 hour.
-
The product is proposed to form through the in-situ formation of an intermediate which then undergoes acid-catalyzed cyclization.[1]
-
Isolate and purify the product using standard laboratory techniques.
Robinson-Gabriel Synthesis (General)
This classical method involves the cyclodehydration of a 2-acylamino-ketone.[2][4][3]
General Workflow:
-
Synthesis of the 2-acylamino-ketone precursor: This is often achieved through the Dakin-West reaction or other standard acylation methods.[2]
-
Cyclodehydration: The 2-acylamino-ketone is treated with a strong dehydrating agent such as concentrated sulfuric acid, phosphorus pentachloride, or polyphosphoric acid, typically with heating.[6]
-
Workup and Purification: The reaction is quenched, and the oxazole product is extracted and purified.
Fischer Oxazole Synthesis (General)
Another classical approach, the Fischer synthesis utilizes a cyanohydrin and an aldehyde.[1][4]
General Workflow:
-
Reaction Setup: The corresponding cyanohydrin and 4-methoxybenzaldehyde are dissolved in dry ether.
-
Acid Catalysis: Anhydrous gaseous hydrogen chloride is passed through the solution.
-
Product Precipitation: The oxazole product precipitates as its hydrochloride salt.
-
Isolation: The free base can be obtained by treatment with water or by boiling with alcohol.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Van Leusen Synthesis Workflow.
Caption: One-Pot Synthesis Workflow.
Caption: Classical Synthesis Routes.
References
5-(4-Methoxyphenyl)oxazole: A Superior Scaffold for Anticancer Drug Discovery
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. In this context, heterocyclic compounds have emerged as a particularly fruitful area of research, with the oxazole (B20620) nucleus being a prominent scaffold in the design of new therapeutic agents. This guide provides a comprehensive assessment of 5-(4-methoxyphenyl)oxazole and its derivatives as superior research tools in the development of anticancer drugs, particularly those targeting tubulin polymerization. Through a comparative analysis with alternative chemical scaffolds, supported by experimental data, this document will illustrate the value of the this compound core in generating highly potent antiproliferative compounds.
The Oxazole Scaffold in Anticancer Research
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structure is found in a variety of biologically active natural products and synthetic compounds. Its utility in medicinal chemistry is attributed to its rigid structure, which can appropriately position substituent groups for optimal interaction with biological targets, and its ability to participate in hydrogen bonding and other non-covalent interactions.[1] Derivatives of the oxazole scaffold have been shown to exhibit a wide range of anticancer activities, including the inhibition of tubulin polymerization, a clinically validated strategy for cancer therapy.[2][3]
Comparative Analysis of Antiproliferative Activity
The true potential of a chemical scaffold is realized in the biological activity of its derivatives. The following tables present a comparative summary of the half-maximal inhibitory concentration (IC50) values for various oxazole derivatives and alternative compounds against several human cancer cell lines. The data highlights the potent anticancer activity of compounds derived from the 5-aryloxazole scaffold, particularly those with a methoxy-substituted phenyl ring.
Table 1: Antiproliferative Activity of 2-Methyl-4,5-disubstituted Oxazole Derivatives
| Compound | R (Substituent at 5-phenyl ring) | HeLa (IC50, nM) | A549 (IC50, nM) | HT-29 (IC50, nM) |
| 4e | p-methoxy | More potent than 4d | More potent than 4d | - |
| 4d | p-methyl | 25 | 243 | - |
| 4f | m-methoxy | Drastic reduction in activity vs 4e | Drastic reduction in activity vs 4e | - |
| 5e | m-methoxy | Less potent than 4e | Less potent than 4e | More potent than 4e |
| 4a | 2'-naphthyl | - | - | - |
Data sourced from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[4]
The data in Table 1 clearly demonstrates the importance of the substitution pattern on the 5-phenyl ring. A methoxy (B1213986) group in the para-position (compound 4e) leads to a significant increase in potency compared to a methyl group (4d).[4] Furthermore, moving the methoxy group to the meta-position (4f and 5e) generally results in a decrease in activity, underscoring the specific structure-activity relationship (SAR) that makes the 4-methoxyphenyl (B3050149) substituent a favorable feature.[4]
Table 2: Comparison of Oxazole Derivatives with Combretastatin A-4 (CA-4)
| Compound | Class | Cancer Cell Line | IC50 (nM) |
| Oxazole Derivative (4g) | 2-methyl-4,5-disubstituted oxazole | Multiple | 0.35 - 4.6 |
| Oxazole Derivative (4i) | 2-methyl-4,5-disubstituted oxazole | Multiple | 0.5 - 20.2 |
| Combretastatin A-4 (CA-4) | Stilbene | Multiple | Similar to 4g and 4i |
| Oxazole Derivative (22a) | Aryloxazole | HL-60 (Leukemia) | 36 |
| Oxazole Derivative (22a) | HCT-116 (Colon) | 4.5 |
Data for compounds 4g and 4i are from a study on 2-methyl-4,5-disubstituted oxazoles.[1] Data for compound 22a is from a screening of aryloxazole derivatives.[5]
As shown in Table 2, optimized oxazole derivatives can exhibit antiproliferative activity in the nanomolar range, comparable to the potent natural antitubulin agent, Combretastatin A-4.[1] This highlights the 5-phenyloxazole (B45858) scaffold as a viable and highly tunable platform for the development of potent anticancer agents.
Mechanism of Action: Tubulin Polymerization Inhibition
Many of the highly active oxazole derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Mechanism of action for oxazole-based antitubulin agents.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., oxazole derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.[6]
-
Solubilization: After the incubation period, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds and controls (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor)
-
96-well plates
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, and 15% glycerol.[4]
-
Compound Addition: Add the test compounds at various concentrations, positive and negative controls, and a vehicle control to the wells of a pre-warmed 96-well plate (37°C).[4]
-
Initiation of Polymerization: To start the reaction, add the ice-cold tubulin reaction mix to each well.
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-heated to 37°C and monitor the change in absorbance at 340 nm (for turbidity) or fluorescence over time (typically 60 minutes).[8]
-
Data Analysis: Plot the absorbance or fluorescence intensity versus time. The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control to determine the inhibitory effect and calculate the IC50 for tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
The this compound scaffold represents a highly promising and superior research tool for the discovery and development of novel anticancer agents. The experimental data clearly indicates that derivatives of this scaffold, particularly those with specific substitution patterns, can achieve nanomolar potency against a range of cancer cell lines, rivaling or even exceeding the activity of established compounds like Combretastatin A-4. The mechanism of action, primarily through the inhibition of tubulin polymerization, is a well-validated and effective strategy in cancer therapy. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore, validate, and optimize compounds based on this valuable chemical scaffold, paving the way for the next generation of anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Safety Operating Guide
Proper Disposal of 5-(4-Methoxyphenyl)oxazole: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 5-(4-Methoxyphenyl)oxazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this chemical compound, in line with established safety data.
This compound, a solid chemical compound, requires disposal through a licensed chemical destruction facility or by controlled incineration equipped with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or the environment.[1] Adherence to local, regional, and national hazardous waste regulations is mandatory.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1] In case of a spill, the material should be collected promptly using spark-proof tools and placed in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with the chemical name and any relevant hazard symbols.
-
Segregate waste containing this compound from other laboratory waste streams to avoid incompatible chemical reactions.
-
-
Containerization:
-
Use only approved, leak-proof, and closed containers for the collection of this compound waste.[1]
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
-
Storage:
-
Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Contaminated Material Disposal:
-
Any materials, such as PPE or absorbent pads, that come into contact with this compound should be treated as hazardous waste.
-
These materials should be collected in a separate, clearly labeled container and disposed of following the same procedures as the chemical itself.
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[1] Otherwise, it must be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1011-51-4 | [1] |
| Physical Form | Solid | |
| Primary Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration | [1] |
| Environmental Precautions | Avoid discharge into sewer systems and the environment | [1] |
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
